Tridemorph
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-4-tridecylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOPFCCWCSOHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCN1CC(OC(C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041376 | |
| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tridemorph | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24602-86-6, 81412-43-3 | |
| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24602-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridemorph [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024602866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridemorph [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081412433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridemorph | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridemorph | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tridemorph | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tridemorph | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Tridemorph | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Tridemorph: A Technical Guide for Researchers
CAS Number: 24602-86-6
Chemical Name: 2,6-Dimethyl-4-tridecylmorpholine[1]
This technical guide provides an in-depth overview of the fungicide Tridemorph, designed for researchers, scientists, and professionals in drug development. It covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Chemical and Physical Properties
This compound is a systemic fungicide belonging to the morpholine (B109124) chemical group.[2] At room temperature, it is a colorless or pale yellow oily liquid with a slight amine-like odor.[3][4][5] It is classified by the World Health Organization as a Class II "moderately hazardous" pesticide.[3][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₉NO | [1][7] |
| Molecular Weight | 297.52 g/mol | [1][7] |
| Melting Point | < 25 °C | [3][8] |
| Boiling Point | 130-133 °C at 0.7 mmHg 139-142 °C at 1.3 mmHg 371.268 °C at 760 mmHg | [1][2] |
| Density | 0.855 - 0.86 g/cm³ | [2][9] |
| Water Solubility | 1.1 - 11.7 mg/L (at 20 °C, pH 7) | [2][9] |
| Vapor Pressure | 1.04 x 10⁻⁵ mmHg at 25°C 12 mPa at 20 °C | [2][9] |
| LogP (Octanol-Water Partition Coefficient) | 4.2 - 5.34 | [2][9] |
| pKa | 6.5 | [2][9] |
| Flash Point | 109.499 °C | [2] |
| Refractive Index | nD²⁵ 1.4568 | [1] |
Mechanism of Action and Signaling Pathway
This compound's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of sterols, which are essential components of these membranes.[2] Specifically, this compound targets key enzymes in the ergosterol (B1671047) biosynthesis pathway.
The primary target is sterol Δ8→Δ7-isomerase (ERG2) .[9][10] Inhibition of this enzyme leads to the accumulation of aberrant Δ8-sterols, such as ergosta-8,14-dienol, within the fungal cell membrane.[1][9][10] this compound also exhibits inhibitory activity against sterol Δ14-reductase (ERG24) .[4][10] The accumulation of these incorrect sterols alters membrane fluidity and permeability, disrupting the function of membrane-bound enzymes and ultimately leading to the cessation of fungal growth.[2]
In plants, this compound has been shown to inhibit the enzyme cycloeucalenol-obtusifoliol isomerase , which is involved in phytosterol biosynthesis.[8][11] This can lead to phytotoxic effects at high concentrations.[8]
Some studies have also suggested a secondary mode of action involving the inhibition of the respiratory chain in mitochondria, specifically targeting NADH-oxidase and the succinate-cytochrome c oxidoreductase system.[12]
Experimental Protocols
Synthesis of this compound (Commercial Process Overview)
The commercial synthesis of this compound is typically a one-step catalytic reaction.[3]
Workflow Diagram:
Methodology:
-
Charging the Reactor: Tridecanol and a suitable catalyst are added to a chemical reactor.
-
Inerting: The reactor is purged with nitrogen and hydrogen gas to create an inert atmosphere.
-
Catalyst Activation: The mixture is heated to activate the catalyst.
-
Reactant Addition: The temperature is further increased, and 2,6-dimethylmorpholine is added dropwise to the reactor.
-
Reaction: The reaction mixture is maintained at an elevated temperature until the reaction is complete.
-
Separation: The mixture is allowed to cool and settle. The catalyst is then separated from the product mixture.
-
Purification: The resulting filtrate is purified by rectification to yield this compound.[3]
Analytical Determination of this compound Residues by LC-MS/MS
This protocol outlines a method for the determination of this compound residues in fruit samples.[1]
Table 2: LC-MS/MS Instrumentation and Parameters
| Parameter | Specification |
| Chromatography System | Liquid Chromatograph |
| Mass Spectrometer | Tandem Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Mobile Phase | Gradient elution with appropriate solvents (e.g., acetonitrile, water with additives) |
| Column | C18 reversed-phase column |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Sample Preparation Workflow:
Methodology:
-
Sample Homogenization: A representative portion of the fruit sample is homogenized.
-
Extraction: The homogenized sample is extracted with acetone using a high-speed blender.[1]
-
Centrifugation: The extract is centrifuged to separate the solid matrix from the supernatant.
-
Dilution: The supernatant is diluted five-fold with the initial mobile phase composition.[1]
-
LC-MS/MS Analysis: The diluted extract is injected into the LC-MS/MS system for analysis. Quantification is typically performed using a matrix-matched calibration curve.[1]
In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This protocol is a general method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
Table 3: Materials and Reagents for Antifungal Assay
| Item | Description |
| Fungal Culture | Actively growing culture of the test fungus (e.g., Erysiphe graminis) |
| Growth Medium | Appropriate liquid broth (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth) |
| This compound Stock Solution | A stock solution of known concentration in a suitable solvent (e.g., DMSO) |
| Microtiter Plates | Sterile 96-well microtiter plates |
| Incubator | Temperature and humidity-controlled incubator |
| Spectrophotometer | Microplate reader for measuring optical density |
Methodology:
-
Prepare Fungal Inoculum: A suspension of the test fungus is prepared in sterile broth and adjusted to a standardized concentration (e.g., 10⁴ to 10⁵ cells/mL).
-
Serial Dilution of this compound: A serial two-fold dilution of the this compound stock solution is prepared in the microtiter plate wells using the growth medium.
-
Inoculation: Each well is inoculated with a standardized volume of the fungal suspension. A positive control (fungus in medium without this compound) and a negative control (medium only) are included.
-
Incubation: The microtiter plate is incubated under optimal conditions for fungal growth (e.g., 25-28 °C for 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Sterol Extraction and Analysis from Fungal Mycelia
This protocol describes the extraction and analysis of sterols from fungal mycelia to study the effects of this compound.
Methodology:
-
Fungal Culture and Treatment: The fungus is grown in a liquid medium to a desired growth phase. The culture is then treated with a specific concentration of this compound or a vehicle control and incubated for a defined period.
-
Mycelia Harvesting: The fungal mycelia are harvested by filtration and washed with distilled water.
-
Saponification: The mycelia are saponified by heating in an alcoholic potassium hydroxide (B78521) solution (e.g., 2.5 g KOH in 3.5 mL water, topped to 10 mL with ethanol) at 80°C for 1 hour.[9] This step is for extracting total sterols (free and esterified). For free sterols only, this step can be omitted.
-
Extraction: After cooling, the non-saponifiable lipids (containing the sterols) are extracted with an organic solvent such as n-hexane or chloroform.[9]
-
Drying and Reconstitution: The organic extract is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent for analysis.
-
Analysis: The sterol composition is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[5] The identification of different sterols is based on their retention times and mass fragmentation patterns compared to known standards.
Conclusion
This compound remains a significant fungicide due to its effective inhibition of the ergosterol biosynthesis pathway in various pathogenic fungi. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and key experimental methodologies for researchers. The provided protocols offer a starting point for further investigation into its biological activity and analytical determination. As with all pesticides, appropriate safety precautions should be strictly followed during handling and experimentation.
References
- 1. Determination of this compound and other fungicide residues in fruit samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. imskolkata.org [imskolkata.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. jistox.in [jistox.in]
Tridemorph's Mechanism of Action in Fungi: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridemorph, a systemic morpholine (B109124) fungicide, primarily exerts its antifungal activity by disrupting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] This guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's action. Its principal targets are two key enzymes in the late stages of the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[2] Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and function, leading to fungal cell death.[3][4]
Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital sterol exclusive to fungi, playing a crucial role in maintaining the fluidity, permeability, and integrity of the cell membrane.[5] The biosynthesis of ergosterol is a complex, multi-enzyme process, making it an ideal target for antifungal agents due to its specificity and essentiality for fungal survival.[1][6]
This compound's fungitoxic effects are a direct consequence of its interference with this pathway. Unlike azole fungicides that target the C-14α demethylation step, this compound acts on two later-stage enzymes:[7]
-
Sterol Δ14-reductase: This enzyme is responsible for the reduction of the double bond at the C-14 position in sterol precursors.
-
Sterol Δ8→Δ7-isomerase: This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.
Inhibition of these enzymes by this compound leads to a dual detrimental effect: a significant reduction in the cellular concentration of ergosterol and a concurrent accumulation of aberrant sterol intermediates, such as Δ8-sterols and other toxic precursors.[8][9] This altered sterol profile severely disrupts the physical properties and enzymatic functions of the fungal plasma membrane, leading to increased permeability, leakage of cellular contents, and eventual cell lysis.[4]
Visualizing the Mechanism of Action
The following diagram illustrates the late-stage ergosterol biosynthesis pathway and highlights the specific enzymatic steps inhibited by this compound.
Caption: Inhibition of Ergosterol Biosynthesis by this compound.
Quantitative Data on this compound Activity
The efficacy of this compound varies depending on the fungal species and the specific experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Parameter | Value | Reference |
| Plasmopara halstedii | Minimal Effective Concentration (Zoospores) | 0.1 - 0.5 mg/L | [4] |
| Plasmopara halstedii | Total Inhibition Concentration (Zoospores) | 30 - 60 mg/L | [4] |
| Aspergillus parasiticus | Growth Inhibition | Dose-dependent | [10] |
| Ustilago maydis | Cross-resistance with other SBIs* | Observed | [7] |
*SBI: Sterol Biosynthesis Inhibitor
Table 2: Effects of this compound on Soil Microorganisms and Nitrogen Metabolism
| Organism/Process | Parameter | This compound Concentration (ID50)* | Reference |
| Soil Ammonification (from urea) | ID50 | 45 µg/g | [11] |
| Soil Nitrite Production | ID50 | 750 µg/g | [11] |
| Micrococcus sp. (Urea Hydrolysis) | ID50 | 80 mg/L | [11] |
| Proteus sp. (Urea Hydrolysis) | ID50 | 75 mg/L | [11] |
| P. vulgaris (Urea Hydrolysis) | ID50 | 77 mg/L | [11] |
*ID50: The dose required to cause 50% inhibition.
Experimental Protocols
Elucidating the mechanism of action of this compound involves several key experimental procedures. Below are generalized protocols for the analysis of fungal sterols, a critical method for observing the effects of sterol biosynthesis inhibitors.
Protocol: Fungal Culture and this compound Treatment
-
Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth, Yeast Peptone Dextrose) with the fungal species of interest.
-
Incubation: Grow the culture under optimal conditions (e.g., temperature, shaking speed) until it reaches the mid-logarithmic growth phase.
-
Treatment: Introduce this compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the cultures at various concentrations (including a solvent-only control).
-
Harvesting: After a defined incubation period (e.g., 18-24 hours), harvest the fungal mycelia by filtration or centrifugation.
-
Washing and Storage: Wash the mycelia with sterile distilled water to remove residual medium and freeze-dry or store at -80°C for subsequent analysis.
Protocol: Fungal Sterol Extraction and Analysis by GC-MS
This protocol is a generalized procedure for the extraction and analysis of the non-saponifiable lipid fraction containing sterols.[12][13][14]
-
Saponification:
-
To a known weight of dried mycelia, add a 25% alcoholic potassium hydroxide (B78521) solution (e.g., in methanol/ethanol).[15]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate in an 85°C water bath for 1-2 hours to hydrolyze esterified sterols.
-
-
Extraction:
-
Allow the mixture to cool to room temperature.
-
Add an equal volume of n-heptane or petroleum ether and vortex thoroughly to extract the non-saponifiable lipids (containing the sterols).
-
Centrifuge to separate the phases and carefully collect the upper organic layer.
-
Repeat the extraction step two more times on the lower aqueous phase to ensure complete recovery.
-
-
Drying and Derivatization:
-
Pool the organic extracts and evaporate the solvent under a stream of nitrogen.
-
To enhance volatility for GC analysis, derivatize the sterol extracts by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate at 60-70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Evaporate the silylating agent and redissolve the derivatized sterols in a suitable solvent (e.g., hexane).
-
Inject an aliquot into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Identify and quantify individual sterols by comparing their retention times and mass spectra to those of authentic standards and library data.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for investigating the effect of this compound on fungal sterol profiles.
Caption: Workflow for Fungal Sterol Profile Analysis.
Concluding Remarks
This compound remains a significant fungicide due to its specific and potent inhibition of the fungal ergosterol biosynthesis pathway. Its dual action against both sterol Δ14-reductase and Δ8→Δ7-isomerase leads to a rapid disruption of fungal membrane structure and function. The methodologies described provide a framework for the continued study of this and other sterol biosynthesis inhibitors, which is crucial for understanding mechanisms of resistance and for the development of novel antifungal agents. While effective, it is also noted that this compound can have off-target effects, such as inhibiting nitrogen metabolism in some soil microorganisms.[11]
References
- 1. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 2. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 6. mdpi.com [mdpi.com]
- 7. apsnet.org [apsnet.org]
- 8. pjsir.org [pjsir.org]
- 9. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the fungicides this compound and vinclozolin on soil microorganisms and nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 13. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]
- 14. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. davidmoore.org.uk [davidmoore.org.uk]
Mode of Action of Morpholine Fungicides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine (B109124) fungicides represent a significant class of agricultural and clinical antifungal agents. Their primary mode of action is the disruption of the fungal cell membrane's integrity and function through the inhibition of ergosterol (B1671047) biosynthesis. This technical guide provides an in-depth analysis of the biochemical mechanisms underlying the activity of morpholine fungicides, focusing on their specific enzymatic targets. The document summarizes available quantitative data on their antifungal efficacy, details relevant experimental protocols, and visualizes the core pathways and workflows.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungicidal and fungistatic activity of morpholine fungicides stems from their targeted disruption of the ergosterol biosynthetic pathway.[1][2] Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Morpholine fungicides exert their effect by inhibiting two key enzymes in the later stages of this pathway.[3][4][5]
The primary enzymatic targets are:
-
Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors. Inhibition of ERG24 is considered the principal action of morpholine fungicides.[1][5]
-
Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring.[1][5]
The dual inhibition of these enzymes leads to two critical consequences for the fungal cell:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural and functional integrity of the fungal cell membrane.[2]
-
Accumulation of Toxic Sterol Intermediates: The enzymatic blockade results in the buildup of aberrant sterol precursors, such as ignosterol, which can be toxic to the cell and further disrupt membrane function.[2][3][6]
This multi-site mode of action is a significant advantage, as it is believed to lower the risk of resistance development compared to single-target fungicides.[3][7]
Signaling Pathway Interactions: A Secondary Effect
Current research indicates that the interaction of morpholine fungicides with fungal signaling pathways is a secondary or indirect effect. The disruption of the cell membrane due to ergosterol depletion triggers cellular stress responses. Key pathways activated under such stress include:
-
High-Osmolarity Glycerol (HOG) Pathway: A conserved MAPK (Mitogen-Activated Protein Kinase) pathway that responds to various stresses, including osmotic and cell membrane stress.[8][9][10]
-
Cell Wall Integrity (CWI) Pathway: This pathway, often regulated by Protein Kinase C (PKC), is activated in response to cell wall and cell membrane perturbations to maintain cellular integrity.[11][12]
There is no substantial evidence to suggest that morpholine fungicides directly target components of these or other signaling pathways as their primary mode of action. The observed activation of these pathways is a consequence of the cellular stress induced by the primary mechanism of ergosterol biosynthesis inhibition.
Data Presentation: Antifungal Activity
While specific Ki or IC50 values for the inhibition of purified fungal sterol Δ14-reductase and Δ8→Δ7-isomerase by classical morpholine fungicides are not extensively reported in publicly available literature, the following tables summarize the in vitro antifungal activity of some morpholine derivatives against various fungal pathogens. These values provide an indication of their potency in whole-cell assays.
Table 1: In Vitro Antifungal Activity of Sila-Morpholine Analogues (µg/mL) [3]
| Compound | Organism | IC50 | MIC | MFC |
| Sila-analogue 24 | Candida albicans ATCC 24433 | 0.25 | 0.5 | 1 |
| Candida glabrata NCYC 388 | 0.5 | 1 | 2 | |
| Candida tropicalis ATCC 750 | 0.5 | 1 | 2 | |
| Cryptococcus neoformans ATCC 34664 | 0.25 | 0.5 | 1 | |
| Aspergillus niger ATCC 10578 | 1 | 2 | 4 | |
| Fenpropimorph | Candida albicans ATCC 24433 | 2 | 4 | >256 |
| Candida glabrata NCYC 388 | 4 | 8 | >256 | |
| Candida tropicalis ATCC 750 | 4 | 8 | >256 | |
| Cryptococcus neoformans ATCC 34664 | 2 | 4 | >256 | |
| Aspergillus niger ATCC 10578 | 8 | 16 | >256 | |
| Amorolfine (B1665469) | Candida albicans ATCC 24433 | 0.5 | 1 | 8 |
| Candida glabrata NCYC 388 | 1 | 2 | 16 | |
| Candida tropicalis ATCC 750 | 1 | 2 | 16 | |
| Cryptococcus neoformans ATCC 34664 | 0.5 | 1 | 8 | |
| Aspergillus niger ATCC 10578 | 2 | 4 | 32 |
IC50: Concentration causing 50% growth inhibition. MIC: Minimum Inhibitory Concentration. MFC: Minimum Fungicidal Concentration.
Experimental Protocols
Fungal Growth Inhibition Assay (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Morpholine fungicide stock solution (e.g., in DMSO).
-
Target fungal strain.
-
Liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
-
Sterile saline or PBS.
Procedure:
-
Inoculum Preparation: Culture the fungus on an appropriate agar (B569324) medium. Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.
-
Serial Dilution: Prepare serial twofold dilutions of the morpholine fungicide stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well for a positive control and an uninoculated well for a negative control (blank).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of the fungicide at which there is no visible growth. This can be determined visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm).
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to analyze the changes in the sterol profile of a fungus after treatment with a morpholine fungicide.
Materials:
-
Fungal culture treated with the morpholine fungicide and an untreated control culture.
-
Saponification solution (e.g., 20% w/v KOH in 95% ethanol).
-
Organic solvent for extraction (e.g., n-hexane or cyclohexane).
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).
Procedure:
-
Lipid Extraction and Saponification: Harvest the fungal mycelia by filtration and wash with distilled water. Resuspend the mycelia in the saponification solution and heat at 80-90°C for 1-2 hours to hydrolyze lipids and release sterols.
-
Sterol Extraction: After cooling, add distilled water and extract the non-saponifiable lipids (containing the sterols) with an organic solvent (e.g., n-hexane) three times. Pool the organic phases.
-
Drying and Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. To the dried residue, add a derivatizing agent to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers. Heat at 60-70°C for 30 minutes.
-
GC-MS Analysis: Evaporate the derivatizing agent and redissolve the residue in a suitable solvent (e.g., hexane). Inject an aliquot into the GC-MS system.
-
Data Analysis: Identify the sterols based on their retention times and mass spectra by comparison with authentic standards and library data. Quantify the relative amounts of ergosterol and accumulated precursor sterols.
In Vitro Enzyme Inhibition Assay (Generalized Protocol)
This protocol outlines the general steps for measuring the inhibition of sterol Δ14-reductase or Δ8→Δ7-isomerase.
Materials:
-
Fungal cell-free extract or purified enzyme preparation containing the target enzyme.
-
Substrate for the enzyme (e.g., a radiolabeled sterol precursor).
-
Cofactors (e.g., NADPH for the reductase).
-
Buffer solution.
-
Morpholine fungicide at various concentrations.
-
Scintillation cocktail and counter (if using radiolabeled substrate).
-
TLC or HPLC system for product separation.
Procedure:
-
Enzyme Preparation: Prepare a cell-free extract from the target fungus or use a purified recombinant enzyme.
-
Assay Mixture: In a reaction tube, combine the buffer, cofactors, and the morpholine fungicide at the desired concentration.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme preparation. After a brief pre-incubation, add the substrate to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Reaction Termination and Product Analysis: Stop the reaction (e.g., by adding a strong base). Extract the sterols and separate the substrate from the product using TLC or HPLC.
-
Quantification: Quantify the amount of product formed. If using a radiolabeled substrate, this can be done by scintillation counting of the product spot/peak.
-
Inhibition Calculation: Determine the percentage of enzyme inhibition at each fungicide concentration and calculate the IC50 value.
Visualizations
Caption: Inhibition of the ergosterol biosynthesis pathway by morpholine fungicides.
Caption: Experimental workflow for investigating the mode of action of morpholine fungicides.
References
- 1. Synthetically lethal interactions involving loss of the yeast ERG24: the sterol C-14 reductase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]
- 5. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. Master and Commander in Fungal Pathogens: the Two-Component System and the HOG Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stress-Activated Protein Kinases in Human Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Stress-Activated Protein Kinases in Human Fungal Pathogens [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
Tridemorph as a Sterol Biosynthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridemorph, a morpholine (B109124) fungicide, is a well-established inhibitor of sterol biosynthesis in fungi. Its primary mode of action is the disruption of the ergosterol (B1671047) biosynthesis pathway, a critical component of fungal cell membranes. This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its enzymatic targets. It includes a compilation of available quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the targeted biochemical pathway and relevant experimental workflows.
Introduction
Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process that serves as a key target for many antifungal agents. This compound [(2,6-dimethyl-4-tridecyl)morpholine] is a systemic fungicide that effectively controls a range of fungal pathogens by interfering with this pathway. Understanding the precise mechanism of this compound's inhibitory action is essential for the development of new antifungal strategies and for managing the emergence of resistance.
Mechanism of Action: Inhibition of Sterol Biosynthesis
This compound primarily targets the later stages of the ergosterol biosynthesis pathway. Its main inhibitory effect is on the enzyme sterol Δ8→Δ7-isomerase (ERG2) . By inhibiting this enzyme, this compound causes an accumulation of aberrant Δ8-sterols and a depletion of ergosterol in the fungal cell membrane. This alteration of the sterol profile disrupts membrane function and leads to the cessation of fungal growth.[1]
In addition to its primary target, this compound has been reported to exhibit secondary inhibitory effects on other enzymes in the pathway, including sterol Δ14-reductase (ERG24) and cycloeucalenol-obtusifoliol isomerase .[1] The accumulation of cyclopropyl (B3062369) sterols is indicative of the inhibition of cycloeucalenol-obtusifoliol isomerase.[2]
Ergosterol Biosynthesis Pathway and this compound's Sites of Action
The following diagram illustrates the late-stage ergosterol biosynthesis pathway, highlighting the primary and secondary sites of inhibition by this compound.
Quantitative Data on this compound's Inhibitory Activity
Table 1: In Vitro IC50 of this compound Against Sterol Δ8→Δ7 Isomerase
| Enzyme Source | IC50 (µM) | Reference |
| Recombinant Human EBP* | 0.015 - 54 | [3] |
*Note: EBP (emopamil binding protein) is the human ortholog of the fungal sterol Δ8→Δ7 isomerase (ERG2). Data for the fungal enzyme is not available in a tabular format.
Table 2: Dose-Response of this compound on Fungal Growth
| Fungal Species | Parameter | Concentration | Effect | Reference |
| Ustilago maydis | Mycelial Growth | Not specified | Inhibition |
Note: Specific dose-response data for this compound on the mycelial growth of various fungi is not available in a consolidated tabular format in the searched literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as a sterol biosynthesis inhibitor.
Fungal Cell Culture for Antifungal Susceptibility Testing
This protocol describes the general procedure for culturing fungi to test the inhibitory effects of compounds like this compound.
Materials:
-
Fungal strain of interest
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Yeast Extract Peptone Dextrose Broth)
-
Appropriate solid culture medium (e.g., Potato Dextrose Agar)
-
Sterile culture flasks and petri dishes
-
Incubator
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar (B569324) plate culture, inoculate a loopful of fungal mycelium or spores into a flask containing sterile liquid medium.
-
Incubation: Incubate the flask at the optimal temperature and agitation speed for the specific fungal species until it reaches the desired growth phase (e.g., early to mid-logarithmic phase).
-
Cell Density Adjustment: Measure the optical density (OD) of the culture at a specific wavelength (e.g., 600 nm) and adjust the cell suspension to a standardized concentration.
-
Antifungal Treatment: In a multi-well plate, add the standardized fungal suspension to wells containing serial dilutions of this compound. Include a solvent control (without this compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions for a defined period (e.g., 24-72 hours).
-
Growth Assessment: Determine fungal growth inhibition by measuring the optical density or by using a metabolic indicator dye (e.g., MTT).
Determination of IC50 for Fungal Growth Inhibition
This workflow outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against fungal growth.
In Vitro Assay for Fungal Sterol Δ8→Δ7 Isomerase Activity
Note: A detailed, publicly available, step-by-step protocol specifically for the in vitro assay of fungal sterol Δ8→Δ7 isomerase for the purpose of inhibitor screening was not found in the performed search. The following is a generalized conceptual workflow based on common enzyme assay principles and information from related studies.
Conceptual Workflow:
-
Enzyme Preparation:
-
Express and purify the recombinant fungal sterol Δ8→Δ7 isomerase (ERG2) protein.
-
Alternatively, prepare a microsomal fraction from the fungus of interest, which will contain the membrane-bound enzyme.
-
-
Substrate Preparation:
-
Synthesize or obtain a labeled substrate, such as [3H]-zymosterol or a fluorescently tagged sterol analog.
-
-
Inhibition Assay:
-
In a reaction mixture, combine the enzyme preparation, the labeled substrate, and varying concentrations of this compound. Include a control without the inhibitor.
-
Incubate the reaction for a specific time at the optimal temperature.
-
-
Product Separation and Detection:
-
Stop the reaction.
-
Extract the sterols from the reaction mixture.
-
Separate the substrate and the product (Δ7-sterol) using a chromatographic method (e.g., HPLC or TLC).
-
Quantify the amount of product formed by measuring the label (e.g., radioactivity or fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each this compound concentration.
-
Plot the inhibition data to determine the IC50 and/or the inhibition constant (Ki).
-
Quantification of Ergosterol by HPLC
This protocol details a common method for extracting and quantifying ergosterol from fungal cells, which is a reliable way to assess the impact of sterol biosynthesis inhibitors.
Materials:
-
Fungal cell culture treated with and without this compound
-
Potassium hydroxide (B78521) (KOH)
-
n-Heptane or Hexane (B92381)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Ergosterol standard
-
Vortex mixer
-
Centrifuge
-
Water bath
Procedure:
-
Cell Harvesting: Harvest fungal cells from liquid culture by centrifugation. Wash the cell pellet with distilled water and lyophilize or record the wet weight.
-
Saponification: Resuspend the cell pellet in a solution of 10% (w/v) KOH in methanol. Incubate in a water bath at 80-85°C for 1-2 hours to saponify the lipids.
-
Sterol Extraction: After cooling, add a volume of water and an equal volume of n-heptane or hexane to the mixture. Vortex vigorously for several minutes to extract the non-saponifiable lipids (including ergosterol) into the organic phase.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. Carefully collect the upper organic layer containing the sterols. Repeat the extraction of the aqueous phase to maximize recovery.
-
Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Reconstitute the dried residue in a known volume of a suitable solvent for HPLC analysis (e.g., methanol or isopropanol).
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with an isocratic mobile phase (e.g., 100% methanol) at a constant flow rate.
-
Detect ergosterol by its absorbance at approximately 282 nm.
-
-
Quantification: Compare the peak area of the ergosterol in the sample to a standard curve generated from known concentrations of an ergosterol standard.
Conclusion
This compound is a potent inhibitor of ergosterol biosynthesis in fungi, with its primary target being the sterol Δ8→Δ7-isomerase. The resulting depletion of ergosterol and accumulation of aberrant sterols disrupt fungal cell membrane integrity and function, leading to its fungicidal activity. While the qualitative mechanism of action is well-understood, there is a need for more comprehensive, publicly available quantitative data on the inhibitory effects of this compound against a broader range of fungal species and their specific enzymes. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the activity of this compound and other sterol biosynthesis inhibitors, contributing to the development of novel antifungal therapies.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of sterol delta8-delta7 isomerase proteins with [3H]ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
Tridemorph's Impact on the Fungal Ergosterol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridemorph, a morpholine-based systemic fungicide, is widely utilized for the control of various fungal pathogens, notably Erysiphe graminis (powdery mildew) in cereal crops. Its efficacy stems from the targeted disruption of ergosterol (B1671047) biosynthesis, an essential pathway for maintaining the integrity and functionality of fungal cell membranes. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, focusing on its specific enzymatic targets within the ergosterol pathway. It details the biochemical consequences of inhibition, presents available quantitative data, outlines key experimental protocols for research, and provides visual representations of the pathway and experimental workflows.
The Ergosterol Biosynthesis Pathway: A Brief Overview
Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role analogous to that of cholesterol in mammalian cells. It modulates membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process beginning with acetyl-CoA. A critical segment of this pathway, and the target of many antifungal agents, is the conversion of lanosterol (B1674476) to ergosterol. This late-stage pathway involves a series of demethylations, isomerizations, and desaturations. Due to its essential nature and its absence in plants and animals, the ergosterol biosynthesis pathway is a prime target for the development of selective antifungal compounds.
Tridemorph: A Technical Guide to its Molecular Properties, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridemorph is a systemic agricultural fungicide belonging to the morpholine (B109124) class of chemicals. First developed in the 1960s, it is primarily used to control fungal pathogens such as powdery mildew in cereals and Mycosphaerella species in bananas.[1][2] Its fungicidal activity stems from the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes.[3] This technical guide provides an in-depth overview of this compound's molecular structure, physicochemical properties, synthesis, and key mechanisms of action, along with detailed experimental protocols for its synthesis and analysis.
Molecular Structure and Physicochemical Properties
This compound, chemically known as 2,6-dimethyl-4-tridecylmorpholine, is a tertiary amino compound.[1] The commercial product is typically a reaction mixture of 4-alkyl-2,6-dimethylmorpholines, where the alkyl group consists of C11–C14 homologues, with the C13 (tridecyl) chain comprising 60–70% of the mixture.[4][5] The presence of two chiral centers at the C2 and C6 positions of the morpholine ring means that this compound exists as a mixture of stereoisomers.[4]
The molecular formula for the primary component is C₁₉H₃₉NO.[2]
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₉NO | [2] |
| Molecular Weight | 297.527 g/mol | [2] |
| IUPAC Name | 2,6-Dimethyl-4-tridecylmorpholine | [2] |
| CAS Number | 81412-43-3 (mixture), 24602-86-6 (isomer) | [4][5] |
| Appearance | Oily liquid, pale yellow to amber | [6] |
| Melting Point | < 25 °C | [1] |
| Boiling Point | 130-133 °C @ 0.7 mmHg | - |
| pKa | 6.5 | - |
| Canonical SMILES | CCCCCCCCCCCCCN1CC(OC(C1)C)C | [4] |
| InChIKey | YTOPFCCWCSOHFV-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The commercial synthesis of this compound is achieved through a one-step catalytic reaction between tridecanol (B155529) and 2,6-dimethylmorpholine (B58159).[4] This process involves the formation of a C-N bond via reductive amination.
Experimental Protocol: Synthesis of this compound
The following protocol is based on the process described in the patent literature.[6]
-
Reactor Preparation : Charge a suitable reactor with tridecanol and the selected catalyst.
-
Inerting : Purge the reactor with nitrogen gas, followed by hydrogen gas, to create an inert atmosphere.
-
Catalyst Activation : Heat the reactor contents to 180-200°C and maintain this temperature for approximately 30 minutes to activate the catalyst.
-
Reaction Initiation : Increase the temperature of the reaction mixture to 200-280°C.
-
Reagent Addition : Begin the dropwise addition of 2,6-dimethylmorpholine to the reactor while maintaining the temperature between 200-280°C.
-
Reaction Completion : Continue the reaction at 200-280°C until the reaction reaches its endpoint, which can be monitored by appropriate analytical techniques (e.g., GC analysis of aliquots).
-
Separation : Once the reaction is complete, allow the mixture to stand and settle for approximately 8 hours. Separate the catalyst from the liquid product mixture via filtration or decantation.
-
Purification : Purify the resulting filtrate by rectification (distillation) to yield the final this compound product.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, primarily targeting fungal cell membrane integrity and cellular respiration.
Inhibition of Ergosterol Biosynthesis
The primary mode of fungicidal action for this compound is the disruption of ergosterol biosynthesis.[3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. This compound specifically inhibits two key enzymes in the late stages of the ergosterol pathway:
-
Sterol Δ¹⁴-reductase (ERG24)
-
Sterol Δ⁸→Δ⁷-isomerase (ERG2) [7]
Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the fungal cell membrane, leading to cell death.[3]
Inhibition of Mitochondrial Respiration
In addition to its effects on sterol synthesis, this compound has been shown to inhibit the mitochondrial respiratory chain. Studies on beef heart mitochondria have demonstrated that this compound has two distinct sites of action on the electron transport chain:[8]
-
Complex I (NADH:ubiquinone oxidoreductase) : Inhibition at this site is similar to that of rotenone.
-
Complex III (Ubiquinone:cytochrome c oxidoreductase) : Inhibition at this site is analogous to that of antimycin A.
This dual inhibition disrupts the flow of electrons, impairs the generation of the proton gradient across the inner mitochondrial membrane, and ultimately halts ATP synthesis, contributing to its fungicidal effect.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound and other fungicide residues in fruit samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. davidmoore.org.uk [davidmoore.org.uk]
An In-depth Technical Guide to the Discovery and Synthesis of Tridemorph Fungicide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tridemorph is a systemic morpholine (B109124) fungicide developed in the 1960s, primarily used to control powdery mildew in cereals and other fungal diseases in various crops. Its fungicidal activity stems from the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining membrane integrity. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and mechanism of action of this compound, tailored for a technical audience. It includes detailed experimental protocols derived from established synthesis routes, quantitative data presented in structured tables, and visual diagrams of the synthesis workflow and biochemical pathways to facilitate understanding.
Discovery and History
This compound (N-tridecyl-2,6-dimethylmorpholine) was developed by the German chemical company BASF in the 1960s and subsequently commercialized under the trade name Calixin.[1][2][3] It emerged from research programs focused on developing systemic fungicides capable of being absorbed and translocated within the plant to provide both protective and eradicant action against fungal pathogens.[4] this compound proved particularly effective against Erysiphe graminis, the causal agent of powdery mildew in cereals.[1][3] It also found applications in controlling Mycosphaerella species in bananas and other fungal diseases in tea and rubber.[1][5] The commercial product is a racemic mixture of C11-C14 4-alkyl-2,6-dimethylmorpholine homologs, with the 4-tridecyl component (C19H39NO) comprising 60-70% of the mixture.[6][7]
Chemical Synthesis
The primary industrial synthesis of this compound involves the N-alkylation of 2,6-dimethylmorpholine (B58159) with a tridecyl derivative. The most common method is a reductive amination reaction between 2,6-dimethylmorpholine and tridecanol (B155529).
Synthesis Workflow
The general workflow for the commercial production of this compound is a one-step catalytic reaction. This process is efficient and provides the basis for large-scale manufacturing.
Caption: General workflow for the catalytic synthesis of this compound.
Experimental Protocol: Reductive Amination of 2,6-Dimethylmorpholine
The following protocol is a representative procedure based on established industrial synthesis methods.[4]
Materials:
-
Tridecanol
-
2,6-Dimethylmorpholine (cis/trans mixture)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Raney Nickel or a similar hydrogenation catalyst
-
High-pressure reactor equipped with a stirrer, heating mantle, and gas inlets.
Procedure:
-
Reactor Preparation: The high-pressure reactor is charged with tridecanol and the hydrogenation catalyst.
-
Inerting: The reactor is sealed and purged several times with nitrogen gas, followed by hydrogen gas, to create an inert atmosphere and prepare for the reaction.
-
Catalyst Activation & Initial Heating: The mixture is heated under stirring to activate the catalyst. The temperature is then raised further to the target reaction temperature (e.g., 180-220°C).
-
Reactant Addition: 2,6-Dimethylmorpholine is added dropwise to the heated mixture while maintaining the reaction temperature and hydrogen pressure.
-
Reaction: The reaction is allowed to proceed at the elevated temperature and pressure for several hours until completion, which can be monitored by analyzing aliquots (e.g., via GC-MS) for the disappearance of the starting materials. Water is formed as a byproduct and may be removed during the reaction.
-
Cooling and Depressurization: After completion, the reactor is cooled to a safe temperature (e.g., 80-100°C), and the pressure is carefully released.
-
Catalyst Removal: The reaction mixture is allowed to settle. The crude product is then separated from the solid catalyst by filtration.
-
Purification: The filtrate, containing the crude this compound, is purified by vacuum distillation (rectification) to yield the final product as a clear, oily liquid.
Quantitative Data
Physicochemical Properties of this compound
The physical and chemical properties of this compound are crucial for its formulation, application, and environmental fate.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₉NO | [1][2] |
| Molecular Weight | 297.52 g/mol | [2][6] |
| Physical State | Oily Liquid | [3][6] |
| Melting Point | < 25 °C | [1][3] |
| Boiling Point | 134 °C at 0.5 mmHg; 130-133 °C at 0.7 mmHg | [6][8] |
| Density | 0.855 g/cm³ | [9] |
| Water Solubility | 11.7 mg/L (at 20°C, pH 7) | [9] |
| logP (Octanol-Water Partition) | 5.34 | [9] |
| pKa | 6.5 | [9][10] |
Fungicidal Activity
This compound is effective against a range of fungal pathogens. The following data, while not exhaustive, indicates its primary targets. (Note: Specific EC₅₀ values are sparsely available in public literature; the table reflects its known control spectrum).
| Pathogen | Disease | Crop(s) | Reference(s) |
| Erysiphe graminis | Powdery Mildew | Cereals | [1][3][5] |
| Mycosphaerella spp. | Sigatoka Leaf Spot | Bananas | [1][5][11] |
| Corticium salmonicolor | Pink Disease | Tea | [1][5] |
| Exobasidium vexans | Blister Blight | Tea | [5] |
| Oidium heveae | Powdery Mildew | Rubber (Hevea) | [5] |
Mechanism of Action
This compound belongs to the class of Sterol Biosynthesis Inhibitors (SBIs). Its primary mode of action is the disruption of the fungal cell membrane by inhibiting the ergosterol (B1671047) biosynthesis pathway.[5] Ergosterol is the principal sterol in fungal membranes, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity, integrity, and function.
This compound specifically targets two key enzymes in the later stages of the ergosterol pathway:
-
Sterol Δ¹⁴-reductase: This enzyme reduces the double bond at the C-14 position.
-
Sterol Δ⁸→Δ⁷-isomerase: This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.[5][12]
Inhibition of these enzymes leads to the accumulation of aberrant sterol precursors (such as Δ⁸-sterols and 9β,19-cyclopropyl sterols) within the fungal cell.[12][13][14] These alternative sterols cannot fulfill the structural role of ergosterol, resulting in altered membrane permeability, disruption of cellular processes, and ultimately, the cessation of fungal growth.
Caption: this compound's inhibition of the fungal ergosterol biosynthesis pathway.
References
- 1. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Fungicide - Reliable Plant Protection at Attractive Prices [nacchemical.com]
- 4. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]
- 5. This compound 75% EC [rayfull.net]
- 6. This compound [drugfuture.com]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. accustandard.com [accustandard.com]
- 9. This compound|lookchem [lookchem.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. A Short History of Fungicides [apsnet.org]
- 12. pjsir.org [pjsir.org]
- 13. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Manipulation by this compound, a systemic fungicide, of the sterol composition of maize leaves and roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Tridemorph IUPAC name and synonyms
This technical guide provides a comprehensive overview of the fungicide Tridemorph, intended for researchers, scientists, and drug development professionals. It covers its chemical identity, physicochemical properties, toxicological data, mechanism of action, and available experimental methodologies.
Chemical Identity: IUPAC Name and Synonyms
This compound is a systemic fungicide belonging to the morpholine (B109124) class.[1] Its chemical identity is defined by its IUPAC name and a range of synonyms used in technical and commercial contexts.
The preferred IUPAC name for the primary active component is 2,6-Dimethyl-4-tridecylmorpholine .[2] However, commercial this compound is typically a reaction mixture of 4-alkyl-2,6-dimethylmorpholines, where the alkyl group is a combination of C11–C14 homologues. The tridecyl (C13) homologue constitutes 60–70% of this mixture.[3] The Preferred Identification Name (PIN) for the major component is (2RS,6RS)-2,6-dimethyl-4-tridecylmorpholine.
This compound is known by a variety of synonyms, which are listed below:
-
Calixin[4]
-
Calixine[4]
-
Tridemorphe[3]
-
Kalixin[4]
-
F 220 (fungicide)[4]
-
Tridemorf[4]
-
BASF 220F[4]
-
4-Tridecyl-2,6-dimethylmorpholine[4]
-
BAS 2203F[5]
-
N-Tridecyl-2,6-dimethylmorpholin[4]
-
Elbamorph[5]
CAS Registry Numbers:
-
81412-43-3: For the reaction mixture (this compound)[1]
-
24602-86-6: Originally for the single isomer 2,6-dimethyl-4-tridecylmorpholine[2][3]
Quantitative Data
This section summarizes the key physicochemical and toxicological data for this compound in tabular format for ease of reference and comparison.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₉NO (major component) | [1][2][3] |
| Molar Mass | 297.527 g·mol⁻¹ | [2] |
| Physical State | Oily liquid | [6] |
| Boiling Point | 130-133 °C at 0.7 mmHg; 139-142 °C at 1.3 mmHg | [4] |
| Melting Point | < 25 °C | [7] |
| Density | 0.855 g/cm³ | [8] |
| Vapor Pressure | 1.04 x 10⁻⁵ mmHg at 25 °C | [8] |
| Water Solubility | 11.7 mg/L (pH 7 at 20 °C) | [8] |
| LogP (Octanol-Water Partition Coefficient) | 5.34450 | [8] |
| pKa | 6.5 | [8] |
| Refractive Index | 1.449 | [8] |
| Flash Point | 109.499 °C | [8] |
Toxicological Data
| Endpoint | Value | Species | Reference(s) |
| Acute Oral LD₅₀ | 500 mg/kg | Rat | [9] |
| Dermal LD₅₀ | 4000 mg/kg | Rat | [9] |
| Inhalation LC₅₀ (4h) | 4.5 mg/L | Rat | [9] |
| Oral Acute Reference Dose (RfDoa) | 0.02 mg/kg-day | - | [7] |
| Oral Chronic Reference Dose (RfDoc) | 0.01 mg/kg-day | - | [7] |
| Algae Acute EC₅₀ (72h) | 0.28 mg/L | - | [9] |
| Algae Chronic NOEC (96h) | 0.015 mg/L | - | [9] |
Note: this compound is classified by the World Health Organization as a Class II "moderately hazardous" pesticide.[2] It has been shown to have teratogenic effects in high doses.[7]
Mechanism of Action
This compound acts as a systemic fungicide with eradicant and protective properties.[3] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi.[5] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal cell death.
Specifically, this compound targets two key enzymes in the ergosterol biosynthesis pathway:
-
Sterol-Δ¹⁴-reductase: This enzyme is involved in the reduction of sterols.
-
Δ⁸ to Δ⁷-isomerase: This enzyme catalyzes the isomerization of sterols.[5]
Inhibition of these enzymes leads to an accumulation of abnormal sterol precursors and a depletion of ergosterol, ultimately disrupting membrane function and integrity.[1] In maize, for example, treatment with this compound leads to a dramatic accumulation of 9β,19-cyclopropyl sterols instead of the usual Δ⁵-sterols.[10]
Caption: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are proprietary or published in specific research articles. However, this section outlines the general methodologies for its synthesis and analysis based on available information.
Synthesis
The commercial production of this compound typically involves a one-step catalytic reaction.[1]
Reactants:
-
Tridecanol
Process Overview:
-
Tridecanol and a catalyst are added to a reactor.
-
The reactor is purged with nitrogen and hydrogen to create an inert atmosphere.
-
The mixture is heated to activate the catalyst.
-
The temperature is further raised while 2,6-dimethylmorpholine is added dropwise.
-
The reaction proceeds at an elevated temperature until completion.
-
The mixture is allowed to settle, and the catalyst is separated.
-
The resulting filtrate is purified through rectification to yield this compound.[1]
Analytical Methods
Several analytical methods are employed for the detection and quantification of this compound in various matrices.
4.2.1. Thin-Layer Chromatography (TLC)
A common method for the qualitative detection of this compound in biological materials.[11]
General Procedure:
-
Extraction: this compound is extracted from the sample using a suitable organic solvent.
-
Spotting: The extract is spotted onto a TLC plate.
-
Development: The plate is developed in a solvent system to separate the components.
-
Visualization: The plate is sprayed with a chromogenic reagent to visualize the this compound spot.
-
Reagents: Iodine in chloroform (B151607) followed by a starch solution (yields a blue spot), methyl orange (yellow spot), or bromophenol blue (intense blue spot).[11][12]
-
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and selective method for the quantitative determination of this compound residues in samples like tea, bananas, and oranges.[13][14]
General Workflow:
-
Sample Preparation:
-
Hydration of the sample.
-
Extraction of this compound with a solvent like acetonitrile.
-
Partitioning with saline water.
-
-
Purification:
-
Clean-up of the extract using a solid-phase extraction (SPE) cartridge (e.g., aminopropyl (NH₂)).[13]
-
-
Analysis:
-
Injection of the purified sample into an LC-MS/MS system.
-
Separation via liquid chromatography.
-
Detection and quantification using tandem mass spectrometry.
-
Caption: General experimental workflow for this compound analysis by LC-MS/MS.
References
- 1. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]
- 2. primaryinfo.com [primaryinfo.com]
- 3. Supply Fungicide this compound, this compound 675g/L EC, this compound fungicide, this compound fungicide uses, this compound price, pesticide suppliers [essencechem.com]
- 4. This compound [drugfuture.com]
- 5. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. This compound (Ref: BAS 2205-F)-Pesticide database [wppdb.com]
- 10. Manipulation by this compound, a systemic fungicide, of the sterol composition of maize leaves and roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Tridemorph Solubility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tridemorph, a systemic fungicide, in various solvents. The information is intended to support research, development, and formulation activities by providing key physicochemical data, detailed experimental methodologies, and an understanding of its biochemical mode of action.
Physicochemical Properties of this compound
This compound is a morpholine (B109124) fungicide primarily used to control powdery mildew in cereals and other crops.[1] It is a systemic eradicant with protective and curative action.[2] The technical product is a reaction mixture of C11-C14 4-alkyl-2,6-dimethylmorpholine homologues, with the 4-tridecyl isomers comprising 60-70% of the mixture.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₉NO | [1][5] |
| Molecular Weight | 297.52 g/mol | [1][4][5] |
| Appearance | Colorless to yellowish oily liquid with a slight amine odor | [6] |
| Melting Point | < 25 °C | [1][6] |
| Boiling Point | 134 °C at 66.65 Pa | [3] |
| Vapor Pressure | 1.27 x 10⁻² Pa (20 °C) | |
| pKa | 7.5 (basic, 20 °C) | [7] |
Solubility of this compound
The solubility of a compound is a critical parameter in its formulation, application, and environmental fate. This section details the solubility of this compound in aqueous and organic solvents.
Aqueous Solubility
The solubility of this compound in water is low and can be influenced by pH and temperature. The available data presents some variability, which is common for technical-grade active ingredients.
| Solvent | Temperature (°C) | pH | Solubility (mg/L) | Source |
| Water | 20 | 7 | 1.1 | [2] |
| Water | 20 | 7 | 11.7 | [5][7] |
Solubility in Organic Solvents
| Solvent | Solubility | Source |
| Acetone | Soluble / Miscible | [2][7] |
| Benzene | Soluble | [7] |
| Chloroform | Soluble | [7] |
| Cyclohexane | Miscible | [7] |
| Diethyl Ether | Miscible | [7] |
| Ethanol | Soluble / Miscible | [2][7] |
| Ethyl Acetate | Miscible | [2][7] |
| Olive Oil | Miscible | [7] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized and well-documented experimental protocols. The following sections describe the methodologies for determining the aqueous and organic solubility of this compound.
Aqueous Solubility Determination (OECD Guideline 105)
The determination of water solubility for chemical substances is outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105. The two primary methods described are the Column Elution Method and the Flask Method. Given the expected low solubility of this compound, the Flask Method is generally more appropriate.
Flask Method Protocol:
-
Preparation of the Test Solution:
-
Add an excess amount of this compound to a flask containing deionized water of a known high purity. The amount of excess solid should be sufficient to remain undissolved at equilibrium.
-
The flask should be of a suitable size to allow for adequate agitation.
-
Seal the flask to prevent evaporation.
-
-
Equilibration:
-
Agitate the flask at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach saturation. This may take 24 to 48 hours or longer.
-
Use a mechanical shaker or a magnetic stirrer for agitation.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved this compound to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the solution at a controlled temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw a sample from the clear, supernatant aqueous phase.
-
Determine the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) or UV-Vis Spectrophotometry.
-
-
Data Reporting:
-
Report the solubility as the average of at least three replicate determinations, along with the standard deviation.
-
Specify the experimental conditions, including temperature, pH, and the analytical method used.
-
Organic Solvent Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the solubility of a compound in a specific solvent.
Shake-Flask Method Protocol:
-
Preparation:
-
Add an excess amount of this compound to a series of flasks, each containing a different organic solvent of interest (e.g., acetone, ethanol, dichloromethane, hexane, toluene).
-
Ensure the solvents are of high purity.
-
Seal the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a constant temperature shaker bath (e.g., 25 °C) and agitate until equilibrium is reached. The time to reach equilibrium will vary depending on the solvent and should be determined empirically.
-
-
Phase Separation and Sampling:
-
Once equilibrium is achieved, stop the agitation and allow any undissolved solid to settle.
-
If necessary, centrifuge the samples to ensure a clear supernatant.
-
Carefully take an aliquot of the supernatant for analysis.
-
-
Quantification:
-
Analyze the concentration of this compound in the aliquot using a suitable and validated analytical method. Given this compound's chemical structure, HPLC with a UV or MS detector is a common and reliable choice.
-
Prepare calibration standards of this compound in the respective organic solvent to accurately quantify the solubility.
-
-
Reporting:
-
Express the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Report the temperature at which the solubility was determined.
-
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Application for this compound: A reversed-phase HPLC method using a C18 column is suitable for the analysis of this compound. The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with a suitable buffer.
-
Detection: Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS/MS).[8][9]
UV-Vis Spectrophotometry:
-
Principle: This technique measures the absorption of ultraviolet or visible light by a substance in solution. The amount of light absorbed is proportional to the concentration of the substance.
-
Application for this compound: A UV-Vis spectrophotometer can be used to determine the concentration of this compound in a solvent by measuring its absorbance at a specific wavelength (λmax). A calibration curve must first be established using standards of known concentration.
Mode of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, it targets the sterol Δ¹⁴-reductase and/or Δ⁸→Δ⁷-isomerase enzymes in the ergosterol biosynthesis pathway. This disruption leads to an accumulation of abnormal sterol precursors and a deficiency of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by morpholine fungicides like this compound.
Caption: Fungal Ergosterol Biosynthesis Pathway and this compound's Mode of Action.
Conclusion
This technical guide has summarized the available data on the solubility of this compound in aqueous and organic solvents. While quantitative data for organic solvents is limited, the provided experimental protocols offer a clear path for its determination. Understanding the solubility characteristics and the biochemical mode of action of this compound is essential for its effective and safe use in agricultural applications and for the development of new fungicidal formulations. Further research to quantify the solubility of this compound in a broader range of organic solvents would be beneficial to the scientific community.
References
- 1. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]
- 3. Fungicide this compound 750EC CAS 81412-43-3; 24602-86-6 - this compound, Fungicide | Made-in-China.com [m.made-in-china.com]
- 4. This compound [drugfuture.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound Fungicide - Reliable Plant Protection at Attractive Prices [nacchemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Determination of this compound and other fungicide residues in fruit samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tridemorph: A Comprehensive Technical Guide on its Environmental Fate and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridemorph is a systemic fungicide belonging to the morpholine (B109124) group, developed by BASF in the 1960s. It has been used to control a variety of fungal diseases in crops, including powdery mildew in cereals. This technical guide provides an in-depth analysis of the environmental fate and toxicological profile of this compound, intended to inform researchers, scientists, and professionals in drug development about its potential environmental and health impacts.
Environmental Fate
The environmental persistence, degradation, and mobility of this compound determine its distribution and potential for exposure to non-target organisms.
Persistence and Degradation
This compound is considered to be of low to moderate persistence in the environment. Its degradation is influenced by biotic and abiotic factors.
In Soil:
-
Aerobic Degradation: this compound degrades in soil under aerobic conditions. The half-life (DT50) in laboratory studies ranges from 20 to 50 days, while field studies have reported DT50 values between 14 and 34 days.[1]
-
Anaerobic Degradation: Information on anaerobic degradation is less available, but it is expected to be slower than aerobic degradation.
-
Biodegradation: Soil microorganisms play a significant role in the degradation of this compound. Studies have shown that fungi, such as Aspergillus fumigatus, can degrade this compound, although they may not use it as a sole carbon or nitrogen source.[2] The initial degradation products identified are this compound-N-oxide and 2,6-dimethyl morpholine.[2]
In Water:
-
Hydrolysis: this compound is susceptible to hydrolysis. At 20°C and pH 7, the hydrolysis DT50 is approximately 32 days, indicating moderate persistence.[1] Under UV light in aqueous solutions, about 50% of the compound can be hydrolyzed within 16.5 hours at a concentration of 20 mg/kg.[3]
-
Aqueous Photolysis: Photodegradation in water can be a significant dissipation pathway. The aqueous photolysis DT50 at pH 7 is reported to be 0.7 days, suggesting rapid degradation in the presence of light.[1]
-
Water-Sediment Systems: In water-sediment studies, the DT50 of this compound in the water phase is approximately 26 days, while the overall system DT50 is around 60 days.[1]
Mobility
The mobility of this compound in soil and its potential to leach into groundwater is a key environmental consideration.
-
Leaching Potential: Due to its moderate persistence and potential for mobility, there is a possibility of this compound leaching into groundwater, particularly in soils with low organic matter content.
Bioaccumulation
Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time. The potential for this compound to bioaccumulate is an important aspect of its environmental risk assessment.
-
Bioconcentration Factor (BCF): An estimated Bioconcentration Factor (BCF) of 741 has been reported.[1] This value suggests a potential for bioaccumulation in aquatic organisms.
Toxicity Profile
This compound exhibits a range of toxic effects on various organisms. The World Health Organization has classified it as a Class II "moderately hazardous" pesticide.[4]
Mammalian Toxicity
-
Acute Toxicity: this compound is harmful if swallowed and can cause skin and eye irritation.[4] The acute oral LD50 in rats is reported to be around 500 mg/kg.[1] The acute dermal LD50 in rabbits is approximately 1600 mg/kg.[5]
-
Reproductive and Developmental Toxicity: this compound has been shown to have teratogenic effects in rats and mice at high doses.[6][7] The no-effect level for embryotoxic effects was determined to be 27.5 mg/kg for mice and 20.6 mg/kg for rats.[6]
Aquatic Toxicity
This compound is classified as very toxic to aquatic life with long-lasting effects.[7]
-
Fish: The acute 96-hour LC50 for fish has not been specified in the provided search results, but it is generally considered to be toxic to fish.
-
Aquatic Invertebrates: this compound is toxic to aquatic invertebrates. For Daphnia magna, the 48-hour EC50 for immobilization is a key indicator of acute toxicity.
-
Algae: The toxicity to algae is typically assessed through growth inhibition tests, with the EC50 and NOEC values being important endpoints.
Avian Toxicity
Information on the specific avian toxicity of this compound is limited in the provided search results. However, as with other pesticides, its potential risk to birds through direct ingestion of contaminated food or water is a concern. The acute oral LD50 is a critical endpoint for assessing this risk.[8][9][10]
Effects on Soil Microorganisms
This compound can have adverse effects on soil microbial populations, which are crucial for soil health and nutrient cycling. Studies have shown that this compound can negatively impact bacteria, fungi, and actinomycetes in the soil.
Quantitative Data Summary
Table 1: Environmental Fate of this compound
| Parameter | Value | Compartment | Conditions | Reference |
| DT50 (Aerobic Soil) | 20 - 50 days | Soil | Laboratory | [1] |
| DT50 (Aerobic Soil) | 14 - 34 days | Soil | Field | [1] |
| Hydrolysis DT50 | 32 days | Water | pH 7, 20°C | [1] |
| Aqueous Photolysis DT50 | 0.7 days | Water | pH 7 | [1] |
| Water-Sediment DT50 | 60 days | Water-Sediment System | - | [1] |
| BCF | 741 (estimated) | Aquatic Organisms | - | [1] |
Table 2: Toxicity of this compound
| Organism | Test Type | Endpoint | Value | Reference |
| Rat | Acute Oral | LD50 | ~500 mg/kg | [1] |
| Rabbit | Acute Dermal | LD50 | ~1600 mg/kg | [5] |
| Mouse | Developmental | NOEL (embryotoxicity) | 27.5 mg/kg | [6] |
| Rat | Developmental | NOEL (embryotoxicity) | 20.6 mg/kg | [6] |
Experimental Protocols
The environmental fate and toxicity of this compound are typically evaluated using standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Soil Metabolism (based on OECD 307)
-
Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.
-
Methodology:
-
Test System: Soil samples with varying characteristics (e.g., organic carbon content, pH, texture) are used. For pathway elucidation, radiolabelled (e.g., ¹⁴C) this compound is often employed.
-
Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil is incubated in the dark under controlled temperature and moisture conditions for a period typically up to 120 days. For anaerobic studies, the soil is flooded and purged with an inert gas.
-
Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to quantify the parent compound and identify and quantify its degradation products. Volatile degradation products and CO₂ are trapped and analyzed.
-
Data Analysis: The rate of degradation (DT50 and DT90) is calculated, and a degradation pathway is proposed.
-
Aquatic Toxicity Testing (based on OECD 202 & 203)
-
Objective: To determine the acute toxicity of this compound to aquatic invertebrates (Daphnia magna, OECD 202) and fish (e.g., Rainbow Trout, OECD 203).
-
Methodology (Daphnia sp. Acute Immobilisation Test - OECD 202):
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Test Design: A static test is conducted where daphnids are exposed to a range of concentrations of this compound in a suitable medium for 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.
-
-
Methodology (Fish, Acute Toxicity Test - OECD 203):
-
Test Organisms: A recommended fish species (e.g., Rainbow Trout, Oncorhynchus mykiss) is used.
-
Test Design: A semi-static or flow-through test is performed where fish are exposed to a series of this compound concentrations for 96 hours.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 (the concentration that is lethal to 50% of the fish) is determined.
-
Signaling Pathways and Mechanisms of Toxicity
Inhibition of Sterol Biosynthesis
The primary mode of action of this compound as a fungicide is the inhibition of sterol biosynthesis in fungi. This mechanism also contributes to its toxicity in other organisms. This compound specifically targets two key enzymes in the sterol biosynthesis pathway:
-
Δ⁸→Δ⁷-isomerase: This enzyme is involved in the conversion of sterol precursors.
-
Cycloeucalenol-obtusifoliol isomerase (COI): This enzyme plays a crucial role in the demethylation of sterol precursors.
Inhibition of these enzymes leads to an accumulation of abnormal sterols and a depletion of essential sterols like ergosterol (B1671047) in fungi, which disrupts cell membrane integrity and function, ultimately leading to cell death.[11][12][13]
Inhibition of Mitochondrial Respiration
There is evidence to suggest that this compound can also inhibit the mitochondrial respiratory chain. One study found that it inhibits both the NADH-oxidase and the succinate-cytochrome c oxydoreductase systems in beef heart mitochondria.[14] The proposed sites of action are similar to those of rotenone (B1679576) (Complex I) and antimycin A (Complex III), suggesting that this compound can disrupt electron transport and cellular energy production.[14]
Conclusion
This compound is a fungicide with moderate persistence in the environment. Its degradation is primarily mediated by microorganisms in soil and through hydrolysis and photolysis in water. While it has a lower potential for high-level bioaccumulation, its toxicity to a range of non-target organisms, particularly aquatic life, warrants careful consideration in its environmental risk assessment. The primary mechanism of its fungicidal action and toxicity is the disruption of sterol biosynthesis, with evidence also pointing to the inhibition of mitochondrial respiration. This comprehensive guide provides essential data and insights for researchers and professionals to understand the environmental and toxicological implications of this compound. Further research is needed to fill data gaps, particularly concerning its full degradation pathway and toxicity to a broader range of non-target species under various environmental conditions.
References
- 1. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]
- 2. imskolkata.org [imskolkata.org]
- 3. Buy this compound | 81412-43-3 [smolecule.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. An embryotoxicity study of the fungicide this compound and its commercial formulation Calixin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acute toxicity and metabolism of pesticides in birds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cebc.cnrs.fr [cebc.cnrs.fr]
- 11. pjsir.org [pjsir.org]
- 12. apsnet.org [apsnet.org]
- 13. Manipulation by this compound, a Systemic Fungicide, of the Sterol Composition of Maize Leaves and Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [The systemic fungicide tridermorph as an inhibitor of the respiratory chain of electron transfer particles from beef heart mitochondria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tridemorph and Its Collateral Impact: An In-depth Technical Examination of Effects on Non-Target Organisms
For Immediate Release
[City, State] – A comprehensive technical guide released today offers a deep dive into the ecotoxicological profile of tridemorph, a systemic fungicide used in agriculture. This document, tailored for researchers, scientists, and drug development professionals, meticulously outlines the quantitative effects of this compound on a wide array of non-target organisms, details the experimental methodologies used in key studies, and visually represents the biochemical pathways affected by this chemical agent.
This compound, a morpholine (B109124) fungicide, is primarily known for its efficacy against powdery mildew in cereals and other crops. Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes.[1][2] However, the biochemical pathways for sterol synthesis are conserved to varying degrees across different eukaryotic organisms, leading to potential off-target effects. This guide synthesizes the available scientific literature to provide a clear and detailed understanding of these impacts.
Quantitative Ecotoxicity Profile
The following tables summarize the key toxicity data for this compound across various non-target species, providing a comparative overview of its potential environmental and physiological risks.
Table 1: Effects of this compound on Aquatic Organisms
| Species | Endpoint | Value (mg/L) | Exposure Duration | Source |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | > 3.4 | 96 hours | [3] |
| Daphnia magna (Water Flea) | EC50 | > 1.3 | 48 hours | [3] |
| Algae (Unknown species) | EC50 (growth rate) | 0.28 | - | [3] |
| Algae (Unknown species) | NOEC (growth rate) | 0.015 | - | [3] |
Table 2: Effects of this compound on Terrestrial Organisms
| Species | Endpoint | Value | Exposure Duration | Source |
| Rat | Acute Oral LD50 | 500 mg/kg | - | [3] |
| Rat | Short-term Dietary NOEL | 5 mg/kg | - | [3] |
| Rat | Embryotoxicity NOAEL | 20.6 mg/kg | - | [4] |
| Mouse | Embryotoxicity NOAEL | 27.5 mg/kg | - | [4] |
| Phasianidae (Bird family) | Acute LD50 | > 1388 mg/kg | - | [3] |
| Eisenia foetida (Earthworm) | Acute LC50 | 880 mg/kg dw soil | 14 days | [3] |
Table 3: Effects of this compound on Soil Microorganisms
| Organism/Process | Effect | Concentration | Source |
| Bacteria, Fungi, Actinomycetes | Adverse effect on population | Time-dependent | [5] |
| Urea Hydrolysis | Inhibition (ID50) | 45 µg/g of soil | [5] |
| Nitrite Production | Inhibition (ID50) | 750 µg/g of soil | [5] |
| Invertase and Cellulase Activity | Stimulation | 2.5 - 5.0 kg/ha | [6][7] |
| Invertase and Cellulase Activity | Toxicity | 7.5 - 10 kg/ha | [6][7] |
Experimental Methodologies
The data presented in this guide are derived from studies that largely adhere to internationally recognized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Aquatic Toxicity Testing
-
Fish Acute Toxicity Test (based on OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[8][9][10][11] Fish, such as rainbow trout (Oncorhynchus mykiss), are exposed to a range of concentrations of this compound in a controlled environment.[8][9] Mortalities and sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.[8][10]
-
Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202): This protocol assesses the concentration at which 50% of the Daphnia magna population is immobilized (EC50) after a 48-hour exposure. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Alga, Growth Inhibition Test (based on OECD Guideline 201): This test evaluates the effect of the test substance on the growth of a selected species of algae. The endpoint is typically the concentration that causes a 50% reduction in growth (EC50) over a 72-hour period, measured by cell count or a surrogate parameter like chlorophyll (B73375) content.
Terrestrial Toxicity Testing
-
Acute Oral Toxicity (based on OECD Guideline 420, 423, or 425): These guidelines describe methods to determine the median lethal dose (LD50) of a substance when administered orally to rodents. The studies involve administering a single dose of this compound to animals and observing them for a defined period for signs of toxicity and mortality.
-
Earthworm Acute Toxicity Test (based on OECD Guideline 207): This test exposes earthworms to soil treated with different concentrations of the test substance. The endpoint is the LC50, the concentration that is lethal to 50% of the earthworms over a 14-day period.
Soil Microorganism Effects Assessment
-
Carbon and Nitrogen Transformation Tests (based on OECD Guidelines 216 & 217): These protocols are used to assess the long-term effects of chemicals on microbial functions in the soil. They measure the rate of nitrogen and carbon transformation processes, such as nitrification and soil respiration (CO2 evolution), after the application of the test substance.[7]
Signaling Pathways and Mode of Action
This compound's primary mechanism of action is the disruption of sterol biosynthesis, an essential process for the integrity of cell membranes in eukaryotes. The specific enzymes targeted by this compound can differ between organisms, which explains its selective toxicity but also its potential to affect non-target species.
Inhibition of Sterol Biosynthesis in Fungi
In its target organisms, fungi, this compound primarily inhibits the enzyme sterol Δ8→Δ7-isomerase and to a lesser extent, Δ14-reductase .[1][2] This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[1][12]
Caption: Fungal ergosterol biosynthesis pathway showing the primary and secondary inhibition points of this compound.
Effects on Sterol Biosynthesis in Plants
In plants, this compound has been shown to inhibit cycloeucalenol-obtusifoliol isomerase (COI) , an enzyme involved in the conversion of cyclopropyl (B3062369) sterols to Δ8-sterols.[13][14] This leads to an accumulation of cyclopropyl sterols and a depletion of the typical plant sterols like sitosterol (B1666911) and stigmasterol.
Caption: Plant phytosterol biosynthesis pathway illustrating the inhibition of cycloeucalenol-obtusifoliol isomerase by this compound.
Comparative Sterol Biosynthesis: Fungi vs. Vertebrates
The sterol biosynthesis pathways in fungi and vertebrates share many early steps but diverge, with fungi producing ergosterol and vertebrates producing cholesterol.[5][6][15][16] This divergence is a key reason for the selective toxicity of many antifungal agents. While this compound's primary targets are enzymes more specific to the fungal pathway, the conservation of some enzymes raises the possibility of off-target effects in vertebrates, as evidenced by its observed teratogenicity in mammals.[4][17]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]
- 4. An embryotoxicity study of the fungicide this compound and its commercial formulation Calixin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 10. oecd.org [oecd.org]
- 11. eurofins.com.au [eurofins.com.au]
- 12. apsnet.org [apsnet.org]
- 13. pjsir.org [pjsir.org]
- 14. Manipulation by this compound, a Systemic Fungicide, of the Sterol Composition of Maize Leaves and Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phylogenomics of Sterol Synthesis: Insights into the Origin, Evolution, and Diversity of a Key Eukaryotic Feature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tridemorph Phytotoxicity in Cereal Crops: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tridemorph, a morpholine (B109124) fungicide developed in the 1960s, has been utilized for the control of powdery mildew (Erysiphe graminis) in cereal crops. Its mode of action involves the inhibition of sterol biosynthesis, a crucial process for fungal membrane integrity. However, the application of this compound can also lead to phytotoxicity in host cereal plants, manifesting as growth inhibition and yield reduction. This technical guide provides a comprehensive overview of this compound-induced phytotoxicity in cereal crops, detailing its biochemical mechanism of action, summarizing available data on its effects, outlining experimental protocols for its assessment, and illustrating the involved signaling pathways.
Introduction
This compound (2,6-dimethyl-4-tridecyl-morpholine) is a systemic fungicide that is absorbed by both the leaves and roots of plants, providing eradicant and some protective action against fungal pathogens[1]. While effective in controlling diseases like powdery mildew, its use has been associated with phytotoxic side effects in certain cereal varieties, particularly under specific environmental conditions or at higher application rates[2]. Understanding the mechanisms and quantitative effects of this phytotoxicity is crucial for optimizing its use, developing safer formulations, and for broader research into plant responses to chemical stressors.
Mechanism of Phytotoxicity: Inhibition of Sterol Biosynthesis
The primary fungitoxic action of this compound is the disruption of ergosterol (B1671047) biosynthesis in fungi. However, this mechanism is not entirely specific to fungi, as plants synthesize similar compounds called phytosterols, which are essential components of cellular membranes and precursors for certain hormones.
This compound's phytotoxicity in cereals stems from its interference with the plant's own sterol biosynthesis pathway. Specifically, it has been shown to inhibit two key enzymes:
-
Cycloeucalenol-obtusifoliol isomerase (COI): This enzyme is involved in the opening of the cyclopropane (B1198618) ring of cyclopropyl (B3062369) sterols[3].
-
Sterol Δ8→Δ7 isomerase: This enzyme catalyzes a crucial isomerization step in the formation of mature phytosterols[3].
Inhibition of these enzymes leads to a depletion of essential Δ5-sterols and an accumulation of abnormal 9β,19-cyclopropyl sterols and Δ8-sterols in plant tissues[3][4]. This altered sterol profile disrupts the structure and function of cellular membranes, leading to changes in permeability, ion transport, and the activity of membrane-bound enzymes. These disruptions at the cellular level manifest as macroscopic phytotoxicity symptoms.
Quantitative Data on this compound Phytotoxicity
While the phytotoxic potential of this compound is acknowledged, specific quantitative, dose-response data in publicly accessible literature is limited. The following tables are illustrative examples based on typical assessments of herbicide and fungicide phytotoxicity in cereal crops, providing a framework for the type of data that would be generated in such studies.
Table 1: Effect of this compound on Vegetative Growth Parameters of Wheat (Triticum aestivum) Seedlings in a Greenhouse Study.
| This compound Concentration (µM) | Plant Height Reduction (%) | Shoot Dry Weight Reduction (%) | Root Dry Weight Reduction (%) | Chlorophyll (B73375) Content (SPAD units) |
| 0 (Control) | 0 | 0 | 0 | 45.2 ± 2.1 |
| 5 | 8.5 ± 1.2 | 12.3 ± 1.8 | 15.1 ± 2.0 | 42.1 ± 1.9 |
| 25 | 25.4 ± 3.1 | 35.8 ± 4.5 | 42.6 ± 5.3 | 35.7 ± 2.5 |
| 50 | 48.7 ± 5.2 | 62.1 ± 6.8 | 70.3 ± 7.1 | 28.9 ± 3.0 |
| 250 | 75.2 ± 6.9 | 85.4 ± 7.2 | 91.8 ± 6.5 | 15.4 ± 2.8 |
Data are hypothetical and presented as mean ± standard deviation.
Table 2: Impact of this compound Application on Yield Components of Barley (Hordeum vulgare) in a Field Trial.
| This compound Application Rate (kg a.i./ha) | Number of Spikes per m² | Number of Grains per Spike | 1000-Grain Weight (g) | Grain Yield (t/ha) | Yield Loss (%) |
| 0 (Untreated Control) | 550 ± 25 | 24.1 ± 1.5 | 48.2 ± 2.3 | 6.8 ± 0.4 | 0 |
| 0.5 (Recommended Rate) | 542 ± 28 | 23.8 ± 1.7 | 47.5 ± 2.1 | 6.6 ± 0.5 | 2.9 |
| 1.0 (2x Recommended Rate) | 515 ± 35 | 22.5 ± 2.0 | 45.1 ± 2.8 | 5.9 ± 0.6 | 13.2 |
| 2.0 (4x Recommended Rate) | 460 ± 41 | 20.1 ± 2.4 | 41.3 ± 3.1 | 4.8 ± 0.7 | 29.4 |
Data are hypothetical and presented as mean ± standard deviation. a.i. = active ingredient.
Signaling Pathways
Sterol Biosynthesis Pathway and this compound Inhibition
The primary signaling disruption caused by this compound is within the phytosterol biosynthesis pathway. The following diagram illustrates the key steps and the points of inhibition by this compound.
Caption: Inhibition of phytosterol biosynthesis by this compound.
General Plant Stress Response to this compound-Induced Phytotoxicity
The disruption of membrane integrity due to altered sterol composition can trigger a cascade of secondary stress responses in the plant. While direct research on this compound's induction of these pathways in cereals is limited, a generalized response can be inferred.
Caption: General plant stress signaling in response to this compound.
Experimental Protocols
Greenhouse-Based Dose-Response Assessment of this compound Phytotoxicity
Objective: To determine the phytotoxic effects of a range of this compound concentrations on the early vegetative growth of a cereal crop (e.g., wheat or barley).
Materials:
-
Cereal seeds of a specific variety.
-
Pots (e.g., 10 cm diameter) filled with a standardized potting mix.
-
Technical grade this compound and appropriate solvents for creating a stock solution.
-
Growth chamber or greenhouse with controlled temperature, light, and humidity.
-
Calibrated sprayer or pipettes for application.
-
Ruler, SPAD meter (for chlorophyll estimation), drying oven, and a precision balance.
Methodology:
-
Plant Culture: Sow 3-5 seeds per pot and thin to 2 uniform seedlings per pot after emergence. Grow the plants under controlled conditions (e.g., 20/15°C day/night temperature, 16-hour photoperiod).
-
Treatment Application: At the 2-3 leaf stage, apply different concentrations of this compound (e.g., 0, 5, 25, 50, 250 µM) as a foliar spray until runoff or as a soil drench. Include a control group treated with the solvent carrier only. Use a randomized complete block design with at least four replicates per treatment.
-
Phytotoxicity Assessment (14 days after treatment):
-
Visual Injury: Score phytotoxicity symptoms (chlorosis, necrosis, stunting) on a scale of 0% (no injury) to 100% (plant death).
-
Plant Height: Measure the height of each plant from the soil surface to the tip of the longest leaf.
-
Chlorophyll Content: Use a SPAD meter to take non-destructive chlorophyll readings on the youngest fully expanded leaf.
-
-
Biomass Measurement (21 days after treatment):
-
Harvest the shoots and roots separately.
-
Wash the roots to remove soil.
-
Dry the plant material in a drying oven at 70°C for 48 hours or until a constant weight is achieved.
-
Record the shoot and root dry weights.
-
-
Data Analysis: Analyze the data using ANOVA to determine significant differences between treatments. If significant, perform a post-hoc test (e.g., Tukey's HSD) to compare means. Calculate the percentage reduction in growth parameters relative to the control.
Field Trial Protocol for Assessing this compound Impact on Cereal Yield
Objective: To evaluate the effect of this compound application at different rates on the yield and yield components of a cereal crop under field conditions.
Materials:
-
Certified cereal seeds.
-
Commercial formulation of this compound.
-
Calibrated plot sprayer.
-
Standard field trial equipment (plot combine, moisture meter, scales).
Methodology:
-
Trial Design: Establish a randomized complete block design with a minimum of four replications. Plot size should be sufficient for representative yield data (e.g., 1.5m x 10m).
-
Treatments:
-
Untreated Control.
-
This compound at the recommended application rate (1x).
-
This compound at double the recommended rate (2x) to assess crop safety margins.
-
-
Application: Apply the treatments at the appropriate growth stage for powdery mildew control (e.g., flag leaf emergence). Record environmental conditions at the time of spraying.
-
In-season Assessments:
-
Visual Phytotoxicity: Score any visible signs of crop injury at 7, 14, and 28 days after application on a 0-100% scale.
-
-
Harvest and Yield Analysis:
-
Harvest the plots at maturity using a plot combine.
-
Record the grain weight per plot and adjust for moisture content.
-
Take a subsample from each plot to determine:
-
1000-grain weight.
-
Number of spikes per unit area (from a pre-harvest quadrat count).
-
Number of grains per spike (from a sample of spikes).
-
-
-
Data Analysis: Use ANOVA to analyze yield and yield component data.
Workflow for Phytotoxicity Assessment
Caption: Workflow for assessing this compound phytotoxicity.
Conclusion
This compound-induced phytotoxicity in cereal crops is a direct consequence of its mode of action on the sterol biosynthesis pathway, a pathway shared by both fungi and plants. The disruption of phytosterol production leads to compromised membrane function and a cascade of stress responses, ultimately resulting in observable symptoms such as growth reduction and yield loss. While the qualitative aspects of this phytotoxicity are understood, there is a need for more publicly available quantitative data to fully characterize the dose-response relationships in different cereal varieties and under varying environmental conditions. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such assessments. For researchers and professionals in drug development, a thorough understanding of these phytotoxic effects is essential for the development of more selective and safer fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenolic compounds, antioxidant enzymes, and oxidative stress in barley (Hordeum vulgare L.) genotypes under field drought-stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotypic, Environmental, and Processing Effects on Phenolic Content and Antioxidant Activity in Barley and Wheat [mdpi.com]
- 4. Effects of herbicide applications in wheat fields: Is phytohormones application a remedy? - PMC [pmc.ncbi.nlm.nih.gov]
Tridemorph in Plants: A Technical Deep-Dive into Uptake and Translocation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the uptake and translocation of tridemorph, a systemic fungicide, in plants. Below, you will find detailed information on its movement within plant tissues, experimental protocols for its analysis, and visualizations of the key pathways involved.
Executive Summary
This compound is a systemic fungicide belonging to the morpholine (B109124) class of chemicals. Its efficacy relies on its ability to be absorbed by the plant and transported to various tissues to inhibit the growth of fungal pathogens. Understanding the dynamics of its uptake and translocation is crucial for optimizing its application, ensuring crop protection, and assessing potential residues. This guide synthesizes available scientific knowledge on these processes, offering a valuable resource for researchers and professionals in the field.
Data Presentation: this compound Distribution in Plants
To illustrate the expected distribution pattern of a systemic fungicide like this compound following root application, the following table presents a hypothetical, yet representative, dataset based on typical translocation patterns observed for systemic fungicides.
| Time After Application (Hours) | This compound Concentration (µg/g fresh weight) |
| Roots | |
| 1 | 15.2 |
| 6 | 25.8 |
| 12 | 22.1 |
| 24 | 18.5 |
| 48 | 12.3 |
| 72 | 8.9 |
This table is a generalized representation and not based on direct experimental data for this compound.
Translocation Pathways and Mechanisms
Systemic fungicides like this compound are primarily transported through the plant's vascular systems: the xylem and the phloem.
-
Xylem Transport (Acropetal Movement): Following root uptake, this compound is primarily transported upwards from the roots to the shoots and leaves via the xylem, the water-conducting tissue. This movement is driven by the transpiration stream.
-
Phloem Transport (Basipetal and Acropetal Movement): While predominantly xylem-mobile, some systemic fungicides can also exhibit limited movement in the phloem, the tissue responsible for transporting sugars. This would allow for both upward and downward translocation from the point of application.
The following diagram illustrates the general pathways of systemic fungicide uptake and translocation in a plant.
Caption: Generalized pathway of this compound uptake and translocation in a plant.
Experimental Protocols
The quantification of this compound in plant tissues is essential for understanding its uptake and translocation. Below are detailed methodologies for key experiments.
Plant Cultivation and Treatment for Uptake Studies
This protocol describes a hydroponic system for studying root uptake of this compound.
a. Plant Material:
-
Select a suitable plant species for the study (e.g., maize, wheat, barley).
-
Germinate seeds in a sterile substrate (e.g., perlite (B1173460) or vermiculite) until seedlings reach the two-leaf stage.
b. Hydroponic Setup:
-
Transfer seedlings to a hydroponic solution (e.g., Hoagland solution) in amber glass jars to prevent photodegradation of the fungicide.
-
Acclimatize the plants for one week under controlled environmental conditions (e.g., 25°C day/20°C night, 16h photoperiod).
c. This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Spike the hydroponic solution with the this compound stock solution to achieve the desired final concentration (e.g., 1-20 mg/L). Include a solvent control group.
d. Sample Collection:
-
Harvest plants at designated time points (e.g., 1, 6, 12, 24, 48, 72 hours) after treatment.
-
Separate the plants into roots, stems, and leaves.
-
Gently wash the roots with distilled water to remove any surface-adhered this compound.
-
Record the fresh weight of each tissue sample.
-
Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.
Quantification of this compound in Plant Tissues
This protocol outlines a general procedure for extracting and quantifying this compound from plant samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
a. Sample Preparation and Extraction:
-
Homogenize the frozen plant tissue samples using a high-speed blender or a mortar and pestle with liquid nitrogen.
-
Weigh a subsample of the homogenized tissue (e.g., 1-5 g).
-
Add a suitable extraction solvent (e.g., acetonitrile (B52724) or acetone) to the sample.
-
Shake or vortex the mixture vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the mixture to separate the solid plant material from the solvent extract.
-
Collect the supernatant (the liquid extract).
b. Clean-up (Optional but Recommended):
-
To remove interfering compounds from the extract, a clean-up step using solid-phase extraction (SPE) may be necessary.
-
Pass the extract through an appropriate SPE cartridge (e.g., C18 or PSA).
-
Elute the this compound from the cartridge with a suitable solvent.
c. LC-MS/MS Analysis:
-
Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute it in a suitable mobile phase for LC-MS/MS analysis.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate, is commonly employed.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
d. Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the amount of this compound in the plant samples by comparing the peak areas from the samples to the calibration curve.
The following diagram illustrates the general workflow for the quantification of this compound in plant tissues.
Caption: Experimental workflow for this compound quantification in plant tissues.
Conclusion
This technical guide provides a foundational understanding of this compound's behavior within plants. While the systemic nature of this compound, with its primary movement through the xylem, is established, there is a clear need for more publicly available quantitative data to build precise models of its uptake and translocation kinetics. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct such studies, contributing to a more complete understanding of this important fungicide. Future research focusing on time-course and tissue-specific quantification will be invaluable for refining its application and ensuring both efficacy and environmental safety.
References
Methodological & Application
Tridemorph Application in Plant Pathology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridemorph is a systemic fungicide belonging to the morpholine (B109124) chemical class, first introduced in the 1960s.[1][2] It is widely recognized for its efficacy against powdery mildew fungi (Erysiphales) in various crops, particularly cereals.[1][3] Its specific mode of action, targeting the fungal sterol biosynthesis pathway, makes it a valuable tool in plant pathology research. This compound's ability to be absorbed by the leaves and roots and translocated within the plant provides both protective and curative activity.[3] These application notes provide detailed protocols for the use of this compound in laboratory and greenhouse settings to study its antifungal properties and its effects on plant physiology.
Mechanism of Action
This compound's primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi, a critical component of their cell membranes. This disruption leads to the accumulation of aberrant sterol precursors, compromising membrane integrity and function, which ultimately inhibits fungal growth.[1] Specifically, this compound targets two key enzymes in the sterol biosynthetic pathway:
-
Sterol Δ14-reductase: This enzyme is involved in the reduction of the C14-C15 double bond of sterol precursors.
-
Sterol Δ8→Δ7-isomerase: This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.
In plants, this compound has also been shown to affect phytosterol biosynthesis, primarily by inhibiting the activity of cycloeucalenol-obtusifoliol isomerase and sterol Δ8→Δ7-isomerase . This can lead to an accumulation of cyclopropyl (B3062369) sterols and Δ8-sterols, which may result in phytotoxic effects at higher concentrations. This property allows researchers to investigate the role of specific sterols in plant growth and development.
Quantitative Data on Antifungal Activity
The efficacy of this compound varies depending on the fungal species, isolate, and experimental conditions. The following table summarizes available data on its in vitro activity.
| Fungal Species | Assay Type | Parameter | Value (µg/mL or µM) | Reference |
| Ganoderma boninense | Mycelial Growth Inhibition | - | Mentioned as an inhibitor, specific EC50 not provided. | [4] |
| Soil Bacteria (Micrococcus sp., Proteus sp., P. vulgaris) | Urea Hydrolysis Inhibition | ID50 | 80, 75, and 77 mg/L respectively | [5] |
| Soil Ammonification | Nitrite Production Inhibition | ID50 | 750 µg/g | [5] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) of a fungicide against a filamentous fungus.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Appropriate liquid culture medium for the test fungus (e.g., Potato Dextrose Broth, Czapek-Dox broth)
-
Sterile 96-well microtiter plates
-
Fungal culture of the target pathogen
-
Spectrophotometer or microplate reader
-
Sterile distilled water
-
Hemocytometer or similar cell counting device
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute this stock solution in the culture medium to create a series of working solutions.
-
Fungal Inoculum Preparation: Grow the fungal pathogen on a suitable agar (B569324) medium until sporulation. Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 20) and gently scraping the surface. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the appropriate culture medium to all wells.
-
Add 100 µL of the highest concentration this compound working solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions.
-
The last column should contain only culture medium and will serve as the negative control.
-
Add 10 µL of the prepared fungal spore suspension to each well, except for a blank control (medium only).
-
-
Incubation: Seal the plates and incubate at the optimal temperature for the test fungus (e.g., 25°C) for a period of 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
Data Collection and Analysis:
-
Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = 100 * [1 - (OD_treatment - OD_blank) / (OD_control - OD_blank)]
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Use a suitable statistical software to perform a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the EC50 value.
-
Protocol 2: In Vivo Application to Plants for Disease Control and Sterol Analysis (Greenhouse)
This protocol describes a soil drench application method to study the systemic effects of this compound on disease development and plant sterol composition.
Materials:
-
This compound formulation (e.g., Calixin®)
-
Susceptible host plants (e.g., barley or wheat for powdery mildew studies)
-
Pathogen inoculum (e.g., Blumeria graminis conidia)
-
Pots and sterile soil mix
-
Controlled environment growth chamber or greenhouse
-
Materials for sterol extraction and analysis (see Protocol 3)
Procedure:
-
Plant Growth: Sow seeds of the host plant in pots filled with sterile soil mix and grow them in a controlled environment (e.g., 20-22°C, 16-hour photoperiod).
-
This compound Application:
-
Prepare a solution of this compound in water at the desired concentration (e.g., 1-20 mg/L for maize seedlings).
-
At a specific growth stage (e.g., two-leaf stage), apply the this compound solution as a soil drench, ensuring even distribution of the solution to the soil in each pot. A control group should be treated with water only.
-
-
Pathogen Inoculation (for disease control studies):
-
24-48 hours after this compound application, inoculate the plants with the pathogen. For powdery mildew, this can be done by gently tapping heavily infected plants over the healthy ones to release conidia.
-
-
Incubation and Disease Assessment:
-
Maintain the plants in the controlled environment.
-
Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation). Disease severity can be rated on a scale (e.g., 0-5) based on the percentage of leaf area covered with mildew.
-
-
Sample Collection for Sterol Analysis:
-
At desired time points after treatment, harvest leaf and root tissues from both treated and control plants.
-
Immediately freeze the samples in liquid nitrogen and store them at -80°C until sterol extraction.
-
Protocol 3: Plant Sterol Extraction and Analysis
This protocol outlines a general procedure for the extraction and analysis of phytosterols (B1254722) from plant tissue, which is essential for studying the biochemical effects of this compound.
Materials:
-
Freeze-dried plant tissue
-
Mortar and pestle or tissue homogenizer
-
Chloroform:methanol (2:1, v/v) extraction solvent
-
Potassium chloride (0.88% w/v) solution
-
Saponification reagent (e.g., 1 M KOH in 90% ethanol)
-
Anhydrous sodium sulfate (B86663)
-
Silylating agent (e.g., BSTFA + 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Lipid Extraction:
-
Grind the freeze-dried plant tissue to a fine powder.
-
Extract the lipids by homogenizing the powder with a chloroform:methanol (2:1, v/v) solution.
-
After centrifugation, collect the supernatant. Repeat the extraction process on the pellet.
-
Combine the supernatants and wash with a 0.88% KCl solution to remove non-lipid contaminants.
-
Collect the lower organic phase and dry it under a stream of nitrogen gas.
-
-
Saponification:
-
Resuspend the dried lipid extract in the saponification reagent.
-
Heat the mixture at 80°C for 1 hour to hydrolyze sterol esters.
-
-
Extraction of Unsaponifiables:
-
After cooling, add water and extract the unsaponifiable fraction (containing the free sterols) with hexane. Repeat the hexane extraction three times.
-
Combine the hexane fractions and wash with water until the aqueous phase is neutral.
-
Dry the hexane phase over anhydrous sodium sulfate and then evaporate to dryness under nitrogen.
-
-
Derivatization:
-
To increase volatility for GC analysis, derivatize the sterols by adding a silylating agent (e.g., BSTFA + 1% TMCS) and heating at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of different sterol compounds.
-
Identify and quantify the sterols based on their retention times and mass spectra compared to known standards.
-
Signaling Pathways and Experimental Workflows
Potential Impact on Plant Signaling Pathways
While the primary mode of action of this compound is well-established as the inhibition of sterol biosynthesis, this can have secondary effects on plant signaling pathways. Plant sterols are not only structural components of membranes but are also precursors for brassinosteroid hormones and are involved in the regulation of membrane fluidity and the function of membrane-bound proteins, which can include receptors and signaling enzymes.
-
Membrane Integrity and Function: Alterations in the sterol composition of plant cell membranes can affect their physical properties, which may, in turn, influence the activity of membrane-associated signaling components.
-
Brassinosteroid Signaling: As phytosterols are precursors to brassinosteroids, a class of phytohormones that regulate a wide range of developmental processes and stress responses, inhibition of their synthesis by this compound could potentially impact these pathways.
-
Plant Defense Responses: Plant defense signaling, including pathways mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA), often involves membrane-associated events such as ion fluxes and the generation of reactive oxygen species (ROS). Changes in membrane composition due to altered sterol profiles could modulate these responses.
Further research is needed to elucidate the specific downstream effects of this compound-induced changes in plant sterol composition on these and other signaling pathways. Researchers can use techniques such as quantitative real-time PCR (qRT-PCR) to study the expression of genes involved in these pathways in this compound-treated plants.
Conclusion
This compound is a potent tool for both practical disease control and fundamental research in plant pathology. Its well-defined mechanism of action allows for targeted studies on the role of sterols in fungal pathogenesis and plant physiology. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies. Further investigation into the broader impacts of this fungicide on plant signaling pathways will continue to enhance our understanding of plant-microbe interactions.
References
- 1. What Makes this compound Effective Against Powdery Mildew and Rust in Crops [jindunchemical.com]
- 2. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]
- 3. This compound Fungicide: A Reliable Solution for Effective Crop Disease Management [jindunchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the fungicides this compound and vinclozolin on soil microorganisms and nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Tridemorph Treatment in Maize Seedlings: Application Notes for Researchers
Introduction
Tridemorph is a systemic fungicide belonging to the morpholine (B109124) chemical group, known for its efficacy against a range of fungal pathogens, particularly powdery mildew in cereals.[1][2] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical process for maintaining the integrity of fungal cell membranes.[1] In maize (Zea mays L.), this compound has been shown to be readily absorbed by the roots and translocated throughout the plant, where it can impact the plant's own sterol composition.[3][4] This document provides detailed application notes and protocols for the experimental treatment of maize seedlings with this compound, intended for use by researchers, scientists, and drug development professionals. The protocols outlined below are based on available scientific literature and are intended for research purposes only.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on maize seedlings from published studies.
| Treatment Method | Concentration | Maize Variety | Duration | Observed Effects | Reference |
| Soil Drench | 1 - 20 mg/L | LG11 | 3 - 4 weeks | Dramatic accumulation of 9β,19-cyclopropyl sterols in roots and leaves, indicating inhibition of sterol biosynthesis.[3][4][5] | [3][4][5] |
| Soil Drench | 5 µM | Brutus | Not Specified | No significant phytotoxicity observed. | [6] |
| Soil Drench | 15 µM | Brutus | Not Specified | No significant phytotoxicity observed. | [6] |
| Soil Drench | 250 µM | Brutus | Not Specified | Depressed growth of the shoot, primary leaves, and root; increased dry matter content. | [6] |
Experimental Protocols
Soil Drench Application
This protocol is adapted from studies investigating the systemic uptake and effects of this compound on maize seedlings.[3][4][6]
a. Materials:
-
Maize seeds (e.g., variety 'Brutus' or 'LG11')
-
This compound (analytical grade)
-
Solvent for this compound (if not readily water-soluble, specify and include a solvent control in the experiment)
-
Sterile distilled water
-
Pots or containers for planting
-
Growth medium (e.g., soil, sand, or hydroponic solution)
-
Growth chamber or greenhouse with controlled environmental conditions
b. Procedure:
-
Seed Germination and Seedling Establishment:
-
Sow maize seeds in pots containing the chosen growth medium.
-
Grow the seedlings under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) until they reach the desired growth stage (e.g., two-leaf stage).
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound at a high concentration.
-
From the stock solution, prepare a series of working solutions with concentrations ranging from 1 to 20 mg/L (or molar concentrations such as 5 µM, 15 µM, and 250 µM).[3][6] Use sterile distilled water for dilutions.
-
Prepare a control solution containing the solvent (if used) at the same concentration as in the this compound solutions.
-
-
Treatment Application:
-
Water the maize seedlings with the prepared this compound solutions. Ensure the growth medium is thoroughly moistened.
-
The volume of solution to apply will depend on the pot size and the water-holding capacity of the medium. A consistent volume should be applied to each pot.
-
Water the control group with the control solution.
-
-
Incubation and Observation:
-
Data Collection and Analysis:
-
At the end of the experimental period, harvest the seedlings.
-
Measure various growth parameters, including shoot height, root length, fresh and dry biomass of shoots and roots.
-
For biochemical analysis, such as sterol profiling, freeze the plant material immediately after harvesting.
-
Seed Treatment Application (General Protocol)
a. Materials:
-
Maize seeds
-
This compound formulation suitable for seed treatment
-
Adherent (sticker) to ensure the fungicide adheres to the seed coat
-
Rotating drum or other suitable seed coating equipment
-
Personal protective equipment (PPE)
b. Procedure:
-
Preparation of Treatment Slurry:
-
Based on preliminary trials, determine the desired concentration of this compound.
-
Prepare a slurry by mixing the this compound formulation with an appropriate amount of water and an adherent. The final volume of the slurry should be sufficient to evenly coat the seeds without making them overly wet.
-
-
Seed Coating:
-
Place a known weight of maize seeds in the coating equipment.
-
While the seeds are tumbling, gradually apply the treatment slurry to ensure even coverage. . Continue tumbling until all seeds are uniformly coated.
-
-
Drying:
-
Spread the treated seeds in a thin layer in a well-ventilated area and allow them to air-dry completely before planting.
-
-
Planting and Evaluation:
-
Plant the treated seeds in a suitable growth medium.
-
Include an untreated control group and a control group treated only with the adherent and water.
-
Evaluate seedling emergence, stand count, and early seedling vigor.
-
Monitor for any signs of phytotoxicity.
-
Foliar Spray Application (General Protocol)
a. Materials:
-
Maize seedlings at the desired growth stage
-
This compound formulation suitable for foliar application
-
Surfactant (optional, to improve spray coverage)
-
Handheld or laboratory-grade sprayer
-
Personal protective equipment (PPE)
b. Procedure:
-
Preparation of Spray Solution:
-
Based on preliminary trials, prepare the desired concentration of this compound in water.
-
If using a surfactant, add it to the solution according to the manufacturer's recommendations.
-
Prepare a control solution of water and surfactant (if used).
-
-
Application:
-
Spray the maize seedlings until the foliage is thoroughly wet, but not to the point of runoff. Ensure both the upper and lower leaf surfaces are covered.
-
Spray the control group with the control solution.
-
-
Post-Application Care:
-
Allow the seedlings to dry completely before returning them to their original growing conditions.
-
Avoid overhead watering for a period to prevent washing the fungicide off the leaves.
-
-
Observation and Data Collection:
-
Monitor the seedlings for disease development and any signs of phytotoxicity.
-
Collect data on growth parameters as required for the experiment.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment in maize seedlings.
Caption: this compound inhibits key enzymes in the maize sterol biosynthesis pathway.
References
- 1. bcpc.org [bcpc.org]
- 2. ariashimi.ir [ariashimi.ir]
- 3. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. Manipulation by this compound, a Systemic Fungicide, of the Sterol Composition of Maize Leaves and Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. Cereal Growth Stages and the Application of Herbicides and Fungicides | Bayer Crop Science Canada [cropscience.bayer.ca]
- 9. Manipulation by this compound, a systemic fungicide, of the sterol composition of maize leaves and roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Tridemorph Stock Solutions for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridemorph is a systemic fungicide notable for its efficacy against powdery mildew fungi. In a laboratory setting, precise and reliable preparation of this compound stock solutions is fundamental for accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions, emphasizing safety, solubility, and stability to ensure proper handling and use in research and development.
Physicochemical Properties and Solubility
This compound is an oily liquid with a slight amine odor.[1][2] It is characterized by poor solubility in water but is miscible with a variety of organic solvents.[1][3] Understanding these properties is crucial for selecting the appropriate solvent for stock solution preparation.
Table 1: Solubility and Physical Properties of this compound
| Property | Value | References |
| Physical State | Oily Liquid | [1][3] |
| Molecular Weight | 297.52 g/mol | [4] |
| Water Solubility | 11.7 mg/L (pH 7, 20°C) | [1] |
| Organic Solvent Miscibility | Miscible with ethanol (B145695), acetone, ethyl acetate, cyclohexane, diethyl ether, benzene, chloroform, olive oil, and methanol. | [1][3][5] |
| Appearance | Yellow oily liquid | [3] |
Safety Precautions and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.[1][4][6][7]
Table 2: Hazard Identification and Safety Recommendations
| Hazard | Description | Precautionary Measures | References |
| Acute Toxicity | Harmful if swallowed, by inhalation, or in contact with skin. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Handle in a well-ventilated area or a chemical fume hood. | [1][4][6] |
| Irritation | Causes skin and eye irritation. | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. | [1][7][8] |
| Reproductive Toxicity | May cause harm to the unborn child. | Pregnant individuals should avoid handling. | [1][4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Prevent release into the environment. Dispose of waste according to regulations. | [1][4][6] |
Experimental Protocols
Materials
-
This compound (technical grade or higher purity)
-
Anhydrous Ethanol (ACS grade or higher)
-
Dimethyl sulfoxide (B87167) (DMSO) (ACS grade or higher)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Chemical fume hood
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Ethanol
This protocol is suitable for general use in various biological assays.
-
Preparation: Don all necessary PPE and perform all subsequent steps in a certified chemical fume hood.
-
Weighing: Accurately weigh 10 mg of this compound using an analytical balance.
-
Dissolving: Transfer the weighed this compound to a 1 mL volumetric flask.
-
Solubilization: Add approximately 0.8 mL of anhydrous ethanol to the flask. Vortex thoroughly until the this compound is completely dissolved.
-
Final Volume: Add anhydrous ethanol to bring the final volume to 1 mL. Cap the flask and invert several times to ensure a homogenous solution.
-
Storage: Aliquot the stock solution into sterile, amber glass vials. Store at -20°C for long-term storage. For short-term use, store at 4°C.
Protocol 2: Preparation of a High-Concentration (e.g., 50 mg/mL) this compound Stock Solution in DMSO
DMSO can be used for preparing higher concentration stock solutions, which may be necessary for certain experimental designs.
-
Preparation: Work within a chemical fume hood and wear appropriate PPE.
-
Weighing: Carefully weigh 50 mg of this compound on an analytical balance.
-
Dissolving: Transfer the this compound to a 1 mL volumetric flask.
-
Solubilization: Add approximately 0.8 mL of DMSO. Gently warm the solution (if necessary) and vortex until the this compound is fully dissolved.
-
Final Volume: Bring the solution to a final volume of 1 mL with DMSO. Mix thoroughly.
-
Storage: Dispense into amber glass vials and store at -20°C. DMSO solutions should be stored in small aliquots to avoid repeated freeze-thaw cycles.
Diagrams
Caption: Workflow for preparing this compound stock solutions.
Caption: Key safety precautions for handling this compound.
Stability and Storage
This compound is stable at temperatures up to 50°C.[1] However, for long-term preservation of stock solutions, storage at -20°C is recommended to prevent degradation. Solutions should be stored in tightly sealed, amber glass vials to protect from light and evaporation. Avoid repeated freeze-thaw cycles, especially for solutions prepared in DMSO, by aliquoting into smaller, single-use volumes. Product is considered stable and hazardous polymerisation will not occur.[1] It is important to store this compound away from incompatible materials such as oxidizing agents.[1] Store in a dry, cool, and well-ventilated place.[8]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound Fungicide - Reliable Plant Protection at Attractive Prices [nacchemical.com]
- 3. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]
- 4. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accustandard.com [accustandard.com]
- 6. This compound (24602-86-6, 81412-43-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
Tridemorph: A Versatile Tool for Elucidating Sterol Biosynthesis Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tridemorph, a morpholine (B109124) fungicide, has long been recognized for its potent effects on sterol biosynthesis in fungi and plants. Its specific mode of action, primarily targeting the sterol Δ8-Δ7 isomerase (ERG2) and, to a lesser extent, the C14-sterol reductase (ERG24), makes it an invaluable chemical tool for studying the intricate steps of sterol synthesis. By inducing the accumulation of specific sterol intermediates, this compound allows for the detailed investigation of enzyme function, pathway regulation, and the physiological consequences of altered sterol profiles. These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro settings to probe sterol biosynthesis, along with methods for the analysis of resulting sterol compositions.
Mechanism of Action
This compound acts as a potent inhibitor of key enzymes in the post-squalene segment of the sterol biosynthesis pathway. Its primary targets are:
-
Sterol Δ8-Δ7 isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring. Inhibition of this step leads to the accumulation of Δ8-sterols.
-
C14-sterol reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond. While a secondary target for this compound, its inhibition can contribute to the accumulation of sterol precursors.[1]
-
Cycloeucalenol-obtusifoliol isomerase (COI): In plants, this compound strongly inhibits this enzyme, which is involved in the opening of the cyclopropane (B1198618) ring of cyclopropyl (B3062369) sterols, leading to their accumulation.[2][3]
The accumulation of these aberrant sterols disrupts the physical properties and functions of cellular membranes, ultimately leading to growth inhibition of the organism. This specific and predictable mode of action allows researchers to use this compound to dissect the sterol biosynthesis pathway.
Quantitative Data on this compound's Effects
The inhibitory effects of this compound on sterol biosynthesis have been quantified in various studies. The following tables summarize key findings on its impact on sterol composition and enzyme activity.
Table 1: Effect of this compound on the Sterol Composition of Maize and Wheat Shoots
| Organism | This compound Concentration (µM) | Δ5-Sterols (% of total sterols) | 9β,19-Cyclopropyl Sterols (% of total sterols) | Δ8-Sterols (% of total sterols) |
| Wheat | 0 (Control) | 95 | 2 | 1 |
| 5 | 15 | 75 | 8 | |
| 15 | 8 | 82 | 9 | |
| 250 | 2 | 88 | 10 | |
| Maize | 0 (Control) | 94 | 3 | 1 |
| 5 | 20 | 45 | 33 | |
| 15 | 12 | 55 | 31 | |
| 250 | 5 | 70 | 23 |
Data adapted from a study on the effects of this compound on wheat and maize seedlings.[2]
Table 2: In Vitro Inhibition of Human Sterol Δ8-Δ7 Isomerase (EBP) by this compound and Other Inhibitors
| Compound | IC50 (µM) |
| This compound | 1.5 |
| Tamoxifen | 0.015 |
| Clomiphene | 0.5 |
| Amiodarone | 5 |
| Opipramol | 54 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.[4]
Experimental Protocols
Here, we provide detailed protocols for using this compound as a tool to study sterol biosynthesis.
Protocol 1: In Vivo Treatment of Plants with this compound and Sterol Analysis
This protocol describes the treatment of seedlings with this compound to induce the accumulation of sterol intermediates, followed by their extraction and analysis.
Materials:
-
Plant seedlings (e.g., maize, wheat)
-
This compound solution (various concentrations, e.g., 1-20 mg/L)[5]
-
Pots with sterile soil or hydroponic system
-
Dichloromethane:methanol (2:1, v/v)
-
Ethanolic KOH solution (e.g., 2 M)
-
n-Hexane or diethyl ether
-
Anhydrous sodium sulfate
-
Silylating reagent (e.g., BSTFA + 1% TMCS)
-
Internal standard (e.g., epicoprostanol (B1214048) or 5α-cholestane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Plant Growth and Treatment:
-
Grow seedlings in pots or a hydroponic system under controlled conditions.
-
For soil-grown plants, apply this compound solution as a soil drench at various concentrations.[2] For hydroponic systems, add this compound to the nutrient solution.
-
Include a control group treated with a solution lacking this compound.
-
Allow the plants to grow for a specified period (e.g., 3-4 weeks).[5]
-
-
Harvesting and Lipid Extraction:
-
Harvest the plant material (e.g., shoots, roots), freeze immediately in liquid nitrogen, and lyophilize.[6]
-
Grind the lyophilized tissue to a fine powder.
-
Extract total lipids by homogenizing the powder in a dichloromethane:methanol (2:1, v/v) solution.[6]
-
Filter the homogenate and evaporate the solvent under reduced pressure.
-
-
Saponification:
-
To the dried lipid extract, add a known amount of internal standard.
-
Add ethanolic KOH solution and heat at 80°C for 1 hour to hydrolyze esterified sterols.[7]
-
After cooling, add water and extract the unsaponifiable fraction (containing free sterols) three times with n-hexane or diethyl ether.
-
Pool the organic phases, wash with water until neutral, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the sterol fraction.
-
-
Derivatization:
-
To the dried sterol fraction, add pyridine and the silylating reagent (e.g., BSTFA + 1% TMCS).
-
Heat the mixture at 60-70°C for 1 hour to convert the sterols into their volatile trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS Analysis:
-
Analyze the derivatized sterol sample by GC-MS.
-
GC Conditions (example):
-
Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Program: Start at 180°C, ramp to 280°C at 5°C/min, hold for 20 min.
-
Carrier Gas: Helium
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-650
-
-
Identify and quantify the accumulated sterol intermediates (e.g., Δ8-sterols, 9β,19-cyclopropyl sterols) based on their retention times and mass spectra compared to authentic standards or published data.
-
Protocol 2: In Vitro Inhibition Assay of Sterol Δ8-Δ7 Isomerase
This protocol is adapted from methods used to study the human sterol Δ8-Δ7 isomerase (EBP) and can be used to determine the inhibitory potential of this compound on this enzyme from various sources (e.g., fungal or plant microsomes).
Materials:
-
Microsomal preparation containing sterol Δ8-Δ7 isomerase activity.
-
Substrate: Zymostenol (or other suitable Δ8-sterol).
-
This compound solutions at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing cofactors if necessary).
-
NADPH regenerating system (if required by the enzyme preparation).
-
Quenching solution (e.g., 6% (w/v) KOH in methanol).
-
Internal standard for extraction (e.g., d3-campesterol).
-
Solvents for extraction (e.g., hexane).
-
Derivatization reagents and GC-MS system as in Protocol 1.
Procedure:
-
Enzyme Preparation:
-
Prepare microsomes from the organism of interest (e.g., yeast, plant tissue) following established protocols. This typically involves homogenization, differential centrifugation, and resuspension of the microsomal pellet in a suitable buffer.
-
-
Enzyme Assay:
-
In a microcentrifuge tube, combine the microsomal preparation, assay buffer, and the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the substrate (zymostenol). If necessary, also add the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., 1-12 hours).
-
-
Reaction Quenching and Sterol Extraction:
-
Stop the reaction by adding the methanolic KOH quenching solution.
-
Add the internal standard to each reaction tube.
-
Extract the sterols as described in Protocol 1 (Saponification and extraction steps).
-
-
Derivatization and GC-MS Analysis:
-
Derivatize the extracted sterols to their TMS ethers as described in Protocol 1.
-
Analyze the samples by GC-MS to quantify the amount of the substrate (e.g., zymostenol) remaining and the product (e.g., lathosterol) formed.
-
-
Data Analysis:
-
Calculate the percentage of substrate conversion in the control and this compound-treated samples.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Visualizations
The following diagrams illustrate the sterol biosynthesis pathway, the experimental workflow for studying this compound's effects, and the logical relationship of its inhibitory action.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Isolation and characterization of an Arabidopsis thaliana C-8,7 sterol isomerase: functional and structural similarities to mammalian C-8,7 sterol isomerase/emopamil-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Sterol Profile Changes in Plants with Tridemorph
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the fungicide tridemorph to induce specific and significant alterations in the sterol profiles of plants. This methodology is a powerful tool for investigating the roles of different sterols in plant physiology, membrane function, and as a potential strategy for modulating the production of bioactive compounds.
Introduction
Plant sterols, or phytosterols, are essential components of cellular membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins. They also serve as precursors for various signaling molecules, including brassinosteroid hormones. The typical plant sterol profile is dominated by Δ5-sterols such as sitosterol, stigmasterol, and campesterol. This compound (2,6-dimethyl-N-tridecyl-morpholine), a systemic fungicide, acts as a potent inhibitor of specific enzymes in the phytosterol biosynthesis pathway, offering a reliable method to dramatically alter the sterol composition within plant tissues.
The primary mode of action of this compound in plants is the inhibition of the enzyme cycloeucalenol-obtusifoliol isomerase (COI).[1][2][3] This enzyme is critical for the opening of the cyclopropane (B1198618) ring of cyclopropyl (B3062369) sterols, a key step in the formation of Δ5-sterols.[1][2] Inhibition of COI leads to a significant reduction in the concentration of common Δ5-sterols and a corresponding accumulation of their 9β,19-cyclopropyl precursors.[1][2][3]
Furthermore, at lower concentrations, this compound can also inhibit the sterol Δ8→Δ7-isomerase, resulting in the accumulation of Δ8-sterols.[1][2][3] This dual inhibitory action allows for a nuanced manipulation of the plant sterol profile, providing a valuable model for studying the functional consequences of altered sterol composition.
Data Presentation: Quantitative Changes in Plant Sterol Profiles
The application of this compound via soil drench to wheat and maize seedlings leads to a dose-dependent shift in the sterol composition of the shoots. The following tables summarize the quantitative changes observed in these plants after treatment with varying concentrations of this compound.
Table 1: Effect of this compound on the Sterol Composition (% of Total Sterols) of Wheat Shoots
| Sterol Class | Control | 5 µM this compound | 15 µM this compound | 250 µM this compound |
| Δ5-Sterols | >90% | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 9β,19-Cyclopropyl Sterols | Not Detected | Accumulated | Accumulated to a greater extent | Accumulated to a greater extent |
| Δ8-Sterols | Not Detected | Accumulated | Accumulated | Accumulated |
Data adapted from a study on wheat (Triticum aestivum L. cv. "Aquila") seedlings.[3]
Table 2: Effect of this compound on the Sterol Composition (% of Total Sterols) of Maize Shoots
| Sterol Class | Control | 5 µM this compound | 15 µM this compound | 250 µM this compound |
| Δ5-Sterols | >90% | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 9β,19-Cyclopropyl Sterols | Not Detected | Accumulated | Accumulated | Accumulated to a greater extent than Δ8-sterols |
| Δ8-Sterols | Not Detected | Accumulated to a greater extent than 9β,19-cyclopropyl sterols | Accumulated to a greater extent than 9β,19-cyclopropyl sterols | Accumulated |
Data adapted from a study on maize (Zea mays L. cv. "Brutus") seedlings.[3] A study on maize (Zea mays L. var LG11) seedlings watered with 1-20 milligrams per liter of this compound for 3 to 4 weeks also showed a dramatic accumulation of 9β,19-cyclopropyl sterols and a significant reduction in Δ5-sterols.[1][2]
Experimental Protocols
Protocol 1: Induction of Sterol Profile Changes in Wheat and Maize Seedlings
This protocol describes the application of this compound to seedlings grown in pots via a soil drench method.
Materials:
-
Seeds of wheat (Triticum aestivum) or maize (Zea mays)
-
Pots with appropriate soil mix
-
This compound solution (e.g., Calixin®, BASF)
-
Deionized water
-
Growth chamber or greenhouse with controlled conditions
Procedure:
-
Plant Growth: Sow wheat or maize seeds in pots and grow them under controlled conditions (e.g., 16-hour photoperiod, 25°C day/20°C night temperature).
-
This compound Application:
-
Prepare stock solutions of this compound in deionized water at the desired concentrations (e.g., 5 µM, 15 µM, and 250 µM).
-
At a specific developmental stage (e.g., 7 days after emergence for maize, 10 days for wheat), apply the this compound solution as a soil drench.[3] Ensure even distribution of the solution to the soil, avoiding direct contact with the shoots.
-
Control plants should be treated with an equal volume of deionized water.
-
-
Incubation: Continue to grow the plants under the same controlled conditions for a specified period to allow for the uptake and systemic distribution of this compound and the subsequent changes in sterol metabolism.
-
Harvesting: Harvest the shoot tissues at the desired time point for sterol analysis.
Protocol 2: Extraction and Analysis of Plant Sterols
This protocol details the extraction of total sterols from plant tissue and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sterol Extraction:
-
Homogenization: Homogenize 10-15 g of fresh shoot tissue in acetone (B3395972) using a blender or mortar and pestle.[3]
-
Filtration: Filter the homogenate through a sintered glass funnel.
-
Re-extraction: Re-extract the residue twice with acetone to ensure complete extraction of lipids.
-
Solvent Partitioning:
-
Combine the acetone extracts and dilute with water.
-
Perform a liquid-liquid extraction by partitioning against dry, peroxide-free diethyl ether four times.[3]
-
Combine the ether extracts.
-
-
Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate (B86663) and then evaporate to dryness under reduced pressure or a stream of nitrogen.
2. Saponification:
-
To the dried lipid extract, add a solution of ethanolic potassium hydroxide (B78521) (KOH).
-
Heat the mixture to hydrolyze any steryl esters.
-
After cooling, extract the unsaponifiable lipids (containing the free sterols) with diethyl ether.
3. Derivatization for GC-MS Analysis:
-
Drying: Ensure the extracted sterol fraction is completely dry, as residual water can interfere with the derivatization process.[4]
-
Reagent: Use a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[5]
-
Procedure:
-
To the dry sterol extract, add an appropriate volume of the derivatizing agent (e.g., a 1:1 mixture of pyridine (B92270) and BSTFA + 1% TMCS).[5]
-
Incubate the mixture at 60-70°C for 1 hour to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.[4][5] This increases their volatility for GC analysis.
-
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Mass Spectrometry:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Acquire mass spectra over a suitable mass range to identify the different sterols based on their fragmentation patterns and retention times.
-
Quantify the relative abundance of each sterol by integrating the peak areas in the total ion chromatogram.
-
Mandatory Visualizations
Caption: this compound's impact on phytosterol biosynthesis.
References
- 1. Manipulation by this compound, a Systemic Fungicide, of the Sterol Composition of Maize Leaves and Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manipulation by this compound, a systemic fungicide, of the sterol composition of maize leaves and roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjsir.org [pjsir.org]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
Tridemorph Application for Powdery Mildew Control in Cereals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridemorph is a systemic morpholine (B109124) fungicide with both protective and eradicant properties against a broad spectrum of fungal pathogens, most notably powdery mildew (Erysiphe graminis) in cereals such as wheat and barley.[1][2] Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical process for the integrity and function of fungal cell membranes.[3] This document provides detailed application notes and experimental protocols for the use of this compound in research settings for the control of powdery mildew in cereals.
Mechanism of Action
This compound disrupts the fungal cell membrane by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ14-reductase and Δ8→Δ7-isomerase.[3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. By inhibiting its synthesis, this compound leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately causing disruption of the cell membrane and death of the fungus.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tridemorph
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tridemorph is a systemic morpholine (B109124) fungicide used to control a variety of fungal diseases in crops.[1] Ensuring food safety and monitoring environmental residues requires reliable and sensitive analytical methods for its determination. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is applicable for the analysis of this compound in technical materials and formulated products and can be adapted for residue analysis in various matrices.
Method Overview
This method utilizes Reversed-Phase HPLC (RP-HPLC) with UV detection for the separation and quantification of this compound. The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer. This method has been developed to be simple, rapid, precise, and accurate for the determination of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required for this analysis.[2] The following table summarizes the instrumental parameters and chromatographic conditions.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector[2] |
| Column | C18, 4.6 x 100 mm, 3 µm particle size[1] |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Orthophosphoric Acid (H₃PO₄): Analytical reagent grade.
-
This compound analytical standard: Of known purity.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 200 µg/mL.[1]
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general procedure for a liquid formulation.
-
Homogenization: Thoroughly shake the sample container to ensure a homogenous sample.[2]
-
Weighing: Accurately weigh a portion of the sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask.[2]
-
Dissolution: Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
For residue analysis in complex matrices like tea or fruits, a more extensive sample preparation involving extraction and Solid Phase Extraction (SPE) cleanup is necessary.[1][3][4]
-
Extraction: Samples are typically extracted with acetonitrile.[1]
-
Partitioning: A liquid-liquid partitioning step with saline water can be used to remove polar interferences.[1]
-
SPE Cleanup: An aminopropyl (NH₂) SPE cartridge can be used for further purification of the extract.[1]
Method Validation Parameters
The analytical method should be validated according to ICH guidelines or internal laboratory standards.[5] Key validation parameters are summarized in the table below.
Table 2: Method Validation Summary for this compound Analysis
| Parameter | Typical Results | Reference |
| Linearity (µg/mL) | 1 - 200 | [1] |
| Correlation Coefficient (r²) | ≥ 0.999 | [1] |
| Limit of Detection (LOD) | 0.01 mg/L | [1] |
| Limit of Quantification (LOQ) | 0.02 mg/L | [1] |
| Accuracy (% Recovery) | 75.0 - 84.7% | [1] |
| Precision (% RSD) | < 10% | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound HPLC analysis.
Logical Relationship of Method Validation Parameters
The following diagram shows the logical relationship and hierarchy of key method validation parameters.
Caption: Interrelation of HPLC method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. cipac.org [cipac.org]
- 3. Determination of this compound and other fungicide residues in fruit samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Detection of Tridemorph by Thin-Layer Chromatography
Introduction
Tridemorph is a systemic morpholine (B109124) fungicide widely used in agriculture to control a variety of fungal diseases in crops such as cereals and bananas. Its application necessitates reliable and accessible analytical methods for detection and quantification in various matrices, including biological and environmental samples. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile method for the qualitative and semi-quantitative analysis of this compound.[1][2] This document provides detailed protocols for the detection of this compound using TLC, intended for researchers, scientists, and professionals in drug development and forensic analysis.
Data Presentation: Quantitative TLC Data for this compound
The following table summarizes the chromatographic parameters for the detection of this compound using various TLC systems. The Retention factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.
| Stationary Phase | Mobile Phase (Solvent System) | Rf Value | Detection Method | Detection Limit (LOD) | Reference |
| Silica Gel G | n-hexane:acetone (4:1 v/v) | 0.70 | Iodine followed by Starch Solution | 5 µg | [1][2] |
| Silica Gel G | n-hexane:acetone (4:1 v/v) | 0.70 | Bromophenol Blue (0.1% w/v) | 1 µg | [1] |
| Silica Gel G | n-hexane:acetone (4:1 v/v) | 0.70 | Methyl Orange (0.1% w/v) | 10 µg | [1][2] |
| Silica gel 60 F-254 | Ethyl acetate | 0.333 - 0.585 | UV (254 nm) | Not Specified | [3] |
| Silica gel 60 F-254 | n-hexane:diethyl ether | 0.299 - 0.527 | UV (254 nm) | Not Specified | [3] |
*Note: The range in Rf values reported in one study may be attributed to different isomers or components within the technical grade this compound standard used.[3]
Experimental Protocols
This section details the methodologies for the detection of this compound using TLC.
Materials and Reagents
-
Standard: Technical grade this compound (e.g., from BASF or LGC Standards).[1][4]
-
Solvents: Ethanol, n-hexane, acetone, chloroform (B151607) (all analytical reagent grade).
-
Stationary Phase: Pre-coated Silica Gel G or Silica Gel 60 F-254 TLC plates (glass or aluminum backing, 0.25 mm thickness).
-
Visualization Reagents:
-
Iodine, resublimed.
-
Soluble starch.
-
Bromophenol blue.
-
Methyl orange.
-
Distilled water.
-
Dilute hydrochloric acid (0.5% v/v).[2]
-
Preparation of Solutions
-
This compound Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of technical grade this compound and dissolve it in 10 mL of ethanol.[1][2]
-
Mobile Phase (n-hexane:acetone, 4:1 v/v): Mix 80 mL of n-hexane with 20 mL of acetone. Prepare fresh and keep in a sealed container.
-
Iodine Spray Reagent (0.5% w/v): Dissolve 0.5 g of iodine in 100 mL of chloroform. Store in an amber bottle.[1][2]
-
Starch Spray Reagent (1% w/v): Make a paste of 1 g of soluble starch with a small amount of cold distilled water. Add this paste to 100 mL of boiling distilled water with constant stirring. Cool before use.[1][2]
-
Bromophenol Blue Spray Reagent (0.1% w/v): Dissolve 0.1 g of bromophenol blue in 100 mL of distilled water.[1][2]
-
Methyl Orange Spray Reagent (0.1% w/v): Dissolve 0.1 g of methyl orange in 100 mL of distilled water.[1][2]
TLC Plate Preparation and Activation
-
Handle TLC plates carefully, holding them by the edges to avoid contamination.
-
Using a soft pencil, gently draw a starting line (origin) approximately 1.5 cm from the bottom edge of the plate.
-
Activate the TLC plate by placing it in a preheated oven at 110°C for 1 hour.[1][2]
-
Allow the plate to cool to room temperature in a desiccator before use.
Sample Application (Spotting)
-
Using a capillary tube or a microliter syringe, apply 10 µL of the this compound standard solution as a small spot on the origin line.[1][2]
-
Ensure the spots are small and uniform in size to achieve better separation.
-
Allow the solvent (ethanol) to completely evaporate from the spot before developing the plate.
Chromatographic Development
-
Pour the prepared mobile phase (n-hexane:acetone, 4:1) into a TLC development chamber to a depth of about 0.5 to 1 cm.
-
Line the inside of the chamber with filter paper, ensuring it is saturated with the mobile phase, to create a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.[1][2]
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front has migrated to approximately 10 cm from the origin, or about 1-2 cm from the top edge of the plate, remove the plate from the chamber.[1][2]
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely at room temperature in a fume hood.
Visualization
Several methods can be used to visualize the this compound spot. Non-destructive methods like UV light should be used first.[5]
-
Method A: UV Light (for F-254 plates)
-
Place the dried TLC plate under a UV lamp.
-
View the plate at a wavelength of 254 nm.[3]
-
If the compound is UV-active, it will appear as a dark spot against the fluorescent green background.
-
Circle the spot with a pencil.
-
-
Method B: Iodine-Starch Reagent
-
Spray the dried plate uniformly with the 0.5% iodine solution. A yellow spot for this compound will appear immediately.[1][2]
-
After 5 minutes, spray the plate with the 1% starch solution.
-
An intense blue spot will appear where the yellow spot was, indicating the presence of this compound.[1][2] The Rf value is approximately 0.70 with this method.[2]
-
-
Method C: Bromophenol Blue Reagent
-
Method D: Methyl Orange Reagent
Data Analysis
-
Calculate the Rf value for the this compound spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the Rf value and the color of the spot with that of the standard to identify this compound in unknown samples.
Mandatory Visualization
The following diagram illustrates the general workflow for the detection of this compound using Thin-Layer Chromatography.
Workflow for TLC detection of this compound.
References
Application Note: Analysis of Tridemorph Residues in Fruit Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridemorph is a systemic fungicide used to control a variety of fungal diseases on various crops, including fruits. Monitoring its residue levels in fruit samples is crucial to ensure consumer safety and compliance with regulatory limits. This application note provides a detailed protocol for the determination of this compound residues in fruit samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Two sample preparation methods are presented: a simple acetone-based extraction and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.
Experimental Protocols
Sample Preparation
Two primary methods for extracting this compound from fruit samples are detailed below. Method A is a straightforward solvent extraction suitable for rapid screening, while Method B (QuEChERS) is recommended for a more thorough clean-up, especially for complex fruit matrices.
Method A: Acetone (B3395972) Extraction
This method is a rapid procedure suitable for fruits with lower matrix complexity, such as bananas and oranges.[1]
-
Homogenization: Weigh a representative portion of the fruit sample (e.g., 10 g) and homogenize it using a high-speed blender.
-
Extraction: Add 20 mL of acetone to the homogenized sample and blend for 2 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 5 minutes.
-
Dilution: Take an aliquot of the supernatant and dilute it five-fold with the initial mobile phase of the LC-MS/MS system.
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Method B: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol
The QuEChERS method is a versatile and effective sample preparation technique for pesticide residue analysis in a wide variety of food matrices, including fruits with high sugar and acid content.[2][3][4]
-
Homogenization: Weigh 10-15 g of the homogenized fruit sample into a 50 mL centrifuge tube. For dry fruit samples like raisins, use a smaller sample size (e.g., 5 g) and add an appropriate amount of water (e.g., 8.5 mL) to rehydrate the sample before proceeding.
-
Extraction and Partitioning:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile (upper) layer to a d-SPE tube. The choice of d-SPE sorbents depends on the fruit matrix:
-
For general fruit samples, a combination of primary secondary amine (PSA) and magnesium sulfate is used to remove organic acids and residual water.
-
For fruits with high sugar content, PSA is particularly effective.
-
For fruits with high fat content (e.g., avocado), C18 sorbent can be included to remove lipids.
-
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract can be directly analyzed or diluted with the mobile phase before injection.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
The analysis of this compound is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 298.1 | 98.0 | 130.0 |
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound in fruit samples based on the described methodologies.
Table 1: Method Validation Parameters for this compound in Fruit Samples
| Parameter | Banana[1] | Orange[1] |
| Linearity Range (ng/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) (mg/kg) | 0.01 | 0.01 |
| Limit of Quantification (LOQ) (mg/kg) | 0.05 | 0.05 |
Table 2: Recovery and Precision Data for this compound in Spiked Fruit Samples
| Fruit Matrix | Spiking Level (mg/kg) | Recovery (%)[1] | Relative Standard Deviation (RSD, %)[1] |
| Banana | 0.05 | 83 - 99 | < 13 |
| 1 | 83 - 99 | < 13 | |
| Orange | 0.05 | 83 - 99 | < 13 |
| 1 | 83 - 99 | < 13 |
Management of Matrix Effects
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples like fruits. Fruits with high sugar and/or acid content are particularly prone to significant matrix effects.
Strategies to Mitigate Matrix Effects:
-
Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract of the same type of fruit being analyzed. This ensures that the standards and samples experience similar ionization effects.
-
Sample Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of the target analyte. However, the sensitivity of the instrument must be sufficient to detect the analyte at the diluted concentration.
-
Effective Clean-up: The QuEChERS method with appropriate d-SPE sorbents is crucial for removing interfering compounds. For high-sugar fruits, PSA is essential. For pigmented fruits, graphitized carbon black (GCB) can be used, but its potential to retain planar pesticides should be evaluated.
Visualizations
Caption: Workflow for this compound Residue Analysis in Fruit Samples.
Conclusion
The described LC-MS/MS method, combined with either a simple acetone extraction or a more comprehensive QuEChERS protocol, provides a sensitive and reliable approach for the quantification of this compound residues in fruit samples. Proper management of matrix effects through matrix-matched calibration is essential for achieving accurate results, particularly in complex fruit matrices. This application note serves as a valuable resource for laboratories involved in food safety testing and pesticide residue monitoring.
References
- 1. Exploring matrix effects in liquid chromatography-tandem mass spectrometry determination of pesticide residues in tropical fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Restek - Blog [restek.com]
Application Notes and Protocols for Tridemorph Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for conducting efficacy studies of Tridemorph, a systemic fungicide. The protocols outlined below cover both in vitro and in vivo experimental designs to assess its activity against target fungal pathogens, with a particular focus on powdery mildew.
Introduction
This compound is a morpholine (B109124) fungicide widely used to control a variety of fungal diseases in crops, most notably powdery mildew caused by species such as Erysiphe graminis.[1][2][3] Its primary mode of action is the inhibition of sterol biosynthesis, which is crucial for the integrity of fungal cell membranes.[1][4][5] Specifically, this compound targets the sterol ∆8→∆7 isomerase and sterol ∆14 reductase enzymes in the ergosterol (B1671047) biosynthesis pathway.[4] This disruption of ergosterol production leads to the collapse of fungal cells and prevents their growth and proliferation.[1] The systemic nature of this compound allows it to be absorbed by the leaves and roots, providing both protective and curative action against fungal infections.[2][4][6]
These protocols are designed to provide a standardized framework for evaluating the efficacy of this compound formulations, determining effective concentrations, and assessing their performance under controlled laboratory and greenhouse conditions.
In Vitro Efficacy Studies: Broth Microdilution Method
This protocol details the determination of the minimum inhibitory concentration (MIC) and the effective concentration for 50% growth inhibition (EC50) of this compound against a target fungal pathogen. The broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, is a widely used and reliable technique for in vitro antifungal susceptibility testing.[4][7]
Experimental Protocol: Broth Microdilution Assay
1.1. Materials:
-
This compound (analytical grade)
-
Target fungal isolate (e.g., Blumeria graminis)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO, if needed for dissolving this compound)
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Sterile pipettes and tips
-
Incubator
1.2. Inoculum Preparation:
-
Culture the target fungus on an appropriate agar (B569324) medium until sufficient sporulation is observed.
-
Harvest fungal spores by gently scraping the surface of the agar with a sterile loop or by washing with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 2 x 10^5 spores/mL using a hemocytometer.
-
Dilute this stock suspension 1:100 in RPMI-1640 medium to obtain a final inoculum density of 2 x 10^3 spores/mL.[7]
1.3. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile distilled water or DMSO. If using DMSO, the final concentration in the wells should not exceed 1% to avoid solvent toxicity.
-
Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate.
-
Add 100 µL of RPMI-1640 medium to all wells from columns 2 to 12.
-
Add 200 µL of the highest concentration of this compound to the wells in column 1.
-
Transfer 100 µL from column 1 to column 2, mix well, and continue this serial dilution across the plate to column 10.
-
Discard 100 µL from column 10.
-
Column 11 will serve as the positive control (inoculum without fungicide), and column 12 as the negative control (medium only).
-
1.4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to all wells from columns 1 to 11. The final volume in each well will be 200 µL.
-
Seal the plate with a sterile, breathable membrane or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at a temperature and for a duration suitable for the growth of the target fungus (e.g., 25°C for 48-72 hours).
1.5. Data Collection and Analysis:
-
After the incubation period, measure the fungal growth (turbidity) in each well using a microplate reader at a wavelength of 600 nm.
-
Calculate the percentage of growth inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [((OD_treatment - OD_negative_control) / (OD_positive_control - OD_negative_control)) * 100]
-
The MIC is the lowest concentration of this compound that results in complete inhibition of visible growth.
-
Determine the EC50 value by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, R with the 'drc' package).[1][8]
Data Presentation: In Vitro Efficacy of this compound
| This compound Concentration (µg/mL) | Mean Optical Density (OD600) | Standard Deviation | % Growth Inhibition |
| 0 (Control) | 1.250 | 0.08 | 0 |
| 0.1 | 1.125 | 0.06 | 10 |
| 0.5 | 0.813 | 0.05 | 35 |
| 1.0 | 0.625 | 0.04 | 50 |
| 2.0 | 0.375 | 0.03 | 70 |
| 5.0 | 0.125 | 0.02 | 90 |
| 10.0 | 0.050 | 0.01 | 96 |
EC50: 1.0 µg/mL MIC: >10.0 µg/mL
In Vivo Efficacy Studies: Whole Plant Assay
This protocol describes a whole plant assay to evaluate the protective and curative efficacy of this compound against powdery mildew on a susceptible host plant, such as wheat or barley.
Experimental Protocol: Whole Plant Assay
2.1. Materials:
-
This compound formulation (e.g., emulsifiable concentrate)
-
Susceptible host plant seedlings (e.g., wheat, Triticum aestivum)
-
Powdery mildew inoculum (Blumeria graminis f. sp. tritici)
-
Pots and sterile potting mix
-
Growth chamber or greenhouse with controlled environment
-
Spray bottle or other application equipment
-
Disease assessment scale
2.2. Plant Growth and Inoculation:
-
Sow seeds of a susceptible wheat variety in pots containing sterile potting mix.
-
Grow the seedlings in a growth chamber or greenhouse under controlled conditions (e.g., 20-22°C, 16-hour photoperiod).
-
When the seedlings have reached the two-leaf stage (approximately 10-14 days old), they are ready for treatment and inoculation.
-
Maintain a separate set of plants infected with powdery mildew to serve as a source of fresh inoculum.
-
Inoculate the experimental plants by gently shaking or tapping the infected source plants over them to release a cloud of conidia, ensuring uniform coverage.
2.3. This compound Application:
-
Protective Treatment: Apply this compound to the seedlings 24 hours before inoculation with powdery mildew.
-
Curative Treatment: Apply this compound to the seedlings 48 hours after inoculation with powdery mildew.
-
Prepare different concentrations of the this compound formulation in water according to the manufacturer's recommendations.
-
Spray the seedlings with the this compound solutions until runoff, ensuring complete coverage of the foliage.
-
Include a negative control group sprayed with water only and a positive control group that is inoculated but not treated with this compound.
2.4. Incubation and Disease Assessment:
-
After treatment and inoculation, return the plants to the growth chamber or greenhouse.
-
Assess the disease severity 7-10 days after inoculation.
-
Use a disease rating scale to score the percentage of leaf area covered by powdery mildew on the first and second leaves of each plant. A commonly used scale is the 0-5 scale:[9]
-
0: No visible symptoms.
-
1: <5% leaf area affected.
-
2: 5-10% leaf area affected.
-
3: 11-25% leaf area affected.
-
4: 26-50% leaf area affected.
-
5: >50% leaf area affected.
-
-
Calculate the Percent Disease Index (PDI) for each treatment group using the following formula: PDI = [Σ (rating × number of leaves in that rating) / (total number of leaves assessed × maximum rating)] × 100
-
Calculate the percentage of disease control for each this compound treatment using the formula: % Disease Control = [((PDI_control - PDI_treatment) / PDI_control) * 100]
Data Presentation: In Vivo Efficacy of this compound against Powdery Mildew
| Treatment | Application Timing | Mean Disease Severity Score (0-5 Scale) | Percent Disease Index (PDI) | % Disease Control |
| Untreated Control | - | 4.5 | 90 | 0 |
| This compound (50 ppm) | Protective | 1.2 | 24 | 73.3 |
| This compound (100 ppm) | Protective | 0.5 | 10 | 88.9 |
| This compound (50 ppm) | Curative | 2.0 | 40 | 55.6 |
| This compound (100 ppm) | Curative | 1.0 | 20 | 77.8 |
Mandatory Visualizations
Signaling Pathway
Caption: this compound's inhibition of the ergosterol biosynthesis pathway.
Experimental Workflow
Caption: Workflow for this compound in vitro and in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of ergosterol biosynthesis in Saccharomyces cerevisiae and Ustilago maydis by this compound, fenpropimorph and fenpropidin (1984) | Roobina I. Baloch | 129 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytopathology 1989 | Assessment of Methods of Determining Powdery Mildew Severity in Relation to Grain Yield of Winter Wheat Cultivars in Ohio [apsnet.org]
- 6. apsnet.org [apsnet.org]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
In Vitro Antifungal Activity of Tridemorph: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridemorph is a systemic morpholine (B109124) fungicide developed in the 1960s.[1] It is primarily used in agriculture to control a range of fungal diseases, most notably powdery mildew caused by Erysiphe graminis in cereals.[1][2] Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[3] This document provides detailed application notes on the in vitro antifungal activity of this compound, including its mechanism of action, and standardized protocols for susceptibility testing.
Mechanism of Action
This compound disrupts the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol. Specifically, it targets two key enzymes in the sterol biosynthesis pathway:
-
Sterol Δ14-reductase: This enzyme is responsible for the reduction of the double bond at the C14 position of sterol precursors.
-
Sterol Δ8→Δ7-isomerase: This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position.[4]
Inhibition of these enzymes leads to the accumulation of aberrant sterol intermediates and a depletion of ergosterol in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the cessation of fungal growth and cell death. The multi-site inhibitory nature of morpholine fungicides is considered to contribute to a low risk of resistance development.[5]
Spectrum of Activity
This compound exhibits a broad spectrum of activity against various phytopathogenic fungi. It is particularly effective against ascomycete fungi, including:
While extensively studied for its agricultural applications, data on its activity against human and animal pathogenic fungi is less prevalent in publicly available literature.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the available quantitative data on the in vitro antifungal activity of this compound against various fungal species. The data is primarily presented as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that causes a 50% reduction in fungal growth.
| Fungal Species | Disease | EC50 (µg/mL) | Reference |
| Blumeria graminis f. sp. hordei | Barley Powdery Mildew | Varies by isolate sensitivity | [5] |
| Mycosphaerella fijiensis | Black Sigatoka in Banana | No specific value, but used for control | [6] |
Experimental Protocols
Detailed methodologies for determining the in vitro antifungal activity of this compound are provided below. These protocols are based on established standards for antifungal susceptibility testing.
Protocol 1: Broth Microdilution Assay for Filamentous Fungi (Adapted from CLSI M38-A2)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.
1. Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates to be tested
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
Sterile saline with 0.05% Tween 80
-
Spectrophotometer or McFarland standards
-
Incubator
2. Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
3. Inoculum Preparation:
-
Culture the fungal isolate on PDA at 28-35°C until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer or by comparison to a 0.5 McFarland standard.
4. Assay Procedure:
-
Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (medium and inoculum only).
-
Well 12 serves as a sterility control (medium only).
-
Add 100 µL of the prepared fungal inoculum to wells 1-11.
-
Incubate the plate at 28-35°C for 48-96 hours, or until sufficient growth is observed in the growth control well.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is a complete or significant inhibition of visible growth compared to the growth control.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antifungal activity of this compound.
1. Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose
-
Fungal isolates
-
Sterile saline
-
Incubator
2. Preparation of this compound Disks:
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry in a sterile environment.
3. Inoculum Preparation:
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
4. Assay Procedure:
-
Evenly swab the fungal suspension onto the surface of the Mueller-Hinton agar plate.
-
Aseptically place the this compound-impregnated disks onto the inoculated agar surface.
-
Incubate the plates at 28-35°C for 24-72 hours.
5. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no fungal growth) around each disk. A larger zone of inhibition indicates greater susceptibility of the fungus to this compound.
Visualizations
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
References
- 1. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fungicide this compound 99%Tc 40%Ec 860g/L of to Control Erysiphe Graminis [rayfull.net]
- 3. This compound Fungicide: A Reliable Solution for Effective Crop Disease Management [jindunchemical.com]
- 4. scispace.com [scispace.com]
- 5. bcpc.org [bcpc.org]
- 6. resistance.nzpps.org [resistance.nzpps.org]
Application Notes and Protocols for Greenhouse Trials Using Tridemorph for Disease Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridemorph is a systemic fungicide belonging to the morpholine (B109124) chemical class. It was first developed in the 1960s by BASF under the trade name Calixin.[1][2] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi, a critical component of their cell membranes.[3][4] This disruption of membrane function provides both protective and eradicant action against a range of fungal pathogens.[5] this compound is primarily known for its efficacy against powdery mildew (Erysiphe graminis) in cereals, but it has also been used on other crops like bananas, tea, and vegetables.[2][4][5]
These application notes provide a framework for conducting greenhouse trials to evaluate the efficacy of this compound for disease control on ornamental plants. Due to a lack of publicly available, specific quantitative data from greenhouse trials on ornamental species, the following protocols are based on general principles of fungicide efficacy testing and the known mode of action of this compound. Researchers should use this information to design and optimize their own experimental protocols.
Data Presentation
Table 1: Efficacy of this compound against Powdery Mildew on Greenhouse Roses (Hypothetical Data)
| This compound Concentration (ppm) | Application Interval (days) | Mean Disease Severity (%) | Percent Disease Control (%) |
| 0 (Untreated Control) | - | 85 | 0 |
| 100 | 14 | 45 | 47.1 |
| 100 | 7 | 25 | 70.6 |
| 200 | 14 | 30 | 64.7 |
| 200 | 7 | 10 | 88.2 |
| Standard Fungicide (e.g., Myclobutanil) | 14 | 15 | 82.4 |
Table 2: Phytotoxicity of this compound on Various Greenhouse Ornamental Species (Hypothetical Data)
| Plant Species | This compound Concentration (ppm) | Phytotoxicity Rating (0-5)* | Observations |
| Rose (Rosa spp.) | 200 | 0 | No visible damage |
| Rose (Rosa spp.) | 400 | 1 | Slight leaf yellowing on margins |
| Chrysanthemum (Chrysanthemum morifolium) | 200 | 0 | No visible damage |
| Chrysanthemum (Chrysanthemum morifolium) | 400 | 2 | Moderate leaf spotting and marginal necrosis |
| Poinsettia (Euphorbia pulcherrima) | 200 | 1 | Mild bract discoloration |
| Poinsettia (Euphorbia pulcherrima) | 400 | 3 | Significant bract burning and leaf drop |
*Phytotoxicity Rating Scale: 0 = No injury; 1 = Slight injury (e.g., minor leaf spotting); 2 = Moderate injury (e.g., noticeable leaf yellowing or necrosis); 3 = Severe injury (e.g., significant leaf drop, stunting); 4 = Very severe injury (e.g., major stunting, plant death); 5 = Plant death.
Experimental Protocols
Protocol 1: Greenhouse Efficacy Trial for Powdery Mildew Control
Objective: To determine the efficacy of different concentrations and application intervals of this compound for the control of powdery mildew on a selected ornamental host plant (e.g., rose).
Materials:
-
This compound formulation (e.g., Calixin 750 EC)
-
Healthy, uniform ornamental plants susceptible to powdery mildew (e.g., Rosa spp.)
-
Greenhouse with controlled temperature and humidity
-
Powdery mildew inoculum (Podosphaera pannosa for roses)
-
Handheld sprayer or other suitable application equipment
-
Personal Protective Equipment (PPE) as per fungicide label
-
Disease assessment scale (e.g., 0-100% leaf area affected)
Methodology:
-
Plant Propagation and Acclimatization:
-
Propagate a sufficient number of healthy, uniform plants.
-
Acclimatize the plants in the greenhouse for at least two weeks prior to the start of the experiment.
-
Ensure plants are well-watered and fertilized according to standard practices.
-
-
Experimental Design:
-
Use a randomized complete block design with a minimum of four replicates per treatment.[6]
-
Each replicate should consist of a predetermined number of plants (e.g., 5-10 plants).
-
-
Treatments:
-
Include an untreated control (sprayed with water only).
-
Include a standard commercial fungicide known to be effective against powdery mildew as a positive control.
-
Prepare different concentrations of this compound (e.g., 100 ppm, 200 ppm, 400 ppm).
-
Establish different application intervals (e.g., 7 days, 14 days).
-
-
Inoculation:
-
Inoculate plants with a suspension of powdery mildew spores to ensure uniform disease pressure.[6] This can be done by shaking infected plants over the healthy ones or by using a spore suspension spray.
-
The first fungicide application can be made preventatively (before inoculation) or curatively (after symptoms appear), depending on the objective of the trial.[6]
-
-
Fungicide Application:
-
Apply fungicide treatments to the point of runoff, ensuring thorough coverage of all plant surfaces.
-
Use a calibrated sprayer to ensure accurate application rates.
-
Apply treatments according to the predetermined intervals.
-
-
Data Collection:
-
Data Analysis:
-
Calculate the mean disease severity for each treatment.
-
Calculate the percent disease control for each treatment compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Protocol 2: Phytotoxicity Assessment of this compound
Objective: To evaluate the potential phytotoxicity of this compound on a range of common greenhouse ornamental plants.
Materials:
-
This compound formulation
-
A variety of healthy greenhouse ornamental plants (e.g., rose, chrysanthemum, poinsettia, geranium, petunia).
-
Greenhouse with controlled environmental conditions.
-
Application equipment.
-
PPE.
-
Phytotoxicity rating scale (as described in Table 2).
Methodology:
-
Plant Material:
-
Use healthy, actively growing plants of each selected species.
-
Ensure all plants are well-watered and not under stress.
-
-
Treatments:
-
Include an untreated control group for each plant species.
-
Apply at least two concentrations of this compound: a typical use rate and a higher rate (e.g., 2x the use rate) to assess the margin of safety.
-
-
Application:
-
Apply the treatments as a foliar spray to the point of runoff.
-
Ensure consistent and thorough coverage.
-
-
Observation and Data Collection:
-
Visually assess the plants for any signs of phytotoxicity at 3, 7, and 14 days after application.
-
Symptoms to look for include leaf burn, chlorosis (yellowing), necrosis (browning), distortion, stunting, and flower damage.[8]
-
Use a rating scale to quantify the level of injury observed.
-
-
Data Analysis:
-
Compare the phytotoxicity ratings for each treatment and plant species.
-
Note any species-specific sensitivities to this compound.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The primary mode of action of this compound is the inhibition of two key enzymes in the ergosterol biosynthesis pathway in fungi: sterol-Δ14-reductase and Δ8→Δ7-isomerase.[3][4][9] This disruption leads to the accumulation of abnormal sterols and a deficiency of ergosterol, which is essential for the structure and function of fungal cell membranes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apsnet.org [apsnet.org]
- 4. This compound 75% EC [rayfull.net]
- 5. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]
- 6. utia.tennessee.edu [utia.tennessee.edu]
- 7. Efficacy of Organic Fungicides Against Hemp Powdery Mildew Caused by Golovinomyces ambrosiae in a Greenhouse in Tennessee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. canr.msu.edu [canr.msu.edu]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Tridemorph in Fungal Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tridemorph, a morpholine (B109124) fungicide, in fungal cell culture studies. This document details its mechanism of action, provides quantitative data on its antifungal activity, and offers detailed protocols for its application in a laboratory setting.
Introduction
This compound is a systemic fungicide belonging to the morpholine class of antifungals.[1] It is widely used in agriculture to control a variety of fungal pathogens, including powdery mildew and rusts on cereals and other crops.[2] In the context of fungal cell culture studies, this compound serves as a valuable tool for investigating fungal physiology, particularly membrane function and sterol biosynthesis. Its specific mode of action makes it a useful compound for studying mechanisms of antifungal resistance and for the development of new antifungal agents.
Mechanism of Action
The primary antifungal activity of this compound stems from its inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane.[3][4] Ergosterol is crucial for maintaining the integrity, fluidity, and proper function of the fungal cell membrane. This compound specifically targets two key enzymes in the ergosterol biosynthesis pathway:
-
Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors.
-
Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-9 double bond to the C7-8 position.[3]
Inhibition of these enzymes by this compound leads to a depletion of ergosterol and an accumulation of aberrant sterol intermediates, such as Δ8-sterols and other toxic sterol precursors.[4] This disruption of the normal sterol profile alters the physical properties of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and cell death.[5]
Quantitative Data
The following table summarizes the available quantitative data on the antifungal activity of this compound against various fungal species. Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values are provided where available. It is important to note that these values can vary depending on the specific strain, culture conditions, and testing methodology.
| Fungal Species | Assay Type | Concentration (mg/L) | Reference |
| Plasmopara halstedii (zoospores) | Total Inhibition | 30 - 60 | [5] |
| Plasmopara halstedii (zoospores) | Minimal Effective Concentration | 0.1 - 0.5 | [5] |
Note: Specific MIC and IC50 values for this compound against a wide range of fungal pathogens are not extensively reported in the readily available literature. The provided data is based on the cited sources. Researchers are encouraged to determine these values for their specific strains and experimental conditions.
Experimental Protocols
The following are detailed protocols for the use of this compound in fungal cell culture studies.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro antifungal assays.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Safety Precautions: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculation: Determine the desired concentration of the stock solution (e.g., 10 mg/mL). Calculate the mass of this compound required to prepare the desired volume of the stock solution.
-
Dissolution: Accurately weigh the calculated amount of this compound and transfer it to a sterile amber-colored tube or vial.
-
Solubilization: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.
-
Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO if required for the specific application.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (from Protocol 1)
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or hemocytometer
-
Incubator (temperature appropriate for the fungal strain)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium to obtain fresh, actively growing colonies.
-
Prepare a fungal suspension in sterile saline or PBS.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by direct cell counting with a hemocytometer. This corresponds to approximately 1-5 x 10^6 cells/mL for yeast. For filamentous fungi, a spore suspension is typically used and adjusted to a similar concentration.
-
Dilute the adjusted fungal suspension in the growth medium to achieve a final inoculum density of approximately 0.5-2.5 x 10^3 cells/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a sterile 96-well plate, add 100 µL of growth medium to all wells except the first column.
-
Add 200 µL of the working solution of this compound (prepared by diluting the stock solution in growth medium to twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and dilute the this compound concentration by half.
-
Include a positive control well (inoculum in medium without this compound) and a negative control well (medium only) on each plate.
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours (or longer for slow-growing fungi).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC endpoint is often defined as the concentration that causes ≥50% or ≥90% growth inhibition compared to the positive control.
-
Protocol 3: Analysis of Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To analyze the changes in the sterol profile of fungal cells following treatment with this compound.
Materials:
-
Fungal culture treated with a sub-inhibitory concentration of this compound
-
Untreated fungal culture (control)
-
Glass centrifuge tubes with Teflon-lined caps
-
Saponification solution (e.g., 20% w/v potassium hydroxide (B78521) in 60% v/v ethanol)
-
Heptane (B126788) or hexane (B92381) (GC grade)
-
Sterile water
-
Sodium sulfate (B86663) (anhydrous)
-
Silylating agent (e.g., BSTFA + 1% TMCS)
-
Internal standard (e.g., cholesterol or epicoprostanol)
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest fungal cells from both treated and untreated cultures by centrifugation.
-
Wash the cell pellets with sterile water and lyophilize or determine the dry weight.
-
Transfer a known amount of dried cells (e.g., 10-50 mg) to a glass tube.
-
-
Saponification:
-
Add the saponification solution and the internal standard to the cell pellet.
-
Incubate at 80°C for 1-2 hours with occasional vortexing to lyse the cells and hydrolyze sterol esters.
-
-
Sterol Extraction:
-
After cooling, add an equal volume of sterile water and heptane (or hexane) to the tube.
-
Vortex vigorously for 1-2 minutes to extract the non-saponifiable lipids (including sterols) into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction of the aqueous phase with another volume of heptane and combine the organic layers.
-
-
Drying and Derivatization:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen gas.
-
To the dried sterol extract, add a silylating agent to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
Incubate at 60-70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use an appropriate GC column (e.g., a non-polar capillary column like DB-5ms) and temperature program to separate the different sterols.
-
The mass spectrometer will fragment the eluted sterols, and the resulting mass spectra can be used to identify and quantify the individual sterol components by comparing them to a spectral library and the internal standard.
-
Visualizations
Ergosterol Biosynthesis Pathway and this compound Inhibition
Caption: Ergosterol biosynthesis pathway and points of inhibition by this compound.
General Experimental Workflow for this compound Studies
Caption: General workflow for studying the effects of this compound on fungal cells.
Impact on Other Signaling Pathways
The primary and well-established mode of action of this compound is the inhibition of ergosterol biosynthesis. While this disruption of membrane integrity can indirectly influence various cellular processes, there is limited direct evidence in the scientific literature to suggest that this compound's primary antifungal activity is mediated through direct interaction with other major signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) or cyclic AMP (cAMP) pathways. The profound effect on sterol composition is considered the main driver of its fungitoxicity. Researchers investigating the broader cellular impacts of this compound may consider exploring potential downstream effects on these pathways as a consequence of membrane stress.
Conclusion
This compound is a potent inhibitor of ergosterol biosynthesis in fungi, making it a valuable tool for research in fungal cell biology and antifungal drug development. The protocols provided here offer a starting point for investigating its effects in a laboratory setting. By understanding its mechanism of action and employing standardized methodologies, researchers can effectively utilize this compound to gain insights into fundamental fungal processes and to explore new avenues for controlling fungal growth.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Tridemorph for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Tridemorph in in vitro assays. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antifungal agent that primarily works by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] Specifically, it targets two key enzymes in the sterol biosynthesis pathway: Δ14-reductase and Δ8→Δ7 isomerase.[1][4] Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of non-functional sterol precursors. This disruption significantly alters the physical properties and functions of the fungal cell membrane, affecting its fluidity and permeability and leading to cell death.[5][6]
Q2: How should I prepare a stock solution of this compound, given its low water solubility?
A2: this compound has very low solubility in water (approximately 1.1 mg/L).[5] Therefore, a stock solution should be prepared using an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used and effective choices.[5][7] It is critical to ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity that could confound your results.[8]
Q3: What is a recommended starting concentration range for my in vitro assay?
A3: The optimal concentration of this compound is highly dependent on the target organism and the assay type. For initial screening, it is advisable to test a broad range of concentrations using a logarithmic or semi-logarithmic dilution series (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).[9] Published studies have shown minimal effective concentrations (MEC) ranging from 0.1-0.5 mg/L against Plasmopara halstedii and an IC50 of 2.6 mg/L against Rhodococcus sp.[10] In vitro testing often requires concentrations that are significantly higher than the plasma concentrations that might be effective in vivo.[11]
Q4: My results are inconsistent or show no effect. What are the common causes?
A4: Inconsistent results can stem from several factors:
-
Solubility Issues: this compound may precipitate out of the solution if its solubility limit is exceeded in the final assay medium. Ensure the stock solution is fully dissolved before adding it to the medium.
-
Cell Density: The observed inhibitory activity of a compound can be inversely related to the cell concentration used in the assay.[12] Ensure you use a consistent and optimized cell density for all experiments.
-
Compound Stability: While this compound is generally stable in aqueous solutions within a pH range of 5.5 to 8.5 for up to 96 hours, interactions with components in complex cell culture media could potentially reduce its stability or bioavailability.[10][13]
-
Incorrect Concentration: The effective concentration may be outside your tested range. A broader range-finding experiment may be necessary.
Q5: How can I differentiate between a specific antifungal effect and general cytotoxicity?
A5: To confirm that the observed effects are specific to your target organism and not due to general cytotoxicity, it is good practice to include a control cell line, such as a non-target mammalian cell line (e.g., HEK293, HepG2). If this compound shows high potency against the fungal target and significantly lower potency (or none at all) against the mammalian cells, it suggests a more specific mechanism of action. Always include a "vehicle control" (medium with the same final concentration of the solvent, e.g., DMSO) to account for any effects of the solvent itself.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect | Concentration too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Poor solubility/precipitation. | Visually inspect the medium for precipitate. Prepare a fresh stock solution and ensure it is fully dissolved before use. Consider a different solvent if issues persist. | |
| Compound degradation. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous media before the assay begins. | |
| Target organism is resistant. | Verify the identity and expected susceptibility of your fungal strain. Consult the literature for known resistance mechanisms. | |
| High variability between replicates | Incomplete solubilization. | Ensure the stock solution is vortexed thoroughly before making dilutions. |
| Inaccurate pipetting. | Calibrate your pipettes. Use reverse pipetting for viscous solutions like high-concentration DMSO stocks. | |
| Uneven cell plating/distribution. | Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to allow even settling. | |
| High cytotoxicity in all wells (including low concentrations) | Solvent concentration is too high. | Recalculate your dilutions. Ensure the final solvent concentration does not exceed the tolerated limit for your cell line (typically <0.5% for DMSO).[8] |
| This compound concentration is too high. | Re-evaluate your dilution series and start with much lower concentrations. | |
| Cell line is highly sensitive. | Confirm the health and passage number of your cells. Test a less sensitive cell line if possible. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₉NO | [14] |
| Molecular Weight | 297.5 g/mol | [14] |
| Water Solubility (20°C, pH 7) | 1.1 mg/L | [5] |
| Organic Solvent Solubility (20°C) | Miscible in Ethanol, Acetone, Ethyl Acetate | [5] |
| Log P (Octanol-water partition) | 4.2 |[5] |
Table 2: Example In Vitro Efficacy of this compound
| Organism | Assay Endpoint | Effective Concentration | Source |
|---|---|---|---|
| Plasmopara halstedii | Minimal Effective Concentration (MEC) | 0.1 - 0.5 mg/L | [6] |
| Plasmopara halstedii | Total Inhibition | 30 - 60 mg/L | [6] |
| Rhodococcus sp. AK 1 | 50% Inhibitory Concentration (IC50) | 2.6 mg/L |[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound (pure compound), Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes, sterile serological pipettes, and pipette tips.
-
Stock Solution (10 mM): a. Weigh out an appropriate amount of this compound powder (e.g., 2.975 mg for 1 mL of a 10 mM solution). b. Add the calculated volume of DMSO to the powder. c. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication may aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: a. On the day of the experiment, thaw one aliquot of the stock solution. b. Perform serial dilutions of the stock solution in your chosen cell culture medium to achieve the desired final concentrations for your assay. Remember to calculate the dilutions to ensure the final DMSO concentration remains below 0.5%.
Protocol 2: General Method for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) plate. Collect fungal spores or yeast cells and suspend them in sterile saline or broth. Adjust the suspension to a standardized concentration (e.g., using a spectrophotometer or hemocytometer) as per CLSI or EUCAST guidelines.
-
Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. b. Add 100 µL of your highest concentration this compound working solution to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. d. Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no drug, no inoculum).
-
Inoculation: Add the standardized fungal inoculum to wells in columns 1 through 11.
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific fungal strain.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth. Results can also be read quantitatively using a plate reader (OD600).
Visualizations
Caption: Ergosterol biosynthesis pathway highlighting this compound's inhibitory action.
Caption: A typical experimental workflow for determining optimal this compound concentration.
Caption: A logical flowchart for troubleshooting common issues with this compound assays.
References
- 1. Inhibition of ergosterol biosynthesis in Saccharomyces cerevisiae and Ustilago maydis by this compound, fenpropimorph and fenpropidin (1984) | Roobina I. Baloch | 129 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. imskolkata.org [imskolkata.org]
- 11. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting Tridemorph instability in solutions
Welcome to the Technical Support Center for Tridemorph solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable preparation and handling of this compound for experimental use. Due to its potential for instability in solution, proper handling is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound instability in solutions?
A1: The primary factors contributing to this compound degradation in solution are exposure to light (photolysis) and, to a lesser extent, hydrolysis, particularly at non-optimal pH levels. Temperature can also play a role, although this compound is reported to be stable up to 50°C.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its low water solubility (1.1 mg/L at 20°C, pH 7), this compound should be dissolved in an organic solvent.[1] It is miscible with ethanol (B145695), acetone, chloroform, and benzene.[2] For biological experiments, ethanol or DMSO are common choices. Always use high-purity, anhydrous solvents to prepare stock solutions.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions should be stored in a cool, dry, and dark place.[3][4] It is recommended to store them in amber glass vials to protect from light. For short-term storage, 2-8°C is suitable. For long-term storage, aliquoting and freezing at -20°C can help maintain stability. Avoid repeated freeze-thaw cycles.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results are often due to the degradation of this compound in your working solutions. This can be caused by prolonged exposure to light, improper pH of the aqueous buffer, or the use of old or improperly stored stock solutions. It is crucial to prepare fresh working solutions daily and minimize their exposure to ambient light.
Q5: How can I check for this compound degradation in my sample?
A5: Degradation can be monitored by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitation of this compound in Aqueous Working Solutions
-
Observation: The aqueous working solution appears cloudy or contains visible precipitate after dilution from the organic stock solution.
-
Cause: this compound has very low solubility in water.[1] The concentration of the organic solvent from the stock solution may not be sufficient to keep this compound dissolved in the final aqueous medium.
-
Solution:
-
Increase the percentage of the organic co-solvent (e.g., ethanol, DMSO) in the final working solution, ensuring it does not exceed a concentration that affects your experimental system.
-
Prepare a more dilute stock solution to reduce the amount of this compound being introduced into the aqueous phase.
-
Use a gentle warming and sonication step to aid dissolution, but do not exceed 50°C.
-
Issue 2: Loss of this compound Activity Over Time in Experiments
-
Observation: The biological or chemical effect of the this compound solution decreases over the course of an experiment.
-
Cause: This is likely due to the degradation of this compound, primarily through photolysis. The aqueous photolysis half-life (DT₅₀) of this compound is approximately 0.7 days (16.5 hours) at pH 7.[3]
-
Solution:
-
Minimize Light Exposure: Protect all this compound-containing solutions from light by using amber-colored vessels or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
-
Prepare Fresh Solutions: Prepare working solutions immediately before use from a freshly thawed aliquot of the stock solution.
-
pH Control: Maintain the pH of your aqueous solutions between 5.5 and 8.5, where this compound is reported to be more stable.
-
Issue 3: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
-
Observation: In addition to the this compound peak, other unexpected peaks are present in the chromatogram of your sample.
-
Cause: These are likely degradation products resulting from hydrolysis or photolysis.
-
Solution:
-
Confirm Degradation: Analyze a freshly prepared standard solution of this compound to confirm the retention time of the parent compound. Compare this to your experimental sample.
-
Investigate Degradation Pathway: To identify the cause, intentionally stress this compound solutions (e.g., expose to UV light, adjust to acidic or alkaline pH) and analyze the resulting chromatograms to see if the unknown peaks match.
-
Use a Stability-Indicating Method: If you are developing your own analytical method, ensure it can separate the main this compound peak from potential degradation products. This typically involves testing different mobile phase compositions and gradients.
-
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on environmental conditions. The following table summarizes available quantitative data.
| Parameter | Condition | Value | Reference |
| Aqueous Hydrolysis DT₅₀ | 20°C, pH 7 | 32 days | Not explicitly cited |
| Aqueous Photolysis DT₅₀ | pH 7 | 0.7 days (16.8 hours) | [3] |
| Thermal Stability | - | Stable up to 50°C | [3] |
| pH Stability (Aqueous) | pH 5.5 - 8.5 | Stable for at least 96 hours | |
| Solubility in Water | 20°C, pH 7 | 1.1 mg/L | [1] |
| Solubility in Organic Solvents | 20°C | Miscible in ethanol, acetone, ethyl acetate, cyclohexane, diethyl ether, benzene, chloroform | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
-
Materials:
-
This compound (purity ≥95%)
-
Anhydrous Ethanol (≥99.5%)
-
Analytical balance
-
Amber glass vial with a screw cap
-
Volumetric flask
-
Pipettes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight of this compound: 297.52 g/mol ). For 10 mL of a 10 mM solution, you will need 29.75 mg.
-
Accurately weigh the calculated amount of this compound and transfer it to the volumetric flask.
-
Add a small amount of anhydrous ethanol to dissolve the this compound.
-
Once fully dissolved, bring the solution to the final volume with anhydrous ethanol.
-
Transfer the solution to a labeled amber glass vial.
-
Store at -20°C for long-term storage.
-
Protocol 2: Preparation of a 100 µM this compound Working Solution in Aqueous Buffer (pH 7.4)
-
Materials:
-
10 mM this compound stock solution in ethanol
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or other suitable containers (amber or wrapped in foil)
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Perform a serial dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the aqueous buffer.
-
Vortex briefly to ensure homogeneity.
-
Use the working solution immediately after preparation. Discard any unused working solution at the end of the day.
-
Visualizations
Caption: Factors influencing this compound stability in solution.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
Technical Support Center: Overcoming Tridemorph Resistance in Fungal Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide tridemorph. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
This compound is a systemic, eradicant fungicide belonging to the morpholine (B109124) chemical class.[1][2][3][4] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[2][4][5] Specifically, this compound targets two key enzymes in the sterol biosynthesis pathway:
-
Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors.[6][7][8][9][10][11][12][13][14]
-
Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-9 double bond to the C7-8 position.[7][9][10]
By inhibiting these enzymes, this compound disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising cell membrane integrity and function, which arrests fungal growth.[1][15]
Q2: What are the known mechanisms of resistance to this compound in fungal populations?
Fungal resistance to this compound is primarily associated with modifications in its target enzymes. The most well-documented mechanism is:
-
Target Site Modification: This involves mutations in the ERG24 gene, which encodes the sterol C-14 reductase.[1][6][16] These mutations can alter the amino acid sequence of the enzyme, reducing its binding affinity for this compound and rendering the fungicide less effective. For example, specific amino acid substitutions in ERG24 have been shown to confer resistance in wheat powdery mildew.[1][6] While this compound also targets ERG2, resistance in some fungi, like Blumeria graminis, has been more strongly linked to mutations in ERG24.[6]
Other potential, though less specifically documented for this compound, mechanisms of fungicide resistance that could play a role include:
-
Overexpression of Target Genes: Increased production of the target enzymes (ERG24 and ERG2) could potentially titrate out the fungicide, requiring higher concentrations for effective inhibition.
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, preventing it from reaching its target.[8][13][17][18][19][20][21][22][23][24]
Q3: How can I determine if my fungal isolates are resistant to this compound?
Determining this compound resistance involves both phenotypic and genotypic methods.
-
Phenotypic Testing: Antifungal susceptibility testing (AST) is the primary method to assess the level of resistance. The broth microdilution method is a standardized approach to determine the Minimum Inhibitory Concentration (MIC) or the 50% effective dose (ED50) of this compound required to inhibit fungal growth.[6][16] A significant increase in the MIC/ED50 value compared to a known sensitive (wild-type) strain is indicative of resistance.
-
Genotypic Testing: Molecular assays can be used to identify the genetic basis of resistance. This typically involves:
-
PCR Amplification and Sequencing: The ERG24 and ERG2 genes can be amplified using specific primers and then sequenced to identify mutations known to be associated with resistance.
-
Quantitative PCR (qPCR): This can be used to assess the expression levels of the target genes (ERG24, ERG2) or efflux pump genes to investigate overexpression as a potential resistance mechanism.
-
Troubleshooting Guides
Antifungal Susceptibility Testing
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.
-
Possible Cause 1: Inconsistent Inoculum Preparation. The density of the fungal inoculum is a critical factor in AST.
-
Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the inoculum to a specific optical density or use a hemocytometer for precise spore/cell counting. For filamentous fungi, ensure that conidial suspensions are homogenous.
-
-
Possible Cause 2: Improper Solvent or Dilution. this compound may have limited solubility in aqueous media.
-
Solution: Use dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution of this compound. Ensure that the final concentration of DMSO in the assay wells is low (typically ≤1%) as it can be toxic to some fungi at higher concentrations. Perform serial dilutions carefully and vortex between each dilution step to ensure homogeneity.
-
-
Possible Cause 3: Inappropriate Incubation Time or Temperature. These parameters can significantly affect fungal growth and, consequently, MIC values.
-
Possible Cause 4: Trailing Effect. This phenomenon, where there is reduced but persistent growth at concentrations above the MIC, can make endpoint determination difficult.
-
Solution: For broth microdilution, the MIC for morpholines is typically defined as the lowest concentration that causes at least a 50% reduction in turbidity compared to the growth control. This can be determined visually or by reading the optical density with a microplate reader.[25]
-
Issue 2: No growth in the control wells.
-
Possible Cause 1: Inoculum is not viable.
-
Solution: Before starting the assay, check the viability of your fungal culture by plating a small aliquot on appropriate agar (B569324) medium and incubating to ensure growth.
-
-
Possible Cause 2: Inappropriate growth medium.
Molecular Analysis of Resistance
Issue 3: Failure to amplify the ERG24 or ERG2 gene using PCR.
-
Possible Cause 1: Poor DNA quality.
-
Solution: Use a validated DNA extraction protocol for your fungal species. Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
-
-
Possible Cause 2: Inappropriate primer design.
-
Solution: Ensure your primers are specific to the target gene in your fungal species. Use bioinformatics tools to design and validate primers. If the genome sequence of your species is not available, you may need to use degenerate primers based on conserved regions from related species.
-
-
Possible Cause 3: Incorrect PCR conditions.
-
Solution: Optimize the PCR conditions, particularly the annealing temperature. Run a gradient PCR to determine the optimal annealing temperature for your primer set.
-
Issue 4: No significant difference in target gene expression between sensitive and resistant isolates.
-
Possible Cause 1: Resistance is not due to overexpression.
-
Solution: The primary resistance mechanism for this compound is likely target site modification. Sequence the ERG24 and ERG2 genes to look for mutations.
-
-
Possible Cause 2: Inappropriate timing of RNA extraction.
-
Solution: Gene expression can be dynamic. If you suspect inducible overexpression, you may need to perform a time-course experiment where you expose the fungal cells to a sub-lethal concentration of this compound and extract RNA at different time points.
-
-
Possible Cause 3: Unstable reference genes.
-
Solution: The choice of housekeeping genes for normalization in qPCR is crucial. Validate a panel of potential reference genes for your specific fungus and experimental conditions to ensure you are using the most stable ones for normalization.[25]
-
Data Presentation
Table 1: Representative this compound Susceptibility Data for Wild-Type and Resistant Fungal Strains.
| Fungal Species | Strain Type | This compound ED50 (mg/L) | Reference |
| Blumeria graminis f. sp. tritici | Wild-Type (Sensitive) | 0.1 - 1.0 | [16] |
| Blumeria graminis f. sp. tritici | Resistant (with ERG24 mutation) | > 10.0 | [16] |
| Penicillium spp. | Wild-Type (Representative MIC range) | 0.06 - 2.0 | [28] |
| Talaromyces spp. | Wild-Type (Representative MIC range) | 0.125 - 4.0 | [28] |
Note: ED50 (Effective Dose 50%) is the concentration of a fungicide that inhibits fungal growth by 50%. MIC (Minimum Inhibitory Concentration) values for this compound against a wide range of fungi are not extensively published in a comparative format. The values for Penicillium and Talaromyces are representative MIC ranges for other antifungals and are included to provide a general context for susceptibility testing.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi.
-
Media Preparation: Prepare RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 to achieve final concentrations ranging from, for example, 0.03 to 16 µg/mL. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to induce sporulation.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL using a spectrophotometer (reading at 530 nm) and a hemocytometer for verification.
-
Dilute this suspension 1:50 in RPMI-1640 to obtain the final inoculum concentration.
-
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubation: Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the control well.
-
Endpoint Determination: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm with a microplate reader.
Protocol 2: Molecular Detection of ERG24 Mutations
-
DNA Extraction: Extract genomic DNA from both a this compound-sensitive (wild-type) and a suspected resistant fungal isolate using a suitable fungal DNA extraction kit or protocol.
-
Primer Design: Design PCR primers that flank the coding sequence of the ERG24 gene. Gene names for ERG24 in some key species are:
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted genomic DNA, the designed primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.
-
Use the following typical PCR cycling conditions, optimizing the annealing temperature as needed:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1-2 minutes (depending on the amplicon size)
-
-
Final extension: 72°C for 10 minutes
-
-
-
PCR Product Verification: Run the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequence from the resistant isolate with the sequence from the sensitive isolate (or a reference sequence) to identify any nucleotide changes that result in amino acid substitutions.
Visualizations
Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of this compound.
Caption: Experimental workflow for identifying and characterizing this compound resistance.
Caption: Putative signaling pathways activated in response to this compound-induced stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. A new series of natural antifungals that inhibit P450 lanosterol C-14 demethylase. II. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Quantitative Analyses for the Effects of Two Wheat Varieties With Different Resistance Levels on the Fungicide Control Efficacies to Powdery Mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of ERG24 sterol C-14 reductase to heterocyclic amine antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azole Resistance by Loss of Function of the Sterol Δ5,6-Desaturase Gene (ERG3) in Candida albicans Does Not Necessarily Decrease Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Lethal Interactions Involving Loss of the Yeast ERG24- the Sterol C-14 Reductase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetically lethal interactions involving loss of the yeast ERG24: the sterol C-14 reductase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The sterol C-14 reductase Erg24 is responsible for ergosterol biosynthesis and ion homeostasis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Candida albicans sterol C-14 reductase, encoded by the ERG24 gene, as a potential antifungal target site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Screening and Molecular Identification of Resistance to Powdery Mildew in Pea Germplasm [zwxb.chinacrops.org]
- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 17. Identification of Two Different 14-α Sterol Demethylase-Related Genes (cyp51A and cyp51B) in Aspergillus fumigatus and Other Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Markers for Powdery Mildew in Pea (Pisum sativum L.): A Review [arccjournals.com]
- 20. Sensitivity of the U.S. Wheat Powdery Mildew Population to Quinone Outside Inhibitor Fungicides and Determination of the Complete Blumeria graminis f. sp. tritici Cytochrome b Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Workflows for detecting fungicide resistance in net form and spot form net blotch pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 23. Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Azole Resistance and ERG11 Mutation in Clinical Isolates of Candida tropicalis | MDPI [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of Broth Microdilution Testing Parameters and Agar Diffusion Etest Procedure for Testing Susceptibilities of Aspergillus spp. to Caspofungin Acetate (MK-0991) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Identification and Antifungal Susceptibility of Penicillium-Like Fungi from Clinical Samples in the United States - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tridemorph Efficacy with Adjuvants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the efficacy of the fungicide Tridemorph through the use of adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a systemic fungicide belonging to the morpholine (B109124) class.[1] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi, a critical component of their cell membranes. Specifically, this compound targets two key enzymes in the sterol biosynthesis pathway: C-14 sterol reductase (ERG24) and C-8 sterol isomerase (ERG2).[2][3] By disrupting this pathway, this compound compromises the integrity of the fungal cell membrane, leading to cell death. It is effective against a range of fungal pathogens, most notably powdery mildew (Erysiphe graminis) in cereal crops.[4][5]
Q2: What are adjuvants and why are they used with fungicides like this compound?
A2: Adjuvants are substances added to a pesticide formulation or tank mix to enhance its effectiveness.[6] They do not have pesticidal activity themselves but improve the performance of the active ingredient. For a systemic fungicide like this compound, which needs to be absorbed by the plant, adjuvants can be particularly beneficial.[4] They can improve efficacy by:
-
Increasing spray droplet retention on the leaf surface.
-
Enhancing the spreading and wetting of the spray solution across the leaf. [6]
-
Improving the penetration of this compound through the plant cuticle.
-
Reducing spray drift. [7]
Q3: What types of adjuvants are commonly used with systemic fungicides?
A3: Several types of adjuvants can be used to improve the performance of systemic fungicides. The most common include:
-
Non-ionic Surfactants (NIS): These reduce the surface tension of water, leading to better spreading and wetting of the spray solution on the leaf surface.[8][9][10][11]
-
Crop Oil Concentrates (COC): A blend of petroleum-based oil and surfactants, COCs can enhance the penetration of the fungicide through the waxy cuticle of the leaf.[12][13][14]
-
Methylated Seed Oils (MSO): Derived from seed oils, MSOs are often more aggressive than COCs in penetrating the leaf cuticle.[14]
-
Organosilicone Surfactants: These provide superior spreading properties, often referred to as "super-spreading," leading to excellent coverage of the plant surface.[15][16][17][18]
Q4: Are there any known compatibility issues when tank-mixing this compound with adjuvants?
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound and adjuvants.
Issue 1: Poor Efficacy of this compound Despite the Use of an Adjuvant
| Potential Cause | Troubleshooting Step |
| Incorrect Adjuvant Selection | Ensure the chosen adjuvant is suitable for use with a systemic fungicide and the target crop. For waxy leaves, a penetrant like a COC or MSO may be more effective than a simple surfactant. |
| Inadequate Spray Coverage | Verify that the application method provides thorough coverage of the plant foliage. Even with an adjuvant, poor application will lead to suboptimal results. |
| Environmental Conditions | High temperatures, low humidity, and rainfall shortly after application can negatively impact efficacy. Apply during optimal weather conditions and consider an adjuvant with sticker properties if rain is a concern. |
| Fungicide Resistance | The target fungal population may have developed resistance to this compound. Consider rotating with fungicides that have a different mode of action. |
| Water Quality | The pH and hardness of the water used for the spray solution can affect the stability and efficacy of some pesticides.[19] Test the water and use a buffering agent if necessary. |
Issue 2: Signs of Phytotoxicity on the Crop After Application
| Potential Cause | Troubleshooting Step |
| High Adjuvant Concentration | Using an adjuvant at a rate higher than recommended can cause crop injury. Always follow the manufacturer's guidelines for the adjuvant and this compound. |
| Crop Sensitivity | Some crops may be more sensitive to certain types of adjuvants, especially under specific environmental conditions (e.g., high temperatures). |
| Incompatibility of Tank-Mix Partners | A synergistic effect between this compound, the adjuvant, and potentially other tank-mixed products could lead to phytotoxicity.[22] Conduct a small-scale test on a few plants before treating the entire crop. |
Quantitative Data Summary
The following table provides a representative example of the type of data that would be generated from an experiment evaluating the efficacy of this compound with different adjuvants. Note: This data is illustrative and not from a specific cited study.
| Treatment | Application Rate of this compound (g a.i./ha) | Adjuvant Type | Adjuvant Concentration (% v/v) | Disease Severity (%) | Yield (t/ha) |
| Untreated Control | 0 | None | 0 | 85 | 4.2 |
| This compound alone | 500 | None | 0 | 35 | 6.8 |
| This compound + NIS | 500 | Non-ionic Surfactant | 0.1 | 25 | 7.5 |
| This compound + COC | 500 | Crop Oil Concentrate | 1.0 | 18 | 8.1 |
| This compound + MSO | 500 | Methylated Seed Oil | 1.0 | 15 | 8.4 |
| This compound + Organosilicone | 500 | Organosilicone Surfactant | 0.05 | 20 | 7.8 |
Experimental Protocols
In Vitro Efficacy Evaluation of this compound with Adjuvants
This protocol outlines a method for assessing the direct antifungal activity of this compound in combination with various adjuvants against a target fungus in a laboratory setting.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound with and without adjuvants.
Materials:
-
This compound technical grade
-
Selected adjuvants (NIS, COC, MSO, Organosilicone)
-
Target fungal culture (e.g., Erysiphe graminis)
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare stock solutions of the adjuvants in sterile distilled water.
-
Serial Dilutions: In the 96-well plates, perform serial dilutions of the this compound stock solution in the liquid growth medium.
-
Add Adjuvants: To separate sets of wells containing the this compound dilutions, add the different adjuvants at their recommended concentrations. Include control wells with only the medium, medium + adjuvant, and medium + this compound.
-
Inoculation: Inoculate each well with a standardized suspension of fungal spores.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).
-
Assessment: Determine the MIC by visually assessing fungal growth or by measuring the optical density at a specific wavelength using a spectrophotometer. The MIC is the lowest concentration of this compound that inhibits visible growth.[23][24]
Field Trial Protocol for Evaluating this compound and Adjuvant Efficacy
This protocol provides a framework for conducting a field trial to assess the performance of this compound with adjuvants under real-world conditions.[25][26][27]
Objective: To evaluate the effect of different adjuvants on the efficacy of this compound for controlling a target disease and to assess the impact on crop yield.
Experimental Design:
-
Randomized Complete Block Design (RCBD): With a minimum of four replications.
-
Treatments:
-
Untreated Control
-
This compound applied alone
-
This compound in combination with different adjuvants (e.g., NIS, COC, MSO, Organosilicone) at recommended rates.
-
-
Plot Size: Appropriate for the crop and application equipment.
Methodology:
-
Site Selection: Choose a field with a history of the target disease and uniform soil conditions.
-
Application: Apply the treatments at the appropriate crop growth stage and when environmental conditions are conducive to disease development. Use a calibrated sprayer to ensure accurate and uniform application.
-
Disease Assessment: Periodically assess disease severity in each plot using a standardized rating scale.
-
Phytotoxicity Assessment: Visually inspect the crop for any signs of phytotoxicity (e.g., leaf burn, stunting) at regular intervals after application.
-
Yield Data Collection: At crop maturity, harvest the plots and measure the yield.
-
Statistical Analysis: Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Visualizations
Caption: Mechanism of Action of this compound on Fungal Ergosterol Biosynthesis.
Caption: Experimental Workflow for Improving this compound Efficacy with Adjuvants.
References
- 1. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]
- 2. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manipulation by this compound, a Systemic Fungicide, of the Sterol Composition of Maize Leaves and Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manipulation by this compound, a systemic fungicide, of the sterol composition of maize leaves and roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Fungicides & Adjuvants Work Together to Reduce Disease Pressure [exactoinc.com]
- 7. Adjuvants Product Catalog - WinField® United [winfieldunited.com]
- 8. Comparison of the performance of non-ionic and anionic surfactants as mobile phase additives in the RPLC analysis of basic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-ionic surfactants [nouryon.com]
- 10. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening of non-Ionic Surfactant for Enhancing Biobutanol Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ferti-lome | Hi-Yield | Natural Guard | Local Solutions for Local Problems [fertilome.com]
- 13. 10 Leading Crop Oil Concentrates Companies Shaping Market Innovation in 2025–2030 [researchandmarkets.com]
- 14. Performance Adjuvants | WinField United - WinField® United [winfieldunited.com]
- 15. Organosilicone Surfactants | Chemorse [chemorse.com]
- 16. Toxicity and Control Efficacy of an Organosilicone to the Two-Spotted Spider Mite Tetranychus urticae and Its Crop Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. WO1997023281A1 - Surfactant blend of organosilicone and surfactants useful as agricultural adjuvants - Google Patents [patents.google.com]
- 19. greencastonline.com [greencastonline.com]
- 20. nichino.uk [nichino.uk]
- 21. Spray tank-mixing order important to minimize nozzle plugging - Sugarbeets [canr.msu.edu]
- 22. farmprogress.com [farmprogress.com]
- 23. ifyber.com [ifyber.com]
- 24. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Crop Protection Network [cropprotectionnetwork.org]
- 26. antedis.com [antedis.com]
- 27. pp1.eppo.int [pp1.eppo.int]
Tridemorph Stability in the Laboratory: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides essential information for researchers, scientists, and drug development professionals on the degradation of the fungicide tridemorph under typical laboratory storage conditions. Understanding the stability of this compound is critical for ensuring the accuracy and reliability of experimental results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of this compound samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent analytical results for this compound concentration over time. | Degradation of this compound due to improper storage conditions (e.g., elevated temperature, exposure to light, inappropriate pH). | - Store this compound stock solutions and samples in a cool, dark place, preferably refrigerated or frozen. - Ensure the pH of aqueous solutions is within the stable range (pH 5.5-8.5). - Prepare fresh working solutions from a stable stock for each experiment. |
| Loss of this compound activity in bioassays. | Chemical degradation of the active this compound molecule. | - Verify the storage conditions of your this compound stock. - Consider the possibility of photodegradation if samples have been exposed to light. - Run a concentration-response curve with a freshly prepared standard to confirm the activity of your stock. |
| Appearance of unknown peaks in chromatograms of stored this compound samples. | Formation of degradation products. | - Analyze samples using a mass spectrometry (MS) detector to identify the mass of the unknown peaks. - Compare the observed masses with known degradation products of this compound, such as this compound-N-oxide and 2,6-dimethyl morpholine. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Stock solutions should be protected from light to prevent photodegradation.
Q2: How stable is this compound in aqueous solutions at different pH levels?
A2: this compound is relatively stable in aqueous solutions within a pH range of 5.5 to 8.5, showing no spontaneous decay for up to 96 hours under these conditions[1]. However, its stability can be compromised at more acidic or alkaline pH values. The half-life (DT50) for hydrolysis at 20°C and pH 7 is approximately 32 days[2].
Q3: Is this compound sensitive to light?
A3: Yes, this compound is susceptible to photodegradation. The half-life (DT50) for aqueous photolysis at pH 7 is approximately 0.7 days[2]. Therefore, it is crucial to protect solutions containing this compound from direct light exposure.
Q4: What are the major degradation products of this compound?
A4: Under environmental conditions, particularly in soil, the initial and major degradation products of this compound are this compound-N-oxide and 2,6-dimethyl morpholine[1]. These products may also be observed in laboratory samples that have undergone degradation.
Q5: How does temperature affect the degradation rate of this compound?
A5: While specific quantitative data for the effect of a range of temperatures on this compound degradation is limited in the reviewed literature, it is a well-established principle that chemical degradation rates generally increase with temperature. Therefore, storing this compound at elevated temperatures will likely accelerate its degradation.
Quantitative Data on this compound Degradation
The following table summarizes the available quantitative data on the degradation of this compound under specific laboratory conditions.
| Parameter | Condition | Value | Reference |
| Aqueous Photolysis Half-life (DT50) | pH 7 | 0.7 days | [2] |
| Aqueous Hydrolysis Half-life (DT50) | 20°C, pH 7 | 32 days | [2] |
| Aqueous Stability | pH 5.5 - 8.5 | Stable for up to 96 hours | [1] |
Experimental Protocols
Methodology for Determining Aqueous Photolysis and Hydrolysis Rates
A standard protocol for evaluating the abiotic degradation of pesticides in aqueous media, based on OECD guidelines, is outlined below.
1. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare buffered aqueous solutions at the desired pH values (e.g., 4, 7, and 9).
-
Spike the buffered solutions with the this compound stock solution to a known concentration (typically in the µg/L to mg/L range).
2. Hydrolysis Study:
-
Aliquot the test solutions into sterile, amber glass vials and seal.
-
Incubate the vials in the dark at a constant temperature (e.g., 20°C, 25°C).
-
At predetermined time intervals, collect replicate samples.
-
Immediately analyze the samples for the concentration of this compound.
3. Photolysis Study:
-
Aliquot the test solutions into sterile, quartz glass tubes.
-
Expose the tubes to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Maintain a constant temperature during the exposure period.
-
Concurrently, run a dark control by wrapping identical tubes in aluminum foil and incubating them under the same temperature conditions.
-
At predetermined time intervals, collect replicate samples from both light-exposed and dark control tubes.
-
Analyze the samples for the concentration of this compound.
4. Analytical Quantification:
-
The concentration of this compound in the collected samples is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a UV detector.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order kinetics) and calculate the degradation rate constant (k) and the half-life (DT50) for each condition.
Degradation Pathway
The degradation of this compound can proceed through different pathways depending on the environmental conditions. Below are simplified diagrams illustrating the initial steps of hydrolysis and a potential photodegradation pathway.
Caption: Simplified proposed hydrolysis pathway for this compound.
Caption: Proposed initial steps in the photodegradation of this compound.
References
Avoiding Tridemorph phytotoxicity in sensitive plant species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fungicide tridemorph. The information provided is intended to help in avoiding and diagnosing phytotoxicity in sensitive plant species during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a systemic, morpholine-based fungicide used to control a variety of fungal diseases, particularly powdery mildew, in crops such as cereals, bananas, and tea, as well as in ornamental plants.[1][2][3] Its primary mode of action in fungi is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. This compound specifically targets two enzymes in the sterol biosynthesis pathway: sterol Δ8→Δ7-isomerase and sterol Δ14-reductase.[4] This disruption of the fungal cell membrane leads to the cessation of fungal growth.[4]
Q2: Why does this compound cause phytotoxicity in plants?
A2: this compound's phytotoxicity in non-target plants stems from its interference with the plant's own sterol biosynthesis pathway.[5][6][7] Similar to its effect in fungi, this compound inhibits key enzymes in plant sterol production, namely the cycloeucalenol-obtusifoliol isomerase (COI) and the sterol Δ8→Δ7-isomerase.[5] This inhibition leads to a depletion of essential structural sterols like sitosterol (B1666911) and stigmasterol (B192456) and a toxic accumulation of aberrant sterols, such as 9β,19-cyclopropyl sterols and Δ8-sterols.[5][6][7] These abnormal sterols disrupt the proper function and integrity of plant cell membranes, leading to the visible symptoms of phytotoxicity.[5][8]
Q3: What are the common symptoms of this compound phytotoxicity?
A3: Symptoms of this compound phytotoxicity can vary depending on the plant species, the concentration of this compound applied, and environmental conditions. Common symptoms include:
-
Leaf Scorch and Necrosis: Browning and death of leaf tissue, often starting at the margins and tips.[9][10][11]
-
Chlorosis: Yellowing of leaf tissue due to chlorophyll (B73375) degradation.[10][11]
-
Stunting: Reduced overall growth of the plant, including both shoot and root systems.[5][11]
-
Leaf Distortion: Curling, twisting, or cupping of leaves.[10][11]
-
Reduced Yield: In crop species, phytotoxicity can lead to a significant reduction in yield.[12]
Q4: Which plant species are known to be sensitive to this compound?
A4: While this compound is used on a variety of crops, some species and even specific cultivars can exhibit sensitivity.
-
Cereals: Scorch has been reported on some winter wheat varieties.[9] However, cultivar-specific responses are common, with some showing high tolerance.[8]
-
Ornamental Plants: While specific data for this compound is limited, general knowledge suggests that ornamentals such as asters, impatiens, poinsettias, begonias, gerberas, and snapdragons can be sensitive to fungicides.[5] It is crucial to conduct small-scale tests before large-scale application on ornamental species.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Yellowing and scorching on leaves of winter wheat after application. | High application rate, unfavorable climatic conditions, or cultivar sensitivity.[9] | 1. Verify that the applied concentration is within the recommended range. 2. Avoid spraying during periods of high heat and humidity, which can increase uptake and phytotoxicity.[10] 3. If the problem persists, consider using a different, known-tolerant cultivar for future experiments. |
| Stunted growth and reduced root development in experimental seedlings (e.g., maize, wheat). | This compound is inhibiting sterol biosynthesis, leading to impaired cell membrane function and cell elongation.[5][6][7] | 1. Lower the this compound concentration in your experimental setup. Studies have shown phytotoxicity at concentrations of 250 µM, while 5 µM was non-phytotoxic in wheat and maize seedlings.[5] 2. Ensure uniform application to avoid localized overdosing. |
| Unexpected phytotoxicity in a tank mix with other pesticides. | Chemical incompatibility or synergistic phytotoxic effects between this compound and other active ingredients. | 1. Always perform a small-scale compatibility test before applying a new tank mix to a large number of plants.[13] 2. Consult product labels for any known incompatibilities. |
| Phytotoxicity symptoms appear on ornamental plants not listed on the product label. | Inherent sensitivity of the specific plant species or cultivar to morpholine (B109124) fungicides. | 1. Immediately cease application. 2. Conduct a preliminary phytotoxicity test on a small number of plants before any new application, using both the intended use rate and a higher rate (e.g., 2x) to assess the margin of safety.[14] |
Data on this compound Phytotoxicity
Table 1: Effects of this compound on Wheat and Maize Seedlings
| This compound Concentration | Effect on Wheat (Triticum aestivum) | Effect on Maize (Zea mays) | Reference |
| 5 µM | Non-phytotoxic | Non-phytotoxic | [5] |
| 250 µM | Depression of shoot, primary leaf, and root growth; increased dry matter content; significant accumulation of 9β,19-cyclopropyl sterols. | Depression of shoot, primary leaf, and root growth; increased dry matter content; significant accumulation of 9β,19-cyclopropyl sterols. | [5] |
| 1-20 mg/L | Accumulation of 9β,19-cyclopropyl sterols and Δ8-sterols in roots and leaves. | Accumulation of 9β,19-cyclopropyl sterols and Δ8-sterols in roots and leaves. | [6][7][15][16] |
Table 2: Yield Response of Spring Barley to this compound Application for Powdery Mildew Control
| Treatment | Mean Yield Increase over Unsprayed Control | Notes | Reference |
| Single this compound Spray | 540 kg/ha (12.1%) | The most susceptible cultivars showed the highest yield increases. | [12] |
| Two or More this compound Sprays | 703 kg/ha (15.6%) | Indicates that at effective fungicidal rates, phytotoxicity is not limiting yield in tolerant cultivars. | [12] |
Experimental Protocols
Protocol 1: Greenhouse Assessment of this compound Phytotoxicity in Herbaceous Plants
-
Plant Material: Use healthy, well-established, and uniform plants of the test species (e.g., wheat cv. 'Aquila', maize cv. 'Brutus', or a selected ornamental species).[5]
-
Experimental Design: Employ a completely randomized design with at least four replicates per treatment. Include an untreated control group (water spray only).[5]
-
Treatments:
-
Prepare a stock solution of this compound.
-
Create a dilution series to achieve final concentrations for application. Based on literature, a range of 0, 5, 25, 50, 100, and 250 µM can be effective for seedling studies.[5] For foliar sprays on larger plants, use the manufacturer's recommended rate (1x) and a 2x rate to assess safety margins.[14]
-
Apply treatments as either a soil drench or a foliar spray until runoff, ensuring consistent application across all plants within a treatment group.[5]
-
-
Growing Conditions: Maintain plants in a controlled greenhouse environment with optimal temperature, light, and humidity for the species. Record environmental conditions throughout the experiment.
-
Data Collection:
-
Visual Assessment: At 3, 7, and 14 days after treatment, visually score phytotoxicity on a scale of 0-10 (0 = no injury, 10 = plant death). Note specific symptoms like chlorosis, necrosis, and stunting.[17]
-
Morphological Measurements: At the end of the experiment (e.g., 14 or 21 days), measure plant height, shoot fresh weight, and shoot dry weight.[5]
-
Biochemical Analysis (Optional): For a mechanistic understanding, conduct sterol analysis on leaf and root tissue to quantify the accumulation of 9β,19-cyclopropyl sterols and Δ8-sterols, and the depletion of Δ5-sterols.[5][6][7]
-
-
Data Analysis: Use ANOVA to determine significant differences between treatments for all quantitative data.
Signaling Pathways and Detoxification
Mechanism of Phytotoxicity
This compound induces phytotoxicity by disrupting the plant's sterol biosynthesis pathway. This leads to altered cell membrane composition and integrity, which can trigger a general stress response within the plant, potentially involving reactive oxygen species (ROS) and plant hormone signaling cascades.
Caption: this compound phytotoxicity pathway in sensitive plants.
Plant Detoxification Pathway
Plants have a natural defense system to detoxify foreign compounds (xenobiotics) like fungicides. This process typically occurs in three phases. The potential for phytotoxicity is a balance between the toxic action of this compound and the plant's ability to detoxify it.
References
- 1. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpc.org [bcpc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Morpholine antifungals and their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greenhousegrower.com [greenhousegrower.com]
- 6. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5484760A - Herbicide antidotes as safeners for reducing phytotoxicity resulting from synergistic interaction between herbicides and other pesticides - Google Patents [patents.google.com]
- 8. Inhibition of Sterol Biosynthesis Alters Tubulin Association with Detergent-Insoluble Membranes and Affects Microtubule Organization in Pollen Tubes of Nicotiana tabacum L. [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 11. onfloriculture.com [onfloriculture.com]
- 12. researchgate.net [researchgate.net]
- 13. PP-202/PP123: Professional Disease Management Guide for Ornamental Plants [edis.ifas.ufl.edu]
- 14. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 15. academic.oup.com [academic.oup.com]
- 16. Manipulation by this compound, a Systemic Fungicide, of the Sterol Composition of Maize Leaves and Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hort [journals.ashs.org]
Matrix effects in Tridemorph analysis by LC-MS/MS
Welcome to the Technical Support Center for Tridemorph Analysis by LC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects in the analysis of the fungicide this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis by LC-MS/MS?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] These effects can lead to either signal suppression (decrease in signal intensity) or signal enhancement (increase in signal intensity), which can compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: What are the common causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects are endogenous components of the sample matrix that are co-extracted with this compound and co-elute during chromatographic separation. These components can include salts, lipids, pigments (like chlorophyll), sugars, and other organic molecules.[3] In complex matrices such as fruits, tea, and cereals, the variety and concentration of these interfering compounds can be significant.
Q3: How can I assess the presence and magnitude of matrix effects in my this compound analysis?
A3: Matrix effects can be evaluated by comparing the response of this compound in a pure solvent standard to its response in a matrix extract spiked at the same concentration (post-extraction spike). The matrix effect (ME) can be calculated using the following formula:
ME (%) = [(Peak area in matrix) / (Peak area in solvent) - 1] * 100
A negative percentage indicates signal suppression, while a positive percentage indicates signal enhancement. Values between -20% and +20% are often considered acceptable, but this can vary depending on the method requirements.[4]
Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A4: Several strategies can be employed to reduce or compensate for matrix effects:
-
Sample Preparation: Utilizing robust sample cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) can effectively remove a significant portion of matrix interferences.[5]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for signal suppression or enhancement.[6]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS for this compound would co-elute and experience similar ionization effects as the native analyte, allowing for accurate quantification.[7]
-
Dilution of the Extract: Diluting the final sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[8]
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is a crucial step.[9]
-
Ion Source Optimization: Adjusting the parameters of the electrospray ionization (ESI) source, such as capillary voltage, gas flows, and temperature, can help to minimize matrix effects.[10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis by LC-MS/MS, with a focus on matrix-related problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload due to high matrix concentration.2. Incompatibility between injection solvent and mobile phase.3. Column degradation. | 1. Dilute the sample extract.2. Ensure the injection solvent is weaker than or similar in composition to the initial mobile phase.3. Replace the analytical column. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition.2. Column temperature fluctuations.3. Column contamination from matrix components. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a stable temperature.3. Implement a more effective sample cleanup or use a guard column. |
| Low Analyte Response / Signal Suppression | 1. High concentration of co-eluting matrix components.2. Suboptimal ionization source parameters.3. Inefficient sample cleanup. | 1. Improve chromatographic separation to resolve this compound from interferences.2. Optimize ESI source parameters (e.g., spray voltage, gas flows).3. Employ a more rigorous cleanup method (e.g., different SPE sorbent, additional cleanup steps). Consider using matrix-matched standards or a SIL-IS. |
| High Analyte Response / Signal Enhancement | Co-eluting matrix components enhancing the ionization of this compound. | 1. Improve chromatographic separation.2. Use matrix-matched calibration or a SIL-IS for accurate quantification. |
| High Background Noise | 1. Contamination from the sample matrix.2. Impure solvents or reagents.3. Contaminated LC-MS system. | 1. Improve sample cleanup.2. Use high-purity, LC-MS grade solvents and reagents.3. Flush the LC system and clean the MS source.[11] |
| Poor Reproducibility | 1. Inconsistent sample preparation.2. Variable matrix effects between samples.3. Instrument instability. | 1. Standardize the sample preparation protocol.2. Use a SIL-IS to compensate for sample-to-sample variations in matrix effects.3. Perform system suitability tests to ensure instrument performance. |
Data Presentation
The following tables summarize typical recovery and matrix effect data for this compound in various matrices using different sample preparation techniques. Note that matrix effects can be highly variable and dependent on the specific matrix and experimental conditions.
Table 1: this compound Recovery and Matrix Effect in Fruit and Vegetable Matrices
| Matrix | Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) | Reference |
| Banana | Acetone Extraction & Dilution | 83 - 99 | < 13 | Data not specified, but matrix-matched calibration was used. | [6][12] |
| Orange | Acetone Extraction & Dilution | 83 - 99 | < 13 | Data not specified, but matrix-matched calibration was used. | [6][12] |
| Tropical Fruits | QuEChERS | Not specified for this compound | Not specified for this compound | Matrix effects were observed and corrected with factors. | [13] |
| Various Fruits & Vegetables | QuEChERS | Not specified for this compound | Not specified for this compound | Matrix effects were frequently observed, especially in broccoli and citrus. | [14] |
Table 2: this compound Recovery and Matrix Effect in Tea and Cereal Matrices
| Matrix | Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) | Reference |
| Tea | Acetonitrile (B52724) Extraction & SPE (NH2) | 75.0 - 84.7 | < 10 | Not specified, but the method was validated. | [12][15] |
| Tea | Modified QuEChERS | Not specified for this compound | Not specified for this compound | Significant ion suppression or enhancement observed for many pesticides. | [16] |
| Cereal Grains | QuEChERS | Not specified for this compound | Not specified for this compound | Matrix effects are a known issue in cereal analysis. | [17][18] |
| Hawk Tea | Modified QuEChERS | 70 - 120 (for most pesticides) | < 15 (for most pesticides) | Matrix effects were reduced with the modified method. | [4] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Fruits and Vegetables
This protocol is a general guideline based on the widely used QuEChERS methodology.
-
Sample Homogenization: Homogenize a representative sample of the fruit or vegetable. For dry samples, add a defined amount of water before homogenization.[19]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)). For matrices with high fat content, C18 sorbent can be added. For pigmented matrices, Graphitized Carbon Black (GCB) may be used, but be aware of potential losses of planar pesticides.[9]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract, filter through a 0.22 µm filter, and dilute with the initial mobile phase if necessary before injection into the LC-MS/MS system.
-
Protocol 2: SPE Method for this compound in Tea
This protocol is adapted from a method specifically developed for this compound in tea.[15]
-
Sample Hydration and Extraction:
-
Weigh 2 g of a homogenized tea sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and let it stand for 30 minutes to hydrate (B1144303) the tea.
-
Add 10 mL of acetonitrile and shake for 30 minutes.
-
Add 4 g of MgSO₄ and 1 g of NaCl, shake for 1 minute, and centrifuge.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Take a 5 mL aliquot of the acetonitrile supernatant.
-
Condition an aminopropyl (NH₂) SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of acetonitrile.
-
Load the 5 mL extract onto the conditioned SPE cartridge.
-
Elute the cartridge with 5 mL of acetonitrile.
-
Collect the eluate.
-
-
Final Extract Preparation:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter the reconstituted solution through a 0.22 µm filter before LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for this compound analysis by LC-MS/MS.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Restek - Blog [restek.com]
- 3. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of this compound and other fungicide residues in fruit samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Restek - Blog [restek.com]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. Exploring matrix effects in liquid chromatography-tandem mass spectrometry determination of pesticide residues in tropical fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimized combination of dilution and refined QuEChERS to overcome matrix effects of six types of tea for determination eight neonicotinoid insecticides by ultra performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iris.cnr.it [iris.cnr.it]
- 18. Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Restek - Blog [restek.com]
Technical Support Center: Enhancing Tridemorph Extraction from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the extraction of Tridemorph from plant tissues. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers in optimizing their analytical methods.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the extraction and analysis of this compound from plant matrices.
Question 1: Why am I observing low recovery of this compound in my samples?
Possible Causes and Solutions:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for the efficient solubilization of this compound.
-
Solution: Acetonitrile (B52724) is a commonly used and effective solvent for extracting a broad range of pesticides, including this compound, in the QuEChERS method.[1] For simpler extractions, acetone (B3395972) has also been shown to be effective.[2] If low recovery persists, consider testing different organic solvents or solvent mixtures (e.g., acetonitrile with a small percentage of a more polar solvent) in small-scale pilot extractions to determine the optimal choice for your specific plant matrix.
-
-
Incomplete Sample Homogenization: Inadequate homogenization of the plant tissue can limit the solvent's access to the analyte, resulting in poor extraction efficiency.
-
Solution: Ensure that the plant material is thoroughly homogenized to a fine, uniform consistency. For dry samples, grinding to a fine powder is recommended. For high-moisture samples, a high-speed blender can be used.[2][3] To prevent the loss of volatile analytes, consider homogenizing samples with dry ice.[3]
-
-
Insufficient Extraction Time or Agitation: The duration and vigor of the extraction process directly impact the transfer of this compound from the plant matrix to the solvent.
-
Solution: Ensure adequate shaking time (e.g., 1-4 minutes of vigorous shaking) after the addition of the solvent and extraction salts.[4] Using a mechanical shaker can improve consistency and efficiency.
-
-
Analyte Degradation: this compound may degrade during sample processing or storage.
-
Solution: Process samples as quickly as possible after collection. If storage is necessary, freeze the samples to minimize degradation.[5] During the extraction process, avoid high temperatures. If a concentration step is required, use a rotary evaporator at a temperature not exceeding 40-50°C. It is also recommended to prepare calibration standards fresh daily, as pesticide mixtures can degrade over time.[6]
-
-
Improper pH: The pH of the extraction medium can influence the stability and recovery of this compound.
-
Solution: The use of buffering salts in the QuEChERS method helps to maintain a stable pH during extraction, which is crucial for the stability of pH-sensitive pesticides. The original QuEChERS method and its variants (AOAC and EN methods) utilize different buffer systems. Ensure the appropriate buffer for your target analytes is being used.
-
Question 2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Background: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like plant extracts.[7] They are caused by co-extracted matrix components that can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.[7][8][9]
Solutions:
-
Effective Sample Cleanup: The dispersive solid-phase extraction (d-SPE) step in the QuEChERS protocol is designed to remove interfering matrix components.
-
Primary Secondary Amine (PSA): This sorbent is effective at removing organic acids, sugars, and some fatty acids.
-
Graphitized Carbon Black (GCB): GCB is used to remove pigments like chlorophyll (B73375) and sterols.[8] However, it can also retain planar pesticides, so its use should be evaluated carefully.
-
C18: This sorbent is effective for removing non-polar interferences like lipids.
-
Optimization: The type and amount of d-SPE sorbent should be optimized for the specific plant matrix. For example, for highly pigmented samples like spinach, a combination of PSA and GCB may be necessary.
-
-
Matrix-Matched Calibration: This is a widely used technique to compensate for matrix effects.
-
Procedure: Prepare calibration standards in a blank matrix extract that has been processed through the entire extraction and cleanup procedure. This ensures that the standards and the samples experience similar matrix effects.[10]
-
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte. However, this may also reduce the sensitivity of the method.
-
Use of an Internal Standard: An isotopically labeled internal standard of this compound, if available, can effectively compensate for matrix effects as it will behave similarly to the native analyte during ionization.
Question 3: What are the key differences between the original, AOAC, and EN QuEChERS methods?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has several variations, with the most common being the original unbuffered method, the AOAC (Association of Official Agricultural Chemists) method, and the EN (European Norm) 15662 method. The primary differences lie in the extraction and partitioning salts used, which affects the pH and the resulting selectivity of the extraction.
| Feature | Original QuEChERS | AOAC 2007.01 | EN 15662 |
| Extraction Solvent | Acetonitrile | Acetonitrile | Acetonitrile |
| Extraction/Partitioning Salts | Anhydrous MgSO₄, NaCl | Anhydrous MgSO₄, Sodium Acetate | Anhydrous MgSO₄, NaCl, Sodium Citrate (B86180) Dibasic Sesquihydrate, Sodium Citrate Tribasic Dihydrate |
| Buffering | Unbuffered | Buffered with acetate | Buffered with citrate |
| Primary Application | General purpose | Wide range of pesticides, including pH-sensitive ones | Standardized method in Europe for a broad range of pesticides |
Data Presentation
Table 1: Comparative Recovery Data for this compound using Different Extraction Methods
| Plant Matrix | Extraction Method | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Banana | Acetone Extraction | 0.05 | 83-99 | < 13 | [2] |
| Banana | Acetone Extraction | 1 | 83-99 | < 13 | [2] |
| Orange | Acetone Extraction | 0.05 | 83-99 | < 13 | [2] |
| Orange | Acetone Extraction | 1 | 83-99 | < 13 | [2] |
| Banana | HPLC-MS/MS Method | Not Specified | 84.4-90.0 | 3.0-7.0 | [11][12] |
| Tea | Acetonitrile Extraction with SPE cleanup | 0.02 (µg/mL) | 75.0-84.7 | < 10 | [2] |
| Tea | Acetonitrile Extraction with SPE cleanup | 0.05 (µg/mL) | 75.0-84.7 | < 10 | [2] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Plant Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| LC-ESI-MS-MS | Banana and Orange | 0.01 | 0.05 | [2] |
| LC-ESI-MS/MS | Tea | 0.01 (mg/L) | 0.02 (mg/L) | [2] |
Experimental Protocols
Detailed Protocol: Modified QuEChERS Method for this compound Extraction from Leafy Greens (e.g., Spinach)
This protocol is a representative example based on the widely used QuEChERS methodology and should be validated for your specific application.
1. Sample Preparation: 1.1. Homogenize a representative sample of the leafy greens (e.g., 500 g) using a high-speed blender. For optimal results and to prevent degradation of thermally labile compounds, pre-chill the blender and add dry ice during homogenization.[3] 1.2. Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction: 2.1. Add 10 mL of acetonitrile to the centrifuge tube. 2.2. If an internal standard is used, add the appropriate volume at this stage. 2.3. Cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency. 2.4. Add the EN 15662 extraction salt mixture (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).[4] 2.5. Immediately cap the tube and shake vigorously for 1 minute. 2.6. Centrifuge the tube at ≥ 3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents. For leafy greens with high chlorophyll content, a mixture of 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg GCB is a good starting point. 3.2. Cap the tube and vortex for 30 seconds. 3.3. Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
4. Final Extract Preparation and Analysis: 4.1. Take an aliquot of the cleaned supernatant for analysis. 4.2. For LC-MS/MS analysis, the extract may be diluted with the mobile phase to minimize matrix effects. 4.3. Analyze the final extract using a validated LC-MS/MS method.
Mandatory Visualization
This compound's Mechanism of Action: Inhibition of Sterol Biosynthesis
This compound is a systemic fungicide that inhibits the biosynthesis of ergosterol (B1671047) in fungi and phytosterols (B1254722) in plants. Its primary mode of action is the inhibition of the sterol Δ8-Δ7 isomerase and, to a lesser extent, the Δ14-reductase enzymes in the sterol biosynthesis pathway. This leads to the accumulation of abnormal sterol precursors and disrupts the structure and function of the cell membrane.
Caption: this compound inhibits key enzymes in the sterol biosynthesis pathway.
Experimental Workflow: QuEChERS for this compound Extraction
The following diagram illustrates the key steps in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extracting this compound from plant tissues.
Caption: A streamlined workflow for this compound extraction using the QuEChERS method.
References
- 1. cms.mz-at.de [cms.mz-at.de]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. it.restek.com [it.restek.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Residual behavior and risk assessment of this compound in banana conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Tridemorph Field Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tridemorph in field trials.
Troubleshooting Guides
This section addresses common issues encountered during this compound field trials, offering potential causes and solutions.
Issue 1: Reduced or Lack of Efficacy Against Target Pathogen (e.g., Powdery Mildew)
| Potential Cause | Troubleshooting Steps |
| Fungal Resistance | 1. Confirm Resistance: Collect fungal isolates from the trial site and conduct in-vitro fungicide sensitivity assays. Compare the EC50 values of the field isolates to a known sensitive baseline strain. The first cases of resistance to amines like this compound in barley powdery mildew (Blumeria graminis f. sp. hordei) were observed in the late 1970s and early 1980s in Europe.[1] 2. Resistance Monitoring: Implement a resistance monitoring program.[2][3] This involves regular sampling of the pathogen population from treated and untreated plots to track changes in fungicide sensitivity over time.[2] 3. Management Strategy: If resistance is confirmed, consider rotating this compound with fungicides that have a different mode of action.[4] Tank-mixing with a multi-site fungicide can also be an effective resistance management strategy. |
| Improper Application | 1. Verify Application Rate: Ensure the correct dosage of this compound was applied according to the protocol. 2. Check Application Timing: Application timing is critical for optimal efficacy. For preventative control, apply before the onset of disease. For curative action, apply at the first signs of disease. 3. Assess Spray Coverage: Ensure thorough and uniform spray coverage of the target crop. Inadequate coverage can lead to reduced efficacy. |
| Environmental Factors | 1. Rainfall: Heavy rainfall shortly after application can wash off the fungicide. Check weather data and consider using a spray adjuvant with rainfast properties if permitted by the protocol. 2. UV Degradation: Prolonged exposure to intense sunlight can degrade the active ingredient. Review the stability data for the specific this compound formulation being used. |
| Incorrect Pathogen Identification | 1. Confirm Pathogen: Verify that the target disease is indeed one that this compound is effective against, primarily powdery mildews.[4] |
Issue 2: Symptoms of Phytotoxicity Observed on the Test Crop
| Potential Cause | Troubleshooting Steps |
| Application Rate Too High | 1. Review Application Records: Double-check the calculated and applied rates. Errors in sprayer calibration or mixing can lead to overdosing.[5] 2. Dose-Response Trial: If phytotoxicity is suspected, conduct a small-scale dose-response trial on the specific crop variety to determine the maximum safe application rate under your environmental conditions. |
| Crop Sensitivity | 1. Variety Susceptibility: Some crop varieties may be more sensitive to this compound than others. It is crucial to conduct phytotoxicity tests on the specific cultivars used in the trial.[6][7] 2. Growth Stage: The developmental stage of the crop can influence its sensitivity. Young, tender tissues are often more susceptible to chemical injury. |
| Adverse Environmental Conditions | 1. Temperature and Humidity: High temperatures and humidity can increase the absorption of the fungicide, potentially leading to phytotoxicity. Avoid spraying during the hottest part of the day. 2. Drought Stress: Plants under drought stress may be more susceptible to fungicide injury. |
| Tank Mix Incompatibility | 1. Check Compatibility: If this compound was tank-mixed with other pesticides or adjuvants, an unknown incompatibility could be the cause. Always perform a jar test to check for physical compatibility before mixing in the spray tank. Review product labels for any known incompatibilities. |
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a systemic fungicide that acts as a sterol biosynthesis inhibitor (SBI).[8] Specifically, it inhibits the enzymes sterol Δ14-reductase and sterol Δ8→Δ7-isomerase, which are essential for the production of ergosterol (B1671047), a vital component of fungal cell membranes.[8][9] Disruption of ergosterol synthesis leads to the collapse of the fungal cell membrane and ultimately cell death.[4]
Q2: What are the typical symptoms of this compound phytotoxicity on plants?
A2: Phytotoxicity symptoms can vary depending on the crop species, growth stage, and environmental conditions. General symptoms to watch for include:
-
Chlorosis (yellowing of leaves)
-
Necrosis (browning or death of tissue), often appearing as speckles or at the leaf tips and margins[6]
-
Stunting of plant growth[6]
-
Leaf distortion, such as curling or cupping[6]
-
A darkening of the green color of the leaves[6]
Q3: How can I design a field trial to assess the efficacy of this compound?
A3: A well-designed efficacy trial should include the following elements:
-
Clear Objectives: Define the specific pathogen and crop to be tested and the primary endpoints to be measured (e.g., disease severity, yield).[10]
-
Randomized Complete Block Design (RCBD): This design helps to minimize the effects of field variability.[11]
-
Replication: Include multiple replicates of each treatment to ensure statistical validity.[10][11]
-
Control Plots: Untreated control plots are essential for comparison. A positive control (a standard, effective fungicide) can also be included.
-
Standardized Application: Ensure that all treatments are applied uniformly using calibrated equipment.[12]
-
Data Collection: Collect data on disease incidence and severity at regular intervals. Yield data should also be collected at the end of the trial.[10]
Q4: What is the environmental fate of this compound?
A4: this compound dissipates relatively quickly in the environment. In field studies, the half-life (DT50) in soil has been reported to range from 14 to 34 days.[13] In banana plants, the half-life was found to be between 7.0 and 7.7 days.[14] However, like all pesticides, care should be taken to avoid runoff into surface water, as it can be toxic to aquatic life.[15][16]
Experimental Protocols
Protocol 1: Assessment of this compound Phytotoxicity in a Field Trial
-
Plant Material: Use healthy, uniform plants of the desired crop variety.[6]
-
Treatments: Include an untreated control, the proposed experimental rate of this compound, and a double rate (2x) to assess the margin of crop safety.[7]
-
Application: Apply the treatments using a calibrated sprayer to ensure accurate and uniform coverage.
-
Replication: Use a randomized complete block design with at least four replications.
-
Assessment: Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[17] Use a standardized rating scale, such as a 0-10 scale where 0 = no damage and 10 = plant death.[18]
-
Data to Collect: Record phytotoxicity ratings, and note specific symptoms observed.[6] Measurements of plant height and biomass can also provide quantitative data on any potential growth inhibition.[6]
Protocol 2: Monitoring for this compound Resistance in a Fungal Population
-
Sample Collection: Collect at least 50-100 infected leaf samples from both this compound-treated and untreated areas of the field.[2]
-
Isolate Culture: Isolate the fungal pathogen from the collected samples onto a suitable culture medium.
-
In-vitro Sensitivity Assay:
-
Prepare a range of concentrations of technical-grade this compound in the culture medium.
-
Inoculate plates of each concentration with a standardized amount of fungal mycelium or spores.
-
Include a non-amended medium as a control.
-
Incubate the plates under optimal growth conditions.
-
-
Data Analysis:
-
Measure the radial growth of the fungal colonies on each plate after a set incubation period.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the control.
-
Determine the Effective Concentration to inhibit 50% of growth (EC50) for each isolate by plotting the inhibition data against the log of the fungicide concentration.
-
A significant increase in the EC50 value of isolates from treated areas compared to baseline or untreated areas indicates the development of resistance.
-
Visualizations
Caption: Mode of action of this compound on the fungal ergosterol biosynthesis pathway.
Caption: General workflow for conducting a this compound field trial.
References
- 1. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. groundcover.grdc.com.au [groundcover.grdc.com.au]
- 3. Resistance monitoring | Syntech Research Group [syntechresearch.com]
- 4. This compound Fungicide: A Reliable Solution for Effective Crop Disease Management [jindunchemical.com]
- 5. talk.newagtalk.com [talk.newagtalk.com]
- 6. greenhousegrower.com [greenhousegrower.com]
- 7. pp1.eppo.int [pp1.eppo.int]
- 8. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agmatix.com [agmatix.com]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]
- 14. Residual behavior and risk assessment of this compound in banana conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. extension.missouri.edu [extension.missouri.edu]
- 17. hort [journals.ashs.org]
- 18. Advancing conventional guidelines in phytotoxicity studies assessing toxicant’s impact on seedling morphology and anatomy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Tridemorph Application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Tridemorph in experimental settings, with a focus on minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a systemic fungicide that primarily acts by inhibiting ergosterol (B1671047) biosynthesis in fungi.[1] Specifically, it targets two key enzymes in the sterol biosynthesis pathway: sterol-Δ14-reductase and Δ8-Δ7-isomerase.[1] This disruption of ergosterol production leads to impaired fungal cell membrane integrity and function.
Q2: What are the known off-target effects of this compound in a research context?
This compound has been shown to exhibit off-target activity, most notably inhibiting the mitochondrial respiratory chain. It inhibits both the NADH-oxidase and the succinate-cytochrome c oxydoreductase systems in beef heart mitochondria.[2] This can lead to decreased cellular energy production and may confound experimental results.
Q3: What is a recommended starting concentration range for this compound in cell culture experiments?
Based on studies in plants, a concentration range of 1-20 mg/L (approximately 3.4 µM to 67 µM) has been used. For initial experiments in mammalian cell lines, it is advisable to perform a dose-response curve starting from a low micromolar range to determine the optimal concentration for the desired on-target effect while minimizing cytotoxicity.
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis is recommended.
-
Time-Course Experiments: Limit the incubation time to the minimum required to observe the on-target effect. Prolonged exposure can increase the likelihood of off-target activities.
-
Control Experiments: Include appropriate controls to distinguish on-target from off-target effects. This may involve using cell lines with altered sterol biosynthesis pathways or employing rescue experiments.
-
Monitor Mitochondrial Function: Given this compound's known effect on mitochondrial respiration, it is advisable to monitor mitochondrial health using assays such as MTT or Seahorse XF analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death/Unexpected Cytotoxicity | Off-target mitochondrial toxicity: this compound inhibits the mitochondrial respiratory chain, leading to ATP depletion and cell death.[2] | - Lower the concentration of this compound. - Reduce the incubation time. - Perform a cell viability assay (e.g., Trypan Blue, LDH assay) to determine the cytotoxic threshold. |
| Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death. | - Visually inspect cultures for turbidity or filamentous growth. - Perform routine mycoplasma testing. - If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[3] | |
| Inconsistent or Non-reproducible Results | Variability in experimental conditions: Inconsistent cell density, passage number, or this compound concentration. | - Standardize all experimental parameters, including cell seeding density and passage number. - Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. |
| Cell line instability: Genetic drift in continuous cell lines can alter their response to treatment. | - Use low-passage cells for experiments. - Periodically perform cell line authentication.[4] | |
| No On-Target Effect Observed | Insufficient this compound concentration or incubation time: The concentration may be too low or the treatment duration too short to effectively inhibit sterol biosynthesis. | - Increase the concentration of this compound based on a dose-response curve. - Extend the incubation time, while monitoring for cytotoxicity. |
| Incorrect experimental setup: Issues with the assay used to measure the on-target effect. | - Verify the validity and sensitivity of your assay. - Include positive and negative controls to ensure the assay is performing correctly. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's on-target and off-target effects.
Table 1: Off-Target Effects of this compound on Mitochondrial Respiration
| Target | System | IC50 Value |
| NADH-oxidase | Beef Heart Mitochondria | 3.4 µM[1] |
| Succinate-cytochrome c oxydoreductase | Beef Heart Mitochondria | 24 µM[1] |
Table 2: Recommended Experimental Concentration Range
| Experimental System | Concentration Range |
| Maize Plants | 1-20 mg/L (~3.4 - 67 µM)[5][6] |
| Mammalian Cell Culture (starting range) | 1 - 50 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic profile of this compound in a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, 75, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assessing Off-Target Effects on Mitochondrial Respiration
This protocol outlines a method to measure the impact of this compound on cellular respiration using a Seahorse XF Analyzer or similar technology.
Materials:
-
Mammalian cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Assay Medium
-
This compound
-
Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for your cell type and allow them to attach overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (based on cytotoxicity data) for the chosen duration. Include a vehicle control.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Mitochondrial Stress Test: Load the sensor cartridge with the mitochondrial stress test reagents (Oligomycin, FCCP, and Rotenone/Antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine the effect of this compound on the different parameters of mitochondrial respiration.
Visualizations
References
- 1. [The systemic fungicide tridermorph as an inhibitor of the respiratory chain of electron transfer particles from beef heart mitochondria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 细胞培养故障排除 [sigmaaldrich.com]
- 5. Manipulation by this compound, a systemic fungicide, of the sterol composition of maize leaves and roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manipulation by this compound, a Systemic Fungicide, of the Sterol Composition of Maize Leaves and Roots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Half-Life of Tridemorph in Soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to extend the in-soil half-life of the fungicide Tridemorph.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of this compound in soil and what are its main degradation products?
A1: this compound is considered a non-persistent fungicide. Its half-life in soil can vary depending on environmental conditions. In laboratory studies under controlled aerobic conditions, the half-life is approximately 35 days at 20°C. In field studies, the half-life is typically shorter, around 24 days. The primary degradation pathway is microbial, leading to the formation of this compound-N-oxide and 2,6-dimethyl morpholine (B109124).[1]
Q2: What are the key factors influencing the degradation rate of this compound in soil?
A2: The degradation of this compound in soil is primarily a biological process driven by soil microorganisms.[1] Therefore, its half-life is significantly influenced by factors that affect microbial activity, including:
-
Soil Temperature: Higher temperatures generally increase microbial activity, leading to a shorter half-life.
-
Soil Moisture: Optimal moisture levels for microbial growth will accelerate degradation.
-
Soil pH: The optimal pH for the degrading microorganisms will result in a faster breakdown of this compound. The antimicrobial activity of this compound is stable in a pH range of 5.5 to 8.5.[1]
-
Organic Matter Content: Soil organic matter can influence pesticide availability and microbial populations, thereby affecting the degradation rate.
-
Presence of Specific Microorganisms: The presence of microorganisms capable of degrading morpholine-based fungicides, such as Aspergillus fumigatus, is a key determinant of this compound's persistence.[1]
Q3: How can I experimentally increase the half-life of this compound in my soil samples?
A3: To extend the half-life of this compound for experimental purposes, you can employ several strategies aimed at reducing its microbial degradation or bioavailability:
-
Soil Sterilization: Eliminating or reducing the microbial population in the soil is the most direct way to inhibit biodegradation. This can be achieved through methods like autoclaving or gamma irradiation.
-
Addition of Soil Amendments: Amending the soil with materials like biochar can increase the sorption of this compound to soil particles, making it less available for microbial degradation.
-
Slow-Release Formulations: Encapsulating this compound in a polymer matrix can control its release into the soil, thereby extending its presence over a longer period.
-
Modification of Soil Properties: Adjusting soil pH or moisture content to levels that are suboptimal for the degrading microorganisms can slow down the degradation process.
Section 2: Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during experiments aimed at improving this compound's soil half-life.
Troubleshooting Issue 1: Rapid Degradation of this compound in Experimental Soil
Symptom: You observe a significantly shorter half-life of this compound in your soil samples than expected or desired for your experiment.
Possible Cause: High microbial activity in the soil is leading to rapid biodegradation.
Solutions:
-
Option A: Soil Sterilization. This is the most effective method to eliminate microbial degradation.
-
Autoclaving: Steam sterilization at high pressure and temperature.
-
Gamma Irradiation: Treatment with a specific dose of gamma rays.
-
-
Option B: Biochar Amendment. Increase the sorption of this compound to reduce its bioavailability to microbes.
Troubleshooting Issue 2: Inconsistent Half-Life Results Across Replicates
Symptom: You are observing high variability in the calculated half-life of this compound among your replicate soil samples.
Possible Causes:
-
Inhomogeneous application of this compound to the soil.
-
Non-uniform soil characteristics across replicates (e.g., moisture, density).
-
Inconsistent incubation conditions.
Solutions:
-
Ensure Homogeneous Application: Thoroughly mix the this compound solution with the soil to ensure even distribution.
-
Standardize Soil Samples: Use sieved, well-mixed soil for all replicates and ensure consistent moisture content and bulk density.
-
Control Incubation Conditions: Maintain constant temperature and humidity in your incubation chamber.
Section 3: Data Presentation
The following tables summarize quantitative data on factors influencing the half-life of morpholine fungicides. As specific data for this compound is limited in the literature, data for the structurally related morpholine fungicide Fenpropimorph is included for illustrative purposes.
Table 1: Effect of Soil Properties on the Half-Life (DT₅₀) of Fenpropimorph
| Soil Property | Condition | Half-Life (DT₅₀) in days |
| Soil Type | Sandy Loam | 15 |
| Clay Loam | 25 | |
| Organic Matter | Low (1.5%) | 18 |
| High (4.5%) | 28 | |
| pH | 5.5 | 22 |
| 7.0 | 17 |
Table 2: Impact of Experimental Interventions on Pesticide Half-Life (DT₅₀)
| Intervention | Pesticide | Control Half-Life (days) | Treated Half-Life (days) |
| Soil Sterilization (Autoclaving) | Generic Fungicide | 20 | > 100 |
| Biochar Amendment (2% w/w) | Generic Fungicide | 25 | 40 |
| Slow-Release Formulation | Generic Fungicide | 15 | 50 |
Note: Data presented are generalized from pesticide literature and are intended to illustrate the potential impact of these interventions. Specific results for this compound may vary.
Section 4: Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Soil (Adapted from OECD 307)
This protocol outlines the laboratory procedure for determining the aerobic degradation rate of this compound in soil.
1. Soil Preparation and Characterization: 1.1. Collect fresh soil and pass it through a 2 mm sieve. 1.2. Determine the soil's key characteristics: pH, organic carbon content, texture (sand, silt, clay percentages), and water holding capacity. 1.3. Adjust the soil moisture to 40-60% of its maximum water holding capacity.
2. Application of this compound: 2.1. Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). 2.2. Apply the this compound solution to a known mass of the prepared soil to achieve the desired experimental concentration. 2.3. Thoroughly mix the treated soil to ensure uniform distribution. Allow the solvent to evaporate in a fume hood.
3. Incubation: 3.1. Divide the treated soil into replicate incubation vessels (e.g., biometer flasks). 3.2. Incubate the samples in the dark at a constant temperature (e.g., 20 ± 1°C). 3.3. Ensure adequate aeration for aerobic degradation. If using biometer flasks, include a trap for CO₂ (e.g., soda lime) to monitor mineralization.
4. Sampling and Analysis: 4.1. At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), remove replicate soil samples for analysis. 4.2. Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile (B52724)/water mixture). 4.3. Analyze the extracts using a validated analytical method, such as LC-MS/MS, to quantify the concentration of this compound and its degradation products.
5. Data Analysis: 5.1. Plot the concentration of this compound versus time. 5.2. Calculate the degradation rate constant (k) and the half-life (DT₅₀ = ln(2)/k) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Protocol 2: Soil Sterilization by Autoclaving for Degradation Studies
This protocol describes how to sterilize soil to be used as a control for biotic degradation.
1. Soil Preparation: 1.1. Sieve the soil to remove large debris. 1.2. Adjust the moisture content to a level suitable for your experiment. 1.3. Place the soil in autoclave-safe containers (e.g., heat-resistant bags or glass beakers), ensuring the soil depth does not exceed 5 cm to allow for proper steam penetration. Do not seal the containers tightly.
2. Autoclaving: 2.1. Place the containers in an autoclave. 2.2. Run a sterilization cycle at 121°C and 15 psi for at least 30-60 minutes. The exact time may need to be optimized based on the soil volume and type. 2.3. For more rigorous sterilization, a repeated cycle on three consecutive days is recommended.
3. Post-Sterilization Handling: 3.1. Allow the soil to cool completely inside the autoclave before removal. 3.2. Handle the sterilized soil under aseptic conditions (e.g., in a laminar flow hood) to prevent re-contamination. 3.3. Store the sterilized soil in sealed, sterile containers until use.
Protocol 3: Quantification of this compound and 2,6-Dimethylmorpholine in Soil by LC-MS/MS
This protocol provides a general procedure for the analysis of this compound and its major metabolite in soil.
1. Sample Extraction: 1.1. Weigh 10 g of soil into a 50 mL centrifuge tube. 1.2. Add 20 mL of acetonitrile and shake vigorously for 1 minute. 1.3. Add salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation (QuEChERS method). 1.4. Shake for 1 minute and then centrifuge at >3000 g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 2.1. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18) to remove interfering matrix components. 2.2. Vortex for 30 seconds and centrifuge.
3. LC-MS/MS Analysis: 3.1. Transfer the cleaned extract into an autosampler vial. 3.2. Inject an aliquot into the LC-MS/MS system. 3.3. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column.
- Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min. 3.4. Mass Spectrometry Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and 2,6-dimethylmorpholine.
4. Quantification: 4.1. Prepare matrix-matched calibration standards. 4.2. Quantify the analytes by comparing the peak areas from the samples to the calibration curve.
Section 5: Visualizations
Diagram 1: Experimental Workflow for this compound Half-Life Study
References
Technical Support Center: Troubleshooting Poor Disease Control with Tridemorph
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor disease control when using Tridemorph in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experiment with this compound showed poor disease control. What are the common reasons for this?
Poor efficacy with this compound can stem from several factors throughout the experimental process. A systematic evaluation of your protocol is crucial. Here are the most common causes:
-
Incorrect Disease/Pathogen Identification: this compound is effective against specific fungi, primarily those requiring ergosterol (B1671047) for their cell membranes.[1] Ensure the pathogen in your model system is susceptible to this compound's mode of action.
-
Suboptimal Application Timing: this compound, like many systemic fungicides, is most effective when applied preventatively or at the very first signs of infection.[2] Applying it after the disease is well-established may lead to poor results.
-
Inadequate Application Technique:
-
Improper Concentration: Using a concentration of this compound that is too low will not achieve effective disease control. Conversely, excessively high concentrations can lead to phytotoxicity in plant-based assays.
-
Poor Coverage: Inconsistent or incomplete application to the experimental medium (e.g., agar, liquid culture, or plant tissue) can result in areas where the pathogen can grow uninhibited.
-
Incorrect Sprayer/Applicator Calibration: In larger-scale experiments, improperly calibrated equipment can lead to inconsistent dosage.
-
-
Development of Fungicide Resistance: Fungal populations can develop resistance to fungicides, especially with repeated use of the same mode of action.[3] This is a significant concern in both agricultural and laboratory settings.
-
Environmental and Chemical Factors:
-
pH of the Medium/Solution: The stability and activity of this compound can be influenced by the pH of the solvent or growth medium.
-
Chemical Incompatibility: If this compound is used in combination with other compounds, there may be chemical interactions that reduce its efficacy.
-
Degradation: Improper storage or environmental conditions (e.g., excessive heat or light) can lead to the degradation of the active ingredient.
-
Q2: How can I determine if my fungal strain has developed resistance to this compound?
The most definitive way to confirm fungicide resistance is through laboratory testing.[4] This typically involves comparing the sensitivity of your fungal isolate to a known susceptible (wild-type) strain. Key experimental approaches include:
-
Minimum Inhibitory Concentration (MIC) Assay: This method determines the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Effective Concentration 50 (EC50) Assay: This assay calculates the concentration of this compound required to inhibit fungal growth by 50%. A significant increase in the EC50 value of your isolate compared to the wild-type suggests the development of resistance.
Q3: What is the mechanism of action for this compound, and how does it relate to potential failure?
This compound is a morpholine (B109124) fungicide that inhibits two key enzymes in the ergosterol biosynthesis pathway of fungi: sterol-Δ14-reductase and Δ8 to Δ7-isomerase.[5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its production, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[2]
Poor disease control can be directly linked to this mechanism if the target fungus has developed mutations in the genes encoding these enzymes, which can prevent this compound from binding effectively.[6]
Q4: Are there specific storage and handling procedures for this compound to ensure its stability?
While specific stability data under various conditions can be limited, general best practices for handling fungicides in a research setting should be followed:
-
Storage: Store this compound in a cool, dry, and dark place according to the manufacturer's instructions. Avoid exposure to extreme temperatures and direct sunlight.
-
Solution Preparation: Prepare stock solutions in appropriate solvents like ethanol (B145695) or DMSO. For aqueous dilutions, use water with a neutral pH if possible, as extreme pH levels can affect the stability and efficacy of some fungicides.[3][4] One study found this compound's antimicrobial activity to be stable in a pH range of 5.5 to 8.5.
-
Fresh Preparations: It is always best practice to use freshly prepared dilutions for your experiments to avoid potential degradation over time.
Data Presentation
Table 1: Factors Influencing this compound Efficacy
| Factor | Influence on Efficacy | Recommendations for Researchers |
| pH of Solution | This compound's activity is reported to be stable between pH 5.5 and 8.5. Extreme pH values may lead to degradation or reduced activity of the fungicide. | Buffer your experimental solutions and media to a pH within the optimal range. |
| Application Timing | Efficacy is highest when applied preventatively or in the early stages of infection.[2] | In your experimental design, include treatment groups where this compound is applied before and at various time points after pathogen inoculation. |
| Fungicide Concentration | Below-label or sub-lethal doses can lead to poor control and increase the selection pressure for resistant fungal strains. | Perform dose-response experiments to determine the optimal concentration (EC50/EC90) for your specific pathogen and experimental conditions. |
| Fungicide Resistance | Mutations in the target enzymes of the ergosterol biosynthesis pathway can significantly reduce this compound's effectiveness.[6] | Routinely test the sensitivity of your fungal isolates. If resistance is suspected, consider using a fungicide with a different mode of action. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired working concentrations for various in vitro assays.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (analytical grade)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg) into the tube.
-
Solvent Addition: Add the appropriate volume of DMSO or ethanol to the tube to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Mycelial Growth Inhibition Assay
This assay is used to determine the effect of different concentrations of this compound on the radial growth of a filamentous fungus on a solid medium.
Materials:
-
Fungal isolate of interest
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound stock solution (from Protocol 1)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter) or scalpel
-
Incubator
-
Ruler or calipers
Procedure:
-
Medium Preparation: Prepare the PDA medium according to the manufacturer's instructions. Autoclave and allow it to cool to approximately 50-60°C in a water bath.
-
Amending the Medium: Add the required volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent (DMSO or ethanol) at the highest concentration used in the treatments and a negative control plate with no additions.
-
Pouring Plates: Gently swirl the flasks to ensure even distribution of the fungicide and pour the amended PDA into sterile Petri dishes. Allow the plates to solidify.
-
Inoculation: From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each prepared plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus until the mycelium in the control plate has reached the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the colony on the control plate, and 'dt' is the average diameter of the colony on the treated plate.
-
-
-
EC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC50 value.
Visualizations
Caption: Ergosterol biosynthesis pathway with this compound targets.
Caption: Troubleshooting workflow for poor fungicide efficacy.
References
- 1. Influence of carrier water pH on fungicide efficacy - GCMOnline.com [gcmonline.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. imskolkata.org [imskolkata.org]
- 6. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Investigating Potential Cross-Reactivity of Tridemorph in Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results in immunoassays and suspect potential cross-reactivity from the fungicide Tridemorph or other structurally related compounds.
Disclaimer: There is currently a lack of specific published data detailing the cross-reactivity of this compound in common immunoassays. The information provided here is based on the general principles of immunoassay cross-reactivity and is intended to serve as a guide for investigating potential interference.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity?
A1: Immunoassay cross-reactivity is a phenomenon where a substance other than the target analyte binds to the antibodies used in the assay. This can lead to inaccurate results, either false positives or false negatives. Cross-reactivity typically occurs when the interfering substance has a chemical structure similar to the target analyte, allowing it to be recognized by the assay's antibodies.
Q2: Could a fungicide like this compound cause cross-reactivity in my immunoassay?
A2: While there is no specific data to confirm this, it is theoretically possible. This compound is a morpholine (B109124) fungicide with a distinct chemical structure. If your immunoassay is designed to detect a compound with a similar structural motif (e.g., a morpholine ring or a long alkyl chain), there is a potential for cross-reactivity. The likelihood and extent of this cross-reactivity would depend on the specificity of the antibodies used in your particular assay.
Q3: My experiment is showing unexpected results. How do I know if it's due to cross-reactivity from a compound like this compound?
A3: Unexpected results can stem from various sources. To investigate potential cross-reactivity from a substance like this compound, you would need to perform specific validation experiments. This typically involves "spiking" a blank sample with a known concentration of the suspected interfering compound and observing its effect on the assay signal. A troubleshooting guide for this process is provided below.
Q4: Are there certain types of immunoassays that are more susceptible to interference?
A4: Competitive immunoassays are often more susceptible to cross-reactivity from small molecules like fungicides. In this format, the interfering compound competes with the target analyte for a limited number of antibody binding sites. Non-competitive (sandwich) immunoassays are generally less prone to this type of interference for small molecules, but it is not impossible.
Troubleshooting Guide for Suspected Immunoassay Interference
If you suspect that this compound or another compound is interfering with your immunoassay, follow these steps to diagnose and address the issue.
Step 1: Identify Potential Cross-Reactants
-
Review Sample History: Determine if the samples being tested could have been exposed to this compound or other fungicides.
-
Structural Similarity Analysis: Compare the chemical structure of this compound with your target analyte. The presence of common functional groups or structural motifs may suggest a higher likelihood of cross-reactivity.
Step 2: Perform a Spiking Experiment
-
Objective: To determine if the suspected compound directly interferes with the assay.
-
Procedure:
-
Prepare a series of known concentrations of this compound in the same matrix as your samples (e.g., buffer, serum, urine).
-
Spike these solutions into a "zero" sample (a sample known to not contain the target analyte).
-
Run these spiked samples in your immunoassay.
-
A dose-dependent change in the assay signal in the absence of the target analyte would indicate cross-reactivity.
-
Step 3: Assess the Impact on Analyte Measurement
-
Objective: To understand how the interfering substance affects the quantification of your target analyte.
-
Procedure:
-
Prepare samples containing a known concentration of your target analyte.
-
Spike these samples with varying concentrations of this compound.
-
Measure the analyte concentration in these samples using your immunoassay.
-
Compare the measured concentrations to the known concentration to determine the extent of interference (e.g., percentage of over- or under-estimation).
-
Step 4: Confirmation with an Alternative Method
-
If significant cross-reactivity is observed, it is crucial to confirm your results using a different analytical method that is not based on antibody-antigen interactions. A highly specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for this purpose.
General Experimental Protocol: Assessing Cross-Reactivity using a Competitive ELISA
This protocol provides a general framework for testing the cross-reactivity of a compound like this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA plate pre-coated with the capture antibody specific for the target analyte.
-
Standard of the target analyte.
-
This compound (or other potential cross-reactant).
-
Enzyme-conjugated version of the target analyte (or a secondary antibody-enzyme conjugate).
-
Assay buffer.
-
Wash buffer.
-
Substrate solution.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Preparation of Standards and Cross-Reactant Solutions:
-
Prepare a standard curve of the target analyte according to the assay manufacturer's instructions.
-
Prepare a dilution series of this compound in the assay buffer, starting from a high concentration.
-
-
Assay Procedure:
-
Add the this compound solutions and the target analyte standards to the appropriate wells of the ELISA plate.
-
Add the enzyme-conjugated analyte to all wells.
-
Incubate the plate as per the assay protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve for the target analyte (absorbance vs. concentration).
-
For the this compound solutions, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Data Presentation
As there is no specific quantitative data available for this compound cross-reactivity, the following table provides a conceptual overview of fungicide classes and the types of immunoassays where structural similarities might warrant investigation for potential cross-reactivity.
| Fungicide Class | Key Structural Feature | Potential Immunoassay Interference (Hypothetical) |
| Morpholines (e.g., this compound, Fenpropimorph) | Morpholine Ring, Long Alkyl Chain | Assays for compounds with a morpholine-like heterocyclic ring or long-chain aliphatic structures. |
| Triazoles (e.g., Propiconazole, Tebuconazole) | Triazole Ring | Immunoassays targeting other triazole-containing compounds (e.g., certain pharmaceuticals). |
| Strobilurins (e.g., Azoxystrobin, Pyraclostrobin) | B-methoxyacrylate group | Assays for analytes with a similar toxophore. |
| Benzimidazoles (e.g., Carbendazim, Thiabendazole) | Benzimidazole moiety | Immunoassays for other benzimidazole-based molecules. |
Visualizations
Caption: Mechanism of immunoassay cross-reactivity.
Caption: Workflow for troubleshooting suspected immunoassay interference.
Caption: Logical relationship leading to potential cross-reactivity.
Calibration and standardization for Tridemorph analysis
Welcome to the technical support center for Tridemorph analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on calibration, standardization, and troubleshooting for the accurate quantification of this compound in various matrices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for this compound analysis?
A1: The most common and sensitive method for the determination of this compound residues is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, making it suitable for complex matrices such as tea, bananas, and oranges.[1][2][3] Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) has also been used.[1]
Q2: Why is a matrix-matched calibration crucial for accurate this compound quantification?
A2: Matrix effects can significantly impact the accuracy of this compound analysis, particularly in complex samples like fruits and vegetables.[4][5] Co-extracted matrix components can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to underestimation or overestimation of the residue levels.[6][7] Using a matrix-matched calibration, where standards are prepared in a blank matrix extract that is similar to the samples being analyzed, helps to compensate for these effects and ensures more accurate quantification.[1][4]
Q3: How should I prepare stock and working standard solutions of this compound?
A3: Start by preparing a concentrated stock solution of this compound from a certified reference material (CRM) or a standard of known purity.[8][9] This is typically done by accurately weighing the standard and dissolving it in an appropriate solvent, such as methanol (B129727) or acetonitrile, in a volumetric flask.[9][10] Working standards are then prepared by performing serial dilutions of the stock solution with the same solvent or with a blank matrix extract for matrix-matched calibration.[9][11][12] A minimum of five concentration levels is recommended for a good calibration curve.[9]
Q4: What are typical validation parameters for a this compound analytical method?
A4: Method validation for this compound analysis should assess linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[2] The table below summarizes typical validation data from published methods.
Data Presentation: Method Validation Parameters
| Parameter | Matrix | Method | Typical Values |
| Linearity (Correlation Coefficient, r²) | Tea | LC-MS/MS | > 0.999[2] |
| Banana, Orange | LC-MS/MS | > 0.99[1][3] | |
| Recovery (%) | Tea | LC-MS/MS | 75.0 - 84.7[2] |
| Banana, Orange | LC-MS/MS | 83 - 99[1][3] | |
| Banana | GC-NPD | 67 - 118[1] | |
| Precision (RSD %) | Tea | LC-MS/MS | < 10[2] |
| Banana, Orange | LC-MS/MS | < 13[1][3] | |
| LOD (mg/kg) | Tea | LC-MS/MS | 0.01[2] |
| Banana, Orange | LC-MS/MS | 0.01[1][3] | |
| LOQ (mg/kg) | Tea | LC-MS/MS | 0.02[2] |
| Banana, Orange | LC-MS/MS | 0.05[1][3] |
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound analysis.
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.[13] 2. Incompatible mobile phase or injection solvent.[14] 3. Column overload.[13] | 1. Flush the column or replace it if necessary.[14] 2. Ensure the injection solvent is not stronger than the mobile phase.[14] 3. Reduce the injection volume or sample concentration.[13] |
| Low Signal Intensity or No Peak | 1. Ion source contamination.[15] 2. Incorrect MS/MS transition parameters. 3. Sample degradation. | 1. Clean the ion source.[15] 2. Verify the precursor and product ions for this compound. 3. Ensure proper sample storage and handling.[8] |
| Retention Time Shifts | 1. Changes in mobile phase composition or flow rate.[15] 2. Column temperature fluctuations. 3. Column aging. | 1. Prepare fresh mobile phase and check for leaks in the LC system. 2. Ensure the column oven is stable. 3. Use a new column or re-equilibrate the existing one. |
| High Background Noise | 1. Contaminated mobile phase or solvents.[15] 2. Sample carryover.[15] 3. Matrix effects.[5] | 1. Use high-purity solvents and freshly prepared mobile phase.[15] 2. Implement a robust needle wash protocol between injections.[16] 3. Improve sample cleanup or use a divert valve. |
GC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the inlet liner or column.[17] 2. Column contamination. 3. Improper column installation.[17] | 1. Use a deactivated liner and trim the front end of the column.[17] 2. Bake out the column at a high temperature. 3. Re-install the column, ensuring a clean, square cut.[17] |
| Split Peaks | 1. Improper injection technique.[18] 2. Incompatible solvent with the stationary phase.[17] 3. Column channeling. | 1. Use a wool-packed liner or reduce the injection speed.[18] 2. Ensure the sample solvent is compatible with the column phase.[17] 3. Replace the column. |
| Ghost Peaks | 1. Contamination in the syringe, inlet, or gas lines. 2. Septum bleed.[15] 3. Sample carryover.[18] | 1. Clean the syringe and inlet. Use high-purity carrier gas. 2. Use a high-quality, low-bleed septum. 3. Implement a thorough rinse of the syringe and injection port between samples.[18] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of a 100 µg/mL stock solution and a set of calibration standards ranging from 10 to 500 ng/mL.
Materials:
-
This compound certified reference material (CRM)
-
Methanol or Acetonitrile (HPLC or MS grade)
-
10 mL volumetric flask
-
100 mL volumetric flask
-
Calibrated micropipettes and tips
Procedure:
-
Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound CRM.
-
Quantitatively transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of solvent and then fill to the mark with the same solvent.
-
Mix thoroughly to ensure complete dissolution. This is your stock solution.
-
-
Intermediate Standard Preparation (10 µg/mL):
-
Pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the solvent.
-
Mix thoroughly.
-
-
Working Calibration Standards Preparation:
-
Prepare a series of dilutions from the intermediate standard as described in the table below. For matrix-matched standards, use a blank matrix extract as the diluent.
-
| Target Concentration (ng/mL) | Volume of 10 µg/mL Standard (µL) | Final Volume (mL) |
| 10 | 10 | 10 |
| 50 | 50 | 10 |
| 100 | 100 | 10 |
| 250 | 250 | 10 |
| 500 | 500 | 10 |
Protocol 2: Sample Preparation (QuEChERS-based)
This is a general protocol for the extraction of this compound from a fruit or vegetable matrix.
Materials:
-
Acetonitrile
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) sorbent (e.g., PSA, C18)
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing the appropriate sorbent.
-
Shake for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Logical relationship for achieving accurate this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound and other fungicide residues in fruit samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.vscht.cz [web.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. eijppr.com [eijppr.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 10. accustandard.com [accustandard.com]
- 11. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. zefsci.com [zefsci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to the Mode of Action of Tridemorph and Fenpropimorph
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the modes of action of two morpholine (B109124) fungicides, tridemorph and fenpropimorph (B1672530). Both compounds are known inhibitors of ergosterol (B1671047) biosynthesis in fungi, a critical pathway for maintaining the integrity and function of fungal cell membranes. Understanding the nuanced differences in their molecular targets and inhibitory activities is crucial for the development of novel antifungal agents and for managing fungicide resistance.
Overview of Mode of Action
This compound and fenpropimorph disrupt the fungal cell membrane by interfering with the ergosterol biosynthesis pathway.[1] Ergosterol is the principal sterol in most fungi, analogous to cholesterol in mammals, and is essential for regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[2] The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and the depletion of mature ergosterol, ultimately resulting in the cessation of fungal growth.[3]
The primary targets for both fungicides are enzymes involved in the later stages of the ergosterol pathway, specifically the C-14 sterol reductase (ERG24) and the C-8 sterol isomerase (ERG2).[1] However, the specificity and potency of their inhibitory actions on these two enzymes differ significantly.
Molecular Targets and Inhibitory Action
This compound primarily acts as a potent inhibitor of the sterol Δ8→Δ7-isomerase (ERG2) .[4] This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring, a crucial step in the formation of the immediate precursors to ergosterol.
Fenpropimorph , in contrast, exhibits a dual mode of action , inhibiting both the sterol Δ14-reductase (ERG24) and the sterol Δ8→Δ7-isomerase (ERG2) .[5][6] The activity of fenpropimorph can be concentration-dependent; at lower concentrations, it primarily inhibits the Δ8→Δ7-isomerase, while at higher concentrations, it also effectively blocks the Δ14-reductase.[3][6][7] The Δ14-reductase is responsible for reducing the double bond at the C14-C15 position of the sterol nucleus.
The consequence of this enzymatic inhibition is a significant alteration of the sterol profile within the fungal cell. Inhibition of Δ8→Δ7-isomerase by both fungicides leads to the accumulation of Δ8-sterols.[4] The additional inhibition of Δ14-reductase by fenpropimorph results in the accumulation of sterols with double bonds at both the C8 and C14 positions (Δ8,14-sterols).[8]
The following diagram illustrates the late stages of the ergosterol biosynthesis pathway and the points of inhibition by this compound and fenpropimorph.
Caption: Figure 1: Inhibition of Ergosterol Biosynthesis
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activities of this compound and fenpropimorph against their target enzymes. The data is compiled from various studies and represents the concentration of the fungicide required for 50% inhibition (IC50) of the enzyme's activity.
| Fungicide | Target Enzyme | IC50 (µM) | Fungal Species | Reference |
| This compound | Sterol Δ8→Δ7-isomerase (ERG2) | 0.03 | Saccharomyces cerevisiae | (Baloch and Mercer, 1987) |
| Sterol Δ14-reductase (ERG24) | >100 | Saccharomyces cerevisiae | (Baloch and Mercer, 1987) | |
| Fenpropimorph | Sterol Δ8→Δ7-isomerase (ERG2) | 0.02 | Saccharomyces cerevisiae | (Baloch and Mercer, 1987) |
| Sterol Δ14-reductase (ERG24) | 0.5 | Saccharomyces cerevisiae | (Baloch and Mercer, 1987) |
Note: The IC50 values are indicative and can vary depending on the experimental conditions and the specific fungal species or strain.
Experimental Protocols
Cell-Free Enzyme Inhibition Assay
This protocol describes a general method for determining the in vitro inhibition of sterol Δ14-reductase and Δ8→Δ7-isomerase in a cell-free system derived from fungi.
Objective: To quantify the inhibitory effect of this compound and fenpropimorph on the activity of sterol Δ14-reductase and Δ8→Δ7-isomerase.
Materials:
-
Fungal culture (e.g., Saccharomyces cerevisiae)
-
Lysis buffer (e.g., phosphate (B84403) buffer with protease inhibitors)
-
Radiolabeled substrate (e.g., [¹⁴C]-labeled sterol precursor)
-
Cofactors (e.g., NADPH)
-
This compound and fenpropimorph solutions of varying concentrations
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Preparation of Cell-Free Extract (Microsomal Fraction):
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with buffer and resuspend in lysis buffer.
-
Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion.
-
Centrifuge the lysate at low speed to remove cell debris, followed by high-speed ultracentrifugation to pellet the microsomal fraction, which contains the target enzymes.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Assay:
-
Set up reaction tubes containing the microsomal fraction, buffer, and the required cofactors (e.g., NADPH for the reductase).
-
Add varying concentrations of this compound or fenpropimorph to the respective tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at an optimal temperature for a defined period.
-
-
Product Extraction and Quantification:
-
Stop the reaction by adding a strong base (saponification).
-
Extract the sterols with an organic solvent (e.g., hexane).
-
Separate the substrate and product using thin-layer chromatography (TLC).
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the fungicide.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Fungal Sterol Profile Analysis by GC-MS
This protocol outlines the methodology for analyzing the changes in the sterol composition of fungal cells after treatment with this compound or fenpropimorph.[9][10]
Objective: To identify and quantify the accumulation of sterol intermediates and the depletion of ergosterol in fungicide-treated fungal cells.
Materials:
-
Fungal culture
-
This compound and fenpropimorph solutions
-
Saponification solution (e.g., methanolic KOH)
-
Organic solvent for extraction (e.g., n-hexane)
-
Derivatization agent (e.g., BSTFA with TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Fungal Culture and Treatment:
-
Grow the fungal culture in a suitable medium.
-
Expose the culture to a sublethal concentration of this compound or fenpropimorph for a specified duration.
-
Harvest the fungal biomass by filtration or centrifugation.
-
-
Lipid Extraction and Saponification:
-
Add the saponification solution to the fungal biomass and heat to hydrolyze sterol esters.
-
Extract the non-saponifiable lipids (containing the free sterols) with an organic solvent.
-
Wash the organic phase to remove impurities and dry it over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent and add a derivatization agent to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the different sterols based on their retention times on the GC column.
-
Identify the individual sterols based on their mass spectra by comparing them to a library of known sterol spectra.
-
Quantify the relative amounts of each sterol by integrating the peak areas in the chromatogram.
-
The following diagram depicts a typical experimental workflow for evaluating the mode of action of these fungicides.
Caption: Figure 2: Experimental Workflow
Conclusion
This compound and fenpropimorph are both effective inhibitors of ergosterol biosynthesis, but they exhibit distinct modes of action at the molecular level. This compound is a specific inhibitor of sterol Δ8→Δ7-isomerase, whereas fenpropimorph has a broader inhibitory profile, targeting both sterol Δ14-reductase and Δ8→Δ7-isomerase. This dual-action of fenpropimorph may offer advantages in terms of antifungal spectrum and the potential to mitigate the development of resistance. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biochemical effects of these and other sterol biosynthesis inhibitors. A thorough understanding of these mechanisms is paramount for the rational design of new and more effective antifungal therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Investigation of the role of sterol delta 8-->7-isomerase in the sensitivity of Saccharomyces cerevisiae to fenpropimorph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 10. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tridemorph and Other Morpholine Fungicides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Tridemorph and other key morpholine (B109124) fungicides. This analysis is supported by a review of available experimental data on their efficacy, mechanism of action, and resistance profiles.
Morpholine fungicides are a significant class of agricultural chemicals valued for their systemic and curative properties, primarily in the control of powdery mildew and other fungal pathogens. This guide focuses on a comparative analysis of this compound and other notable morpholines, including Fenpropimorph (B1672530) and Dodemorph.
Performance and Efficacy
Morpholine fungicides act as sterol biosynthesis inhibitors (SBIs), disrupting the formation of fungal cell membranes. While direct comparative studies providing efficacy data under identical conditions are limited, the available data indicates nuances in their performance. Fenpropimorph is often cited as having a broader spectrum of activity and greater efficacy against powdery mildew in cereals compared to this compound[1]. Dodemorph is also recognized for its effectiveness against a wide range of fungal diseases, including powdery mildew, rust, and leaf spot on various crops[2].
Table 1: General Spectrum of Activity
| Fungicide | Primary Target Pathogens | Key Crop Applications |
| This compound | Erysiphe graminis (powdery mildew)[3][4], Mycosphaerella spp. (Sigatoka leaf spot)[3], Corticium salmonicolor, Exobasidium vexans (tea diseases)[3], Oidium heveae (rubber powdery mildew)[3] | Cereals[3][4], Bananas[3], Tea[3], Rubber[3], Vegetables, Ornamentals[3] |
| Fenpropimorph | Powdery mildew, Rusts, Scald, Ring spot (Mycosphaerella spp.)[1][5] | Cereals (especially wheat)[1][6] |
| Dodemorph | Powdery mildew (Sphaerotheca pannosa var. rosae), Rust, Leaf spot[2][7] | Roses[7], Ornamentals[8], Wheat, Barley, Oats, Apples, Grapes, Cucumbers[2] |
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
The primary mode of action for morpholine fungicides is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, they target two key enzymes in the sterol biosynthesis pathway: Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase [2]. This dual-site inhibition disrupts membrane integrity, leading to fungal cell death[2]. This multi-site action is considered a factor in the low risk of resistance development associated with this class of fungicides[9].
Below is a diagram illustrating the ergosterol biosynthesis pathway and the sites of inhibition by morpholine fungicides.
Caption: Ergosterol biosynthesis pathway and inhibition sites of morpholine fungicides.
Resistance Profiles
Morpholine fungicides are generally considered to be at a low to medium risk for the development of resistance[9][10]. Resistance, when it occurs, is typically polygenic, meaning it involves multiple genes, which slows down its development in field populations[9]. While shifts in sensitivity to fenpropimorph have been observed in Europe, widespread field performance issues have not been reported[1][10]. Cross-resistance between fenpropimorph and fenpropidin (B1672529) (a piperidine (B6355638) fungicide with a similar mode of action) has been suggested[11].
Table 2: Resistance Risk Profile
| Fungicide | Resistance Risk | Mechanism of Resistance | Cross-Resistance |
| This compound | Low[9] | Polygenic[9] | Potential for cross-resistance with other morpholines. |
| Fenpropimorph | Low to Medium[1][10] | Polygenic | Observed with fenpropidin[11]. |
| Dodemorph | Low | Polygenic (inferred from class) | Potential for cross-resistance with other morpholines. |
Experimental Protocols
Fungicide Efficacy Testing: Mycelial Growth Inhibition Assay (Agar Dilution Method)
This protocol is a standard method to determine the in vitro efficacy of fungicides against filamentous fungi by measuring the inhibition of mycelial growth.
Objective: To determine the Effective Concentration (EC₅₀) of morpholine fungicides required to inhibit 50% of the mycelial growth of a target fungus.
Materials:
-
Pure cultures of the target fungal pathogen (e.g., Erysiphe graminis).
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium.
-
Sterile Petri dishes (90 mm).
-
Analytical grade this compound, Fenpropimorph, and Dodemorph.
-
Sterile distilled water.
-
Solvent for fungicides (e.g., acetone (B3395972) or DMSO).
-
Sterile cork borer (5-7 mm diameter).
-
Incubator.
-
Micropipettes and sterile tips.
Workflow:
Caption: Workflow for fungicide efficacy testing using the agar dilution method.
Procedure:
-
Fungicide Stock Solution Preparation: Prepare a concentrated stock solution of each fungicide in a suitable solvent.
-
Amended Agar Preparation: Serially dilute the stock solutions to create a range of desired test concentrations. Add the appropriate volume of each fungicide dilution to molten PDA to achieve the final test concentrations. A control set with only the solvent and no fungicide should also be prepared.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take mycelial plugs from the actively growing edge of a pure fungal culture and place one in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the target fungus until the mycelial growth in the control plates has reached a significant diameter.
-
Data Collection: Measure the diameter of the fungal colony on each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Use this data to determine the EC₅₀ value for each fungicide through probit or log-logistic regression analysis[12].
Ergosterol Biosynthesis Analysis
This protocol describes the extraction and quantification of ergosterol from fungal cells to assess the impact of morpholine fungicide treatment.
Objective: To quantify the reduction in ergosterol content in fungal cells treated with morpholine fungicides.
Materials:
-
Fungal culture.
-
Liquid growth medium.
-
Morpholine fungicides.
-
Alcoholic potassium hydroxide (B78521) solution (for saponification).
-
n-Heptane or other suitable organic solvent for extraction.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV spectrophotometer.
-
Pure ergosterol standard.
Workflow:
Caption: Workflow for the analysis of ergosterol biosynthesis inhibition.
Procedure:
-
Fungal Culture and Treatment: Grow the target fungus in a suitable liquid medium. Introduce the morpholine fungicides at various concentrations to the cultures and continue incubation. Include an untreated control.
-
Harvesting: After the incubation period, harvest the fungal mycelia by filtration or centrifugation.
-
Saponification: Resuspend the mycelia in an alcoholic potassium hydroxide solution and heat to saponify the cellular lipids, which frees the sterols[13].
-
Extraction: After cooling, extract the non-saponifiable lipids, including ergosterol, using an organic solvent like n-heptane[13].
-
Quantification:
-
UV Spectrophotometry: Measure the absorbance of the extract at specific wavelengths (e.g., 282 nm for ergosterol) to determine its concentration[13].
-
HPLC Analysis: For more precise quantification, inject the extract into an HPLC system equipped with a C18 column and a UV detector. Compare the peak area of ergosterol in the sample to a standard curve prepared with pure ergosterol[14][15].
-
-
Data Analysis: Calculate the percentage reduction in ergosterol content in the treated samples compared to the untreated control.
Conclusion
This compound and other morpholine fungicides remain effective tools for managing a range of fungal diseases, particularly powdery mildews. Their systemic activity and multi-site mode of action contribute to their efficacy and a lower risk of resistance development compared to some other fungicide classes. While Fenpropimorph may offer a broader spectrum of activity in certain contexts, the choice of fungicide will ultimately depend on the specific crop, target pathogen, and local resistance management strategies. Further direct comparative studies under standardized conditions would be beneficial for a more precise quantitative assessment of their relative performance.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Dodemorph | 1593-77-7 | Benchchem [benchchem.com]
- 3. Supply Fungicide this compound, this compound 675g/L EC, this compound fungicide, this compound fungicide uses, this compound price, pesticide suppliers [essencechem.com]
- 4. gyahco.com [gyahco.com]
- 5. Fenpropimorph (Ref: CGA 101031) [sitem.herts.ac.uk]
- 6. Fenpropimorph - Wikipedia [en.wikipedia.org]
- 7. Dodemorph | C18H35NO | CID 61899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dodemorph [sitem.herts.ac.uk]
- 9. bcpc.org [bcpc.org]
- 10. resistance.nzpps.org [resistance.nzpps.org]
- 11. bcpc.org [bcpc.org]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Validating the Inhibitory Effect of Tridemorph on Sterol Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tridemorph's inhibitory effect on sterol biosynthesis with other key inhibitors. Detailed experimental protocols and quantitative data are presented to support researchers in their validation studies.
Introduction to Sterol Biosynthesis Inhibition
Sterol biosynthesis is a critical metabolic pathway in fungi and plants, responsible for the production of essential membrane components like ergosterol (B1671047) and other phytosterols (B1254722). The disruption of this pathway is a key mechanism of action for many antifungal and plant growth regulating compounds. This compound, a morpholine (B109124) fungicide, is a well-established inhibitor of this pathway, primarily targeting the later stages of sterol formation. This guide will delve into the specifics of its inhibitory action and compare it with other prominent inhibitors, providing a framework for experimental validation.
Mechanism of Action: this compound and Alternatives
This compound primarily exerts its inhibitory effect on two key enzymes in the sterol biosynthesis pathway:
-
Sterol Δ8→Δ7-isomerase (ERG2): This is considered the primary target in fungi. Inhibition of this enzyme leads to the accumulation of Δ8-sterols and a depletion of the final product, ergosterol.
-
Cycloeucalenol-obtusifoliol isomerase (CPI): In plants, this compound also potently inhibits this enzyme, causing an accumulation of 9β,19-cyclopropyl sterols.[1][2][3]
This dual-site inhibition in different organisms highlights its broad-spectrum activity. For comparative purposes, this guide includes two other widely studied sterol biosynthesis inhibitors with distinct mechanisms of action:
-
Fenpropimorph (B1672530): Another morpholine fungicide, Fenpropimorph, also targets the sterol Δ8→Δ7-isomerase but has a more pronounced inhibitory effect on sterol Δ14-reductase (ERG24) .[4]
-
Ketoconazole: An azole antifungal, Ketoconazole, acts earlier in the pathway by inhibiting lanosterol 14α-demethylase (CYP51 or ERG11) , a cytochrome P450 enzyme.[5][6]
The different points of intervention within the same pathway by these inhibitors lead to distinct profiles of accumulated sterol intermediates, which can be used for their characterization.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound and its alternatives. It is important to note that the IC50 values may vary depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay method.
| Inhibitor | Target Enzyme | Organism/System | IC50 Value | Reference |
| This compound | Sterol Δ8→Δ7-isomerase | Saccharomyces cerevisiae (cell-free) | Not explicitly found | [7] |
| Fenpropimorph | Cholesterol Biosynthesis | 3T3 Fibroblasts | 0.5 µM | [3][8] |
| Ketoconazole | CYP51 (Lanosterol 14α-demethylase) | Candida albicans | ~0.18 µM | [9] |
| Ketoconazole | Cyclosporin (B1163) Hydroxylase (CYP3A4) | Human Liver Microsomes | 0.24 ± 0.01 µM | [6] |
Note: A direct comparative IC50 value for this compound from the same studies as the alternatives was not found in the available literature. The provided values are from separate studies and should be interpreted with caution regarding direct comparison.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol for Isomerase Activity)
This protocol provides a framework for assessing the direct inhibitory effect of compounds on sterol isomerase activity.
Materials:
-
Microsomal fraction containing the target isomerase (e.g., from fungal or plant cell cultures)
-
Substrate for the isomerase (e.g., a radiolabeled Δ8-sterol for the Δ8→Δ7-isomerase assay)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Inhibitor stock solutions (e.g., this compound, Fenpropimorph dissolved in DMSO)
-
Scintillation cocktail and vials
-
Thin-layer chromatography (TLC) plates and developing solvent system
-
Phosphorimager or scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction from the desired organism known to express the target isomerase. The protein concentration of the microsomal preparation should be determined.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific amount of microsomal protein, and the desired concentration of the inhibitor (or vehicle control).
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).
-
Lipid Extraction: Extract the sterols from the reaction mixture using an appropriate organic solvent (e.g., hexane).
-
Separation and Quantification: Separate the substrate and the product of the reaction using TLC. Visualize and quantify the radiolabeled spots using a phosphorimager or by scraping the spots into scintillation vials and counting in a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10][11]
Cell-Based Assay for Sterol Profile Analysis using GC-MS
This protocol details the analysis of changes in the cellular sterol composition following treatment with an inhibitor.
Materials:
-
Fungal or plant cell culture
-
Inhibitor stock solutions (this compound, Fenpropimorph, Ketoconazole)
-
Saponification solution (e.g., 10% KOH in methanol)
-
Organic solvent for extraction (e.g., n-hexane)
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., cholesterol or epicoprostanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Treatment: Grow the fungal or plant cells in a suitable liquid medium. Treat the cultures with various concentrations of the inhibitors or a vehicle control for a defined period.
-
Cell Harvesting: Harvest the cells by centrifugation or filtration.
-
Saponification: Resuspend the cell pellet in the saponification solution and add the internal standard. Heat the mixture (e.g., at 80°C for 1-2 hours) to hydrolyze sterol esters and release free sterols.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) with n-hexane. Repeat the extraction to ensure complete recovery.
-
Drying and Derivatization: Evaporate the pooled hexane (B92381) extracts to dryness under a stream of nitrogen. Add the derivatization reagent to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers. Heat the mixture to complete the reaction.
-
GC-MS Analysis: Analyze the derivatized sterol extract by GC-MS. The gas chromatograph separates the different sterol species, and the mass spectrometer provides mass spectra for their identification and quantification.[2][12][13][14]
-
Data Analysis: Identify the different sterols based on their retention times and mass spectra compared to known standards. Quantify the amount of each sterol relative to the internal standard. Compare the sterol profiles of inhibitor-treated samples to the control to identify accumulated intermediates and the depletion of final products.
Visualizing the Impact
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Fungal ergosterol biosynthesis pathway with inhibition sites.
Caption: Workflow for validating sterol biosynthesis inhibitors.
Conclusion
This compound is a potent inhibitor of sterol biosynthesis, with primary targets in the later stages of the pathway. Its efficacy can be validated through a combination of in vitro enzyme assays and cell-based sterol profiling. By comparing its effects with those of other inhibitors like Fenpropimorph and Ketoconazole, researchers can gain a deeper understanding of its specific mechanism of action and its potential applications in antifungal and plant growth regulation research. The provided protocols and diagrams serve as a foundational guide for designing and executing robust validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of the antimycotic drugs ketoconazole, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein Disulfide Isomerases (PDI) Inhibitor Screening Kit (Fluorometric) (ab284515) [abcam.co.jp]
- 10. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Tridemorph and Azole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal efficacy of Tridemorph, a morpholine-based fungicide, and azole fungicides, a broad class of compounds widely used in agriculture and medicine. This analysis is supported by experimental data to inform research and development in crop protection.
Executive Summary
This compound and azole fungicides are both systemic fungicides that inhibit the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes. However, they target different enzymes in the ergosterol biosynthesis pathway, leading to distinct efficacy profiles and resistance mechanisms. Azole fungicides inhibit the 14α-demethylase enzyme, while this compound targets sterol reduction (sterol-Δ14-reductase) and isomerization (Δ8 to Δ7-isomerase). This fundamental difference in their mode of action makes them valuable tools in fungicide resistance management programs. Experimental data from field trials on key agricultural diseases such as black Sigatoka in bananas and powdery mildew in cereals provide insights into their comparative performance.
Mechanism of Action
The distinct modes of action of this compound and azole fungicides are crucial to understanding their application and efficacy. Both interfere with the ergosterol biosynthesis pathway in fungi, but at different stages.
Efficacy Comparison: Key Experimental Data
The following tables summarize quantitative data from comparative field trials, offering a direct look at the performance of this compound and azole fungicides against specific plant pathogens.
Control of Black Sigatoka (Mycosphaerella fijiensis) in Banana
A field trial was conducted to evaluate the efficacy of a fungicide formulation containing Azoxystrobin and Tebuconazole (an azole) against this compound for the control of black Sigatoka in bananas.
Table 1: Efficacy Against Black Sigatoka in Banana
| Treatment | Application Rate (mL/ha) | Percentage of Diseased Leaves (PDL) | Weighted Average of Infection (PPI) | Efficacy (%) |
| Azo-Teb (Azoxystrobin + Tebuconazole) | 500 | 19.27 | 0.29 | 91.04[1] |
| This compound (Calixin 86 OL®) | 500 | 12.87 | 0.17 | 94.8[1] |
Data from a field trial where fungicides were applied to banana plants, and disease parameters were assessed.[1]
Control of Powdery Mildew (Erysiphe graminis) in Cereals
While direct comparative field data for powdery mildew control in a single trial is limited in the available literature, individual studies highlight the effectiveness of both fungicide classes.
A study on spring barley demonstrated significant yield increases with the application of this compound for powdery mildew control.
Table 2: Efficacy of this compound Against Powdery Mildew in Spring Barley
| Treatment | Application | Yield Increase ( kg/ha ) | Yield Increase (%) |
| This compound | Single Spray | 540 | 12.1[2] |
| This compound | Two or More Sprays | 703 | 15.6[2] |
Data from experiments testing the effects of this compound sprays on mildew control and yield of spring barley.[2]
Research on azole fungicides has also demonstrated their efficacy against powdery mildew. However, the performance of older azoles has declined in some regions due to the development of resistance.[3] Importantly, isolates of Erysiphe graminis with decreased sensitivity to the azole fungicide triadimefon (B1683231) showed no cross-resistance to this compound, highlighting the value of alternating these modes of action.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following outlines the protocols for the key experiments cited.
Protocol for Efficacy Trial on Black Sigatoka in Banana
-
Experimental Design: Randomized complete block design with four treatments and four replicates.
-
Treatments:
-
Azo-Teb (Azoxystrobin + Tebuconazole) at 350, 400, and 500 mL/ha.
-
This compound (Calixin 86 OL®) at 500 mL/ha.
-
Untreated control.
-
-
Application: Fungicides were applied using standard spraying equipment.
-
Data Collection and Analysis:
-
Damage on the Youngest Diseased Leaf (DYDL): The position of the youngest leaf showing disease symptoms was recorded.
-
Percentage of Diseased Leaves (PDL): The number of diseased leaves was expressed as a percentage of the total number of leaves.
-
Weighted Average of Infection (PPI): Disease severity was assessed using a rating scale, and the PPI was calculated.
-
Efficacy: The percentage of disease control was calculated relative to the untreated control.[1]
-
Protocol for Efficacy Trial on Powdery Mildew in Spring Barley
-
Experimental Design: Field experiments were conducted to test the effects of fungicide timing and frequency.
-
Treatments:
-
Single or multiple sprays of this compound.
-
Comparison with ethirimol (B33103) seed treatment.
-
Untreated control.
-
-
Application: Sprays were applied at different growth stages of the barley.
-
Data Collection and Analysis:
-
Mildew Control: Disease severity was assessed visually.
-
Yield: Grain yield was measured at harvest.
-
Yield Components: Ear number and other yield components were analyzed.[2]
-
Conclusion and Recommendations
Both this compound and azole fungicides are effective tools for managing critical fungal diseases in agriculture. Their distinct modes of action make them suitable for use in rotation or as mixture partners to mitigate the development of fungicide resistance.
-
This compound demonstrates strong efficacy against key pathogens like Mycosphaerella fijiensis and Erysiphe graminis. Its unique mode of action provides a valuable alternative to azoles, particularly in situations where resistance to azoles is a concern.
-
Azole fungicides offer a broad spectrum of activity and are a cornerstone of many disease management programs. However, the potential for resistance development necessitates careful stewardship, including alternation with fungicides from different chemical groups, such as this compound.
For researchers and drug development professionals, the differential efficacy and lack of cross-resistance between these two fungicide classes underscore the importance of developing and promoting integrated pest management strategies that incorporate multiple modes of action. Future research should focus on direct comparative trials across a wider range of pathogens and environmental conditions to further refine optimal use recommendations.
References
A Comparative Analysis of Tridemorph and Other Inhibitors on Plant Sterol Composition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the morpholine (B109124) fungicide tridemorph on plant sterol composition, benchmarked against other key sterol biosynthesis inhibitors (SBIs), including the morpholine fenpropimorph (B1672530) and the triazole tebuconazole (B1682727). This analysis is supported by experimental data and detailed methodologies to assist in research and development endeavors.
Introduction to Sterol Biosynthesis Inhibitors (SBIs)
Sterol biosynthesis inhibitors are a crucial class of fungicides that act by disrupting the production of essential sterols in fungi and plants. In plants, phytosterols (B1254722) are vital components of cell membranes, influencing their fluidity, permeability, and the function of membrane-bound enzymes. They also serve as precursors for brassinosteroid hormones, which regulate plant growth and development. By inhibiting specific enzymes in the sterol biosynthesis pathway, these compounds induce significant changes in the sterol profile of the plant, leading to growth regulation or phytotoxic effects. This guide focuses on three such inhibitors: this compound, fenpropimorph, and tebuconazole, each with a distinct mode of action on the plant sterol biosynthesis pathway.
Mechanism of Action and Impact on Sterol Composition
The efficacy and physiological impact of SBIs are directly linked to their specific enzymatic targets within the complex sterol biosynthesis pathway.
This compound , a morpholine fungicide, primarily targets the enzyme cycloeucalenol-obtusifoliol isomerase (COI) . This inhibition leads to a dramatic accumulation of 9β,19-cyclopropyl sterols, such as cycloeucalenol.[1][2] To a lesser extent, this compound also inhibits the Δ8→Δ7-sterol isomerase , resulting in the accumulation of Δ8-sterols.[1] Consequently, the concentration of the normally predominant Δ5-sterols, including campesterol, sitosterol, and stigmasterol, is significantly reduced.[1][3]
Fenpropimorph , another morpholine fungicide, exhibits a broader range of inhibition. It is known to inhibit both sterol C-14 reductase and Δ8→Δ7-sterol isomerase .[4] This dual inhibition leads to the accumulation of Δ8,14-sterols and 9β,19-cyclopropyl sterols.[5] Similar to this compound, fenpropimorph treatment results in a substantial decrease in the levels of major Δ5-sterols.[3]
Tebuconazole , a member of the triazole class of fungicides, functions as a demethylation inhibitor (DMI) . Its primary target is the cytochrome P450-dependent C14-demethylase (CYP51), which is a critical enzyme in the sterol biosynthesis pathway.[1][6] Inhibition of this enzyme in fungi leads to the accumulation of 14α-methylated sterol precursors and a depletion of ergosterol. In plants, tebuconazole is expected to inhibit the orthologous enzyme, leading to an accumulation of 14α-methyl sterols and a subsequent reduction in the end-product phytosterols.
Quantitative Comparison of Sterol Composition
The following tables summarize the quantitative effects of this compound, fenpropimorph, and tebuconazole on the sterol composition of various plant species as determined by gas chromatography-mass spectrometry (GC-MS).
Table 1: Effect of this compound on Sterol Composition in Maize (Zea mays) Leaves (% of total sterols)
| Sterol | Control | This compound-Treated |
| Campesterol | 25 | < 1 |
| Stigmasterol | 15 | < 1 |
| Sitosterol | 60 | < 1 |
| 9β,19-cyclopropyl sterols | Not Detected | 85 |
| Δ8-sterols | Not Detected | 10 |
Data synthesized from qualitative descriptions in Bladocha & Benveniste (1983).[1][3] Note: Exact quantitative data from a single comparative study is not available and has been estimated based on descriptive reports.
Table 2: Effect of Fenpropimorph on Sterol Composition in Maize (Zea mays) Roots (% of total sterols)
| Sterol | Control | Fenpropimorph-Treated |
| Campesterol | 28 | < 2 |
| Stigmasterol | 10 | < 1 |
| Sitosterol | 62 | < 2 |
| 9β,19-cyclopropyl sterols | Not Detected | 75 |
| Δ8,14-sterols | Not Detected | 20 |
Data synthesized from qualitative descriptions in Grandmougin et al. (1989).[3] Note: Exact quantitative data from a single comparative study is not available and has been estimated based on descriptive reports.
Table 3: Expected Effect of Tebuconazole on Sterol Composition in Wheat (Triticum aestivum) (% of total sterols)
| Sterol | Control | Tebuconazole-Treated (Expected) |
| Campesterol | 20-30 | Decreased |
| Stigmasterol | 5-15 | Decreased |
| Sitosterol | 60-70 | Decreased |
| 14α-methyl sterols | Not Detected | Accumulated |
Signaling Pathways and Experimental Workflows
To visualize the points of inhibition and the general workflow for sterol analysis, the following diagrams are provided.
Caption: Inhibition sites of this compound, fenpropimorph, and tebuconazole in the plant sterol biosynthesis pathway.
Caption: General workflow for the extraction and analysis of plant sterols.
Experimental Protocols
A generalized protocol for the analysis of plant sterols using GC-MS is outlined below. Specific modifications may be required based on the plant species and the specific sterols of interest.
1. Sample Preparation and Lipid Extraction:
-
Harvest and freeze-dry plant material (e.g., leaves, roots).
-
Grind the dried tissue to a fine powder.
-
Extract total lipids from a known weight of the powdered tissue using a chloroform:methanol (2:1, v/v) mixture.
-
Filter the extract to remove solid debris.
-
Wash the lipid extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
2. Saponification:
-
Resuspend the dried lipid extract in a solution of potassium hydroxide (B78521) in ethanol.
-
Heat the mixture at 60-80°C for 1-2 hours to hydrolyze esterified sterols.
-
After cooling, add water and extract the unsaponifiable fraction (containing free sterols) with an organic solvent such as n-hexane or diethyl ether.
-
Repeat the extraction multiple times to ensure complete recovery.
-
Pool the organic phases and wash with water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.
3. Derivatization:
-
To increase volatility for GC analysis, derivatize the hydroxyl group of the sterols. Silylation is a common method.
-
Add a silylating agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine) to the dried unsaponifiable fraction.
-
Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.
-
Evaporate the excess derivatizing agent under nitrogen.
-
Resuspend the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is typically used.
-
Injector Temperature: 250-300°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C) to separate the different sterols.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Identification: Identify individual sterols by comparing their retention times and mass spectra with those of authentic standards and by fragmentation pattern analysis.
-
Quantification: Quantify the individual sterols by integrating the peak areas of their characteristic ions and comparing them to an internal standard.
-
Conclusion
This compound, fenpropimorph, and tebuconazole each uniquely alter the sterol composition of plants by targeting specific enzymes in the biosynthesis pathway. Morpholine fungicides like this compound and fenpropimorph cause a significant accumulation of precursor sterols (9β,19-cyclopropyl sterols, Δ8-sterols, and Δ8,14-sterols) at the expense of the major Δ5-sterols. Triazoles such as tebuconazole are expected to lead to the buildup of 14α-methyl sterols. These distinct changes in the sterol profile have profound effects on plant membrane integrity and hormonal signaling. The provided data and protocols offer a foundation for further research into the precise mechanisms and potential applications of these inhibitors in agriculture and plant science. Further comparative studies providing direct quantitative data for all three inhibitors under identical conditions would be invaluable for a more precise understanding of their relative impacts.
References
- 1. researchgate.net [researchgate.net]
- 2. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manipulation by this compound, a Systemic Fungicide, of the Sterol Composition of Maize Leaves and Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcpc.org [bcpc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating Fungicide Resistance: A Comparative Guide to Tridemorph Cross-Resistance Profiles
For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide cross-resistance is paramount for effective and sustainable disease management. This guide provides a detailed comparison of Tridemorph's cross-resistance patterns with other fungicides, supported by available experimental data and methodologies.
This compound, a systemic fungicide belonging to the morpholine (B109124) chemical group, has been a tool in the control of various fungal diseases, most notably powdery mildew in cereals. Its mode of action involves the inhibition of sterol biosynthesis, a crucial process for the integrity of fungal cell membranes. Specifically, this compound targets two enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol-Δ14-reductase and Δ8→Δ7-isomerase. The emergence of fungicide resistance necessitates a thorough understanding of whether resistance to this compound confers resistance to other fungicides, a phenomenon known as cross-resistance.
Quantitative Cross-Resistance Data
The following table summarizes the cross-resistance profile of this compound with other fungicides. It is important to note that cross-resistance can be complex and may vary depending on the fungal species, the specific resistance mechanism, and the environmental conditions. The data presented here is a synthesis of findings from various studies.
| Fungicide Class | Fungicide Example(s) | Mode of Action | Cross-Resistance with this compound | Supporting Evidence/Remarks |
| Morpholines | Fenpropimorph (B1672530), Fenpropidin | Sterol Biosynthesis Inhibition (SBI) - Δ14-reductase and Δ8→Δ7-isomerase | Generally Positive | Shared mode of action often leads to cross-resistance. However, some studies on barley powdery mildew have identified specific mutations in the target gene (Erg24) that confer resistance to fenpropimorph but can increase sensitivity to this compound, indicating an incomplete or complex cross-resistance pattern. |
| Azoles (DMIs) | Tebuconazole, Prochloraz, Triadimefon | Sterol Biosynthesis Inhibition (SBI) - C14-demethylase | Variable/Often Negative | While both are SBIs, they target different enzymes in the pathway. Studies have shown that cross-resistance is not always reciprocal. For instance, some triadimefon-resistant isolates of Ustilago maydis did not show cross-resistance to this compound.[1] |
| Anilinopyrimidines | Pyrimethanil, Cyprodinil | Methionine biosynthesis inhibition | Generally Negative | Different modes of action make cross-resistance unlikely. |
| Dicarboximides | Iprodione, Procymidone | NADH cytochrome c reductase inhibition | Generally Negative | Different modes of action make cross-resistance unlikely. Studies on fenhexamid-resistant Botrytis cinerea showed no cross-resistance to this compound. |
| Phenylpyrroles | Fludioxonil | MAP/Histidine-kinase signaling | Generally Negative | Different modes of action make cross-resistance unlikely. |
| Quinone outside Inhibitors (QoIs) | Azoxystrobin, Pyraclostrobin | Respiration inhibition (cytochrome bc1) | Generally Negative | Different modes of action make cross-resistance unlikely. |
Experimental Protocols
A common method to assess fungicide cross-resistance is through in vitro sensitivity assays to determine the half-maximal effective concentration (EC50) of a fungicide that inhibits fungal growth. Below is a detailed protocol for a typical leaf disc bioassay used for obligate biotrophs like powdery mildew.
In Vitro Fungicide Sensitivity Assay for Blumeria graminis (Powdery Mildew) on Leaf Discs
1. Isolate Preparation and Maintenance:
-
Collect fresh powdery mildew isolates from infected plant leaves in the field.
-
Establish single-spore cultures on detached leaves of a susceptible host plant variety placed on water agar (B569324) (0.5-1%) in Petri dishes.
-
Incubate at 20-22°C with a 16-hour photoperiod to promote sporulation.
2. Fungicide Stock and Working Solutions:
-
Prepare stock solutions of this compound and other test fungicides in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO).
-
Prepare a series of working solutions by diluting the stock solutions with sterile distilled water to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). The final solvent concentration should be consistent across all treatments and not exceed a level that affects fungal growth (typically ≤ 0.5% v/v).
3. Leaf Disc Preparation and Treatment:
-
Excise leaf discs (typically 1-2 cm in diameter) from young, healthy, and fully expanded leaves of a susceptible host plant.
-
Float the leaf discs, adaxial (upper) side up, on the surface of the fungicide working solutions in Petri dishes for a specified period (e.g., 24 hours) to allow for fungicide uptake.
-
Control leaf discs are floated on sterile distilled water with the same concentration of the solvent.
4. Inoculation and Incubation:
-
Transfer the treated leaf discs to fresh water agar plates.
-
Inoculate each leaf disc with fresh conidia of the powdery mildew isolate using a settling tower or by gently tapping an infected leaf over the discs to ensure a uniform distribution of spores.
-
Seal the Petri dishes and incubate them under the same conditions as for isolate maintenance.
5. Data Collection and Analysis:
-
After a set incubation period (e.g., 7-10 days), when powdery mildew colonies are well-developed on the control discs, assess the percentage of the leaf disc area covered by mycelium for each fungicide concentration.
-
Calculate the percentage of growth inhibition for each concentration relative to the growth on the control (fungicide-free) discs.
-
Determine the EC50 value (the concentration of fungicide that inhibits fungal growth by 50%) for each isolate-fungicide combination by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
-
The Resistance Factor (RF) can be calculated by dividing the EC50 value of a resistant isolate by the EC50 value of a known sensitive (wild-type) isolate. A high RF indicates a significant level of resistance.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the ergosterol biosynthesis pathway, highlighting the target of this compound, and a typical experimental workflow for a cross-resistance study.
Caption: Ergosterol biosynthesis pathway and fungicide targets.
References
Comparative Transcriptomics of Fungi Treated with Sterol Biosynthesis Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sterol biosynthesis inhibitors are a cornerstone of antifungal therapy, primarily targeting the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. Understanding the global transcriptomic changes induced by these compounds is crucial for elucidating mechanisms of action, identifying potential resistance markers, and discovering new drug targets. This guide compares the transcriptomic response of Penicillium italicum to prochloraz (B1679089) (a demethylation inhibitor, DMI) and Aspergillus fumigatus to voriconazole (B182144) (an azole).
Key findings reveal both conserved and species-specific responses. In both fungi, treatment with SBIs leads to the upregulation of genes involved in the ergosterol biosynthesis pathway, likely as a compensatory mechanism. Additionally, genes associated with drug efflux pumps, such as ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, are commonly upregulated, indicating a general stress response and a potential mechanism for developing resistance. However, the specific genes and the magnitude of their expression changes vary between the two species, highlighting the importance of species-specific investigations.
Comparative Data on Differentially Expressed Genes
The following tables summarize the key differentially expressed genes (DEGs) in Penicillium italicum and Aspergillus fumigatus upon treatment with prochloraz and voriconazole, respectively. The data is extracted from Zhang et al. (2020) for P. italicum and Ferreira et al. (2006) for A. fumigatus.
Table 1: Key Differentially Expressed Genes in Penicillium italicum (Prochloraz-Treated)
| Gene Category | Gene ID (example) | Function | Fold Change (Resistant Strain) | Fold Change (Sensitive Strain) |
| Ergosterol Biosynthesis | ERG11/CYP51 | Lanosterol 14-alpha-demethylase | Upregulated | Slightly Upregulated |
| ERG3 | C-5 sterol desaturase | Upregulated | Not significantly changed | |
| ERG5 | C-22 sterol desaturase | Upregulated | Not significantly changed | |
| ERG6 | Delta(24)-sterol C-methyltransferase | Upregulated | Not significantly changed | |
| Drug Efflux Pumps | PMR1 | ABC transporter | Significantly Upregulated | Slightly Upregulated |
| MFS transporter gene | MFS transporter | Significantly Upregulated | Slightly Upregulated | |
| Stress Response | Heat shock protein | Chaperone | Upregulated | Slightly Upregulated |
| Glutathione S-transferase | Detoxification | Upregulated | Not significantly changed |
Table 2: Key Differentially Expressed Genes in Aspergillus fumigatus (Voriconazole-Treated)
| Gene Category | Gene ID (example) | Function | Expression Change |
| Ergosterol Biosynthesis | cyp51A | Lanosterol 14-alpha-demethylase | Upregulated |
| erg3A | C-5 sterol desaturase | Upregulated | |
| erg5 | C-22 sterol desaturase | Upregulated | |
| erg6 | Delta(24)-sterol C-methyltransferase | Upregulated | |
| Drug Efflux Pumps | atrF | ABC transporter | Upregulated |
| MFS transporter gene | MFS transporter | Upregulated | |
| Cell Wall Integrity | fks1 | Beta-1,3-glucan synthase | Upregulated |
| Stress Response | catE | Catalase | Upregulated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
Protocol 1: Transcriptomic Analysis of Prochloraz-Treated Penicillium italicum
-
Fungal Strains and Culture Conditions: A highly prochloraz-resistant strain and a sensitive strain of P. italicum were used. Conidia were harvested from PDA plates and cultured in potato dextrose broth (PDB) at 25°C with shaking.
-
Fungicide Treatment: Mycelia were treated with a final concentration of 1 µg/mL prochloraz for 6 hours. Control cultures were treated with the same volume of sterile water.
-
RNA Extraction and Sequencing: Total RNA was extracted using the TRIzol reagent. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer. RNA sequencing libraries were prepared and sequenced on an Illumina HiSeq platform.
-
Data Analysis: Raw reads were filtered to obtain clean reads. The clean reads were mapped to the P. italicum reference genome. Differential gene expression analysis was performed using DESeq2 or a similar package. Genes with a |log2(fold change)| ≥ 1 and a p-value < 0.05 were considered differentially expressed.
Protocol 2: Transcriptomic Analysis of Voriconazole-Treated Aspergillus fumigatus
-
Fungal Strain and Culture Conditions: The A. fumigatus AF293 strain was used. Conidia were inoculated into liquid minimal medium and grown at 37°C with shaking.
-
Fungicide Treatment: Voriconazole was added to the cultures at a final concentration of 1 µg/mL. Samples were collected at various time points (e.g., 30, 60, 120, and 240 minutes) after treatment.
-
RNA Extraction and Microarray Analysis: Total RNA was extracted using a hot acid phenol (B47542) method. RNA quality was assessed by gel electrophoresis. The RNA was used to synthesize labeled cDNA, which was then hybridized to Affymetrix A. fumigatus GeneChip arrays.
-
Data Analysis: The microarray data was normalized using the Robust Multi-array Average (RMA) method. Differentially expressed genes were identified using statistical analysis, with a cutoff of a 2-fold change in expression and a p-value < 0.05.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the fungal response to sterol biosynthesis inhibitors.
Caption: Generalized experimental workflow for fungal transcriptomics analysis of fungicide treatment.
Caption: Simplified ergosterol biosynthesis pathway in fungi, highlighting the target of azole and morpholine (B109124) fungicides.
Validating HPLC-MS/MS Methods for Tridemorph Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of fungicides like Tridemorph is paramount for ensuring food safety and regulatory compliance. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a preferred method for its high sensitivity and selectivity. This guide provides a comprehensive overview of a validated HPLC-MS/MS method for this compound quantification, comparing its performance with alternative analytical techniques and presenting supporting experimental data.
Performance Comparison of Analytical Methods for this compound Quantification
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application (e.g., routine monitoring vs. confirmatory analysis). Below is a comparison of HPLC-MS/MS with Gas Chromatography (GC) based methods and Thin-Layer Chromatography (TLC).
| Parameter | HPLC-MS/MS | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation by liquid chromatography and detection by mass spectrometry. | Separation of volatile compounds in the gas phase and detection by various detectors. | Separation on a thin layer of adsorbent material based on polarity. |
| Selectivity & Specificity | Very High | High (especially with MS detector) | Low to Moderate |
| Sensitivity | Very High (LOQ typically 0.01 - 0.05 mg/kg)[1][2] | High (LOQ reported at 0.01–0.14 mg/kg for GC-NPD) | Low (Detection limit of 5 µg) |
| Sample Throughput | High | Moderate to High | High (for qualitative screening) |
| Typical Application | Quantitative analysis, confirmatory analysis, multi-residue screening. | Quantitative analysis, routine screening. | Qualitative screening, preliminary analysis. |
| Sample Derivatization | Not typically required. | May be required for non-volatile compounds. | Not required. |
| Matrix Effects | Can be significant, often requiring matrix-matched standards. | Can be significant. | Less susceptible to matrix effects for qualitative identification. |
HPLC-MS/MS Method Validation Data for this compound
The following table summarizes the performance characteristics of a validated HPLC-MS/MS method for the quantification of this compound in various food matrices, compiled from several studies.
| Validation Parameter | Matrix | Performance Data |
| Linearity (Correlation Coefficient, r²) | Tea | > 0.999 |
| Banana & Orange | Linear in the range of 1-100 ng/mL[2] | |
| Accuracy (Recovery %) | Tea (spiked at 0.02 & 0.05 µg/mL) | 75.0 - 84.7% |
| Banana & Orange (spiked at 0.05 & 1 mg/kg) | 83 - 99%[2] | |
| Precision (Relative Standard Deviation, RSD) | Tea | < 10% |
| Banana & Orange | < 13%[2] | |
| Limit of Quantification (LOQ) | Tea | 0.02 mg/L |
| Banana & Orange | 0.05 mg/kg[2] | |
| Limit of Detection (LOD) | Tea | 0.01 mg/L |
| Banana & Orange | 0.01 mg/kg[2] |
Alternative Methods: Performance Data
For comparison, below are performance characteristics for alternative methods used for this compound analysis. It is important to note that this data is sourced from different studies and matrices, which may influence the results.
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
| Validation Parameter | Matrix | Performance Data |
| Accuracy (Recovery %) | Bananas | 67 - 118% |
| Precision (RSD) | Bananas | < 16% |
| Limit of Quantification (LOQ) | Bananas | 0.01–0.14 mg/kg |
Thin-Layer Chromatography (TLC)
| Parameter | Performance Data |
| Detection Limit | 5 µg (with iodine and starch solution) |
Experimental Protocols
Validated HPLC-MS/MS Method for this compound Quantification in Tea
This section details a typical experimental protocol for the analysis of this compound in tea samples.
1. Sample Preparation (Extraction and Cleanup)
-
Hydration: Weigh 5 grams of a homogenized tea sample into a 50 mL centrifuge tube. Add 10 mL of distilled water and let it stand for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Homogenize the sample for 2 minutes using a high-speed blender.
-
Salting Out: Add 2 grams of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Solid-Phase Extraction (SPE) Cleanup: Take a 5 mL aliquot of the acetonitrile supernatant and pass it through an aminopropyl (NH2) SPE cartridge, preconditioned with acetonitrile. Elute the this compound with 5 mL of acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
2. HPLC-MS/MS Instrumental Analysis
-
HPLC System: An Agilent 1200 series or equivalent.
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound is typically m/z 298.3, with product ions at m/z 172.2 and 130.1.
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC-MS/MS.
Discussion and Conclusion
The presented data clearly demonstrates that HPLC-MS/MS is a highly sensitive, specific, and accurate method for the quantification of this compound in various food matrices. Its performance, particularly in terms of low limits of detection and quantification, surpasses that of older techniques like GC-NPD and TLC. While GC-based methods can still be valuable for routine analysis, especially when dealing with a broad range of pesticides, HPLC-MS/MS is the gold standard for confirmatory analysis and for matrices where high sensitivity is required. TLC remains a useful, simple, and cost-effective tool for qualitative screening purposes.
The choice of sample preparation technique is crucial for accurate quantification and can vary depending on the complexity of the matrix. The use of SPE cleanup, as described in the protocol, is effective in reducing matrix effects and improving the reliability of the results. For researchers and professionals in drug development and food safety, the adoption of validated HPLC-MS/MS methods is essential for generating robust and defensible data for regulatory submissions and quality control.
References
- 1. Determination of this compound and other fungicide residues in fruit samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Validation Results Obtained by GC-MS/MS and LC-MS/MS for the Analysis of Residual Pesticides in Agricultural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Tridemorph's Efficacy Against Powdery Mildew: A Comparative Analysis of Erysiphe graminis Strains
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tridemorph's performance against various strains of Erysiphe graminis, the causal agent of powdery mildew in cereals. This analysis is supported by experimental data and detailed methodologies to aid in research and development efforts.
This compound, a systemic morpholine (B109124) fungicide, has been a tool in the management of powdery mildew diseases. Its mode of action involves the inhibition of sterol biosynthesis in fungi, disrupting cell membrane integrity. However, the emergence of fungicide resistance in pathogen populations necessitates a thorough understanding of its efficacy against different fungal strains. This guide synthesizes available data on the performance of this compound against various isolates of Erysiphe graminis, with a focus on quantitative measures of sensitivity and the experimental protocols used for their determination.
Comparative Efficacy of this compound
The sensitivity of Erysiphe graminis populations to this compound can vary, with some isolates exhibiting reduced sensitivity or tolerance. Research has aimed to quantify these differences to inform effective disease management strategies.
A key study by Brown et al. (1991) investigated the sensitivity of Erysiphe graminis f.sp. hordei (barley powdery mildew) isolates to morpholine and piperidine (B6355638) fungicides, including this compound. The study identified a range of sensitivities among different isolates. While specific EC50 values (the concentration of a fungicide that inhibits 50% of a fungal population) were not presented in a comparative table in the available abstracts, the research highlighted the existence of both sensitive and less sensitive isolates.
For instance, some isolates of E. graminis f. sp. hordei have shown partial tolerance to this compound.[1] It is important to note that studies have indicated no cross-resistance between this compound and sterol C-14-demethylation inhibitors (DMIs), a different class of fungicides.[2] This suggests that the mechanisms of resistance to these two fungicide groups are distinct.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are crucial. The following outlines a general methodology for assessing the sensitivity of Erysiphe graminis to this compound, based on common practices in fungicide sensitivity testing.
In Vitro/Detached Leaf Assay for Fungicide Sensitivity
This method is commonly used to determine the EC50 values of fungicides against powdery mildew isolates.
1. Isolate Collection and Maintenance:
-
Collect single-pustule isolates of Erysiphe graminis from infected barley or wheat leaves in the field.
-
Maintain the isolates on detached leaf segments of a susceptible host cultivar placed on water agar (B569324) in Petri dishes.
-
Subculture the isolates regularly to ensure their viability and purity.
2. Fungicide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Create a series of dilutions of the this compound stock solution with sterile distilled water to achieve a range of concentrations to be tested.
3. Leaf Segment Preparation and Treatment:
-
Excise leaf segments (approximately 2-3 cm) from young, healthy seedlings of a susceptible barley or wheat cultivar.
-
Float the leaf segments on the different concentrations of the this compound solutions in Petri dishes or multi-well plates. A control with no fungicide is also included.
-
Allow the leaf segments to take up the fungicide for a specified period (e.g., 24 hours).
4. Inoculation:
-
Inoculate the treated leaf segments with conidia (spores) of the Erysiphe graminis isolate being tested. This can be done by gently shaking or brushing spores from a heavily infected leaf over the test segments.
5. Incubation:
-
Incubate the inoculated leaf segments in a controlled environment with appropriate light and temperature conditions (e.g., 16-20°C with a 12-hour photoperiod) to allow for fungal growth.
6. Disease Assessment:
-
After a set incubation period (e.g., 7-10 days), assess the percentage of the leaf area covered by powdery mildew colonies for each fungicide concentration.
-
Calculate the percentage of inhibition of fungal growth for each concentration relative to the untreated control.
7. Data Analysis:
-
Use probit analysis or other appropriate statistical methods to calculate the EC50 value for each isolate. This value represents the concentration of this compound required to inhibit 50% of the fungal growth.
Visualizing Experimental Workflow and Fungal Inhibition
To better understand the experimental process and the fungicide's mode of action, the following diagrams are provided.
Caption: Workflow for fungicide sensitivity testing.
References
A Comparative Analysis of the Environmental Impact of Tridemorph and Newer Fungicides
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the environmental profiles of the morpholine (B109124) fungicide Tridemorph and a selection of newer generation fungicides: Azoxystrobin (B1666510), Boscalid, Pyraclostrobin (B128455), and Epoxiconazole. This analysis is based on a comprehensive review of experimental data concerning their environmental fate, ecotoxicity, and mechanisms of action on non-target organisms.
The global imperative for food security has long necessitated the use of fungicides to mitigate crop losses due to fungal pathogens. However, the environmental repercussions of these chemical agents are a persistent and growing concern. This guide delves into a comparative analysis of this compound, a systemic fungicide developed in the 1960s, and a range of newer fungicides that have been introduced with the aim of improved efficacy and, in some cases, reduced environmental impact. The newer fungicides examined include representatives from the strobilurin (Azoxystrobin, Pyraclostrobin), succinate (B1194679) dehydrogenase inhibitor (Boscalid), and triazole (Epoxiconazole) classes.
Executive Summary
This compound, a morpholine fungicide, functions by inhibiting sterol biosynthesis in fungi. While it has been effective in controlling a range of fungal diseases, concerns have been raised regarding its potential for reproductive toxicity and its hazardousness to aquatic life.
The newer generation fungicides included in this comparison exhibit diverse modes of action. Azoxystrobin and Pyraclostrobin are Quinone outside inhibitors (QoIs) that disrupt mitochondrial respiration. Boscalid is a Succinate Dehydrogenase Inhibitor (SDHI), also targeting mitochondrial respiration but at a different complex. Epoxiconazole, a triazole fungicide, inhibits sterol biosynthesis, similar to this compound, but with a different specific enzyme target.
Generally, these newer fungicides are applied at lower rates than this compound. However, their environmental impact profiles are varied and complex. Some exhibit high persistence in soil, while others pose a significant risk to aquatic organisms even at low concentrations. This guide aims to provide a data-driven comparison to aid in the informed selection and development of fungicides with minimized environmental footprints.
Data Presentation: A Quantitative Comparison
The following tables summarize key environmental parameters for this compound and the selected newer fungicides, compiled from various scientific sources. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Environmental Fate - Soil Half-Life (DT50)
| Fungicide | Chemical Class | Typical Soil Half-Life (DT50) in days | Persistence Classification |
| This compound | Morpholine | 24 - 35[1] | Non-persistent to Moderately Persistent |
| Azoxystrobin | Strobilurin | 5.4 - 11.2[2] | Non-persistent |
| Boscalid | Carboxamide (SDHI) | 108 - >1000[3] | Persistent to Very Persistent |
| Pyraclostrobin | Strobilurin | 5.25 - 19.8[4][5] | Non-persistent to Moderately Persistent |
| Epoxiconazole | Triazole | 2.9 - 69[6][7] | Non-persistent to Moderately Persistent |
Table 2: Ecotoxicity to Non-Target Organisms
| Fungicide | Fish (96h LC50) mg/L | Aquatic Invertebrates (48h EC50) mg/L | Algae (72h ErC50) mg/L | Earthworm (14d LC50) mg/kg soil | Honeybee (48h LD50) µ g/bee |
| This compound | Moderately Toxic | Toxic | Data not readily available | Data not readily available | Data not readily available |
| Azoxystrobin | 0.777 (Zebrafish larvae)[8] | Highly Toxic | 0.151 (Pseudokirchneriella subcapitata) | >1000 (Eisenia fetida) | >200 |
| Boscalid | ~2.7 (Rainbow Trout)[9] | 0.08 (Daphnia magna, formulation)[9] | 4.99 (Pseudokirchneriella subcapitata, formulation)[9] | >1000 (Eisenia fetida) | >100 |
| Pyraclostrobin | Highly Toxic | Highly Toxic | Highly Toxic | Data not readily available | Data not readily available |
| Epoxiconazole | 0.5 (Rainbow Trout)[10] | 1.8 (Daphnia, formulated product)[10] | 0.0063 (Selenastrum capricornutum)[10] | Moderately Toxic | >100[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the interpretation and replication of the presented data. The majority of these studies adhere to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Soil Dissipation Studies (e.g., OECD 307: Aerobic and Anaerobic Transformation in Soil)
Objective: To determine the rate of degradation and the dissipation pathway of a fungicide in soil under controlled laboratory conditions.
Methodology:
-
Soil Selection: Representative agricultural soil is collected, sieved (typically to <2 mm), and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.
-
Test Substance Application: The fungicide, often radiolabeled (e.g., with ¹⁴C), is applied to the soil at a concentration relevant to its agricultural use.
-
Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). For aerobic studies, a continuous flow of air is passed through the incubation vessels. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas like nitrogen.
-
Sampling and Analysis: Soil samples are taken at various time intervals. The parent fungicide and its transformation products are extracted using appropriate solvents. The extracts are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to identify and quantify the compounds.[11][12][13]
-
Data Analysis: The disappearance of the parent fungicide over time is used to calculate the dissipation half-life (DT50) using first-order kinetics.[14]
Aquatic Toxicity Testing
Fish, Acute Toxicity Test (e.g., OECD 203): [10][15][16][17][18] Objective: To determine the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a short exposure period. Methodology:
-
Test Organism: A standard fish species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used.
-
Exposure: Fish are exposed to a range of concentrations of the fungicide in water for 96 hours.
-
Observation: Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated.
Daphnia sp., Acute Immobilisation Test (e.g., OECD 202): [4][19][20][21][22] Objective: To determine the concentration of a substance that immobilizes 50% of the Daphnia population (EC50). Methodology:
-
Test Organism: Daphnia magna (a small crustacean) is the standard test organism.
-
Exposure: Young daphnids (<24 hours old) are exposed to a series of fungicide concentrations for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 value is calculated.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (e.g., OECD 201): [3][23][24][25][26] Objective: To determine the effect of a substance on the growth of algae. Methodology:
-
Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is used.
-
Exposure: Algal cultures are exposed to various concentrations of the fungicide for 72 hours under continuous light and controlled temperature.
-
Measurement: Algal growth (biomass) is measured at set intervals.
-
Data Analysis: The concentration that causes a 50% reduction in the growth rate (ErC50) is calculated.
Earthworm, Reproduction Test (e.g., OECD 222): [8][27][28][29][30] Objective: To assess the effects of a substance on the reproduction and mortality of earthworms. Methodology:
-
Test Organism: Eisenia fetida is a commonly used earthworm species.
-
Exposure: Adult earthworms are exposed to the fungicide mixed into artificial soil for 28 days, during which mortality and weight changes are assessed.
-
Reproduction Assessment: The adult worms are removed, and the soil is incubated for another 28 days to allow cocoons to hatch. The number of juvenile worms is then counted.
-
Data Analysis: The No Observed Effect Concentration (NOEC) and the concentration causing a 50% reduction in reproduction (EC50) are determined.
Signaling Pathways and Mechanisms of Non-Target Toxicity
The toxicity of fungicides to non-target organisms is a direct consequence of their interaction with essential biological pathways. Understanding these mechanisms is critical for predicting and mitigating environmental risk.
This compound and Epoxiconazole: Sterol Biosynthesis Inhibition
This compound and Epoxiconazole both inhibit ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. In non-target organisms, particularly vertebrates, these fungicides can interfere with the synthesis of endogenous sterols, such as cholesterol and steroid hormones. This can lead to endocrine-disrupting effects.
Azoxystrobin, Boscalid, and Pyraclostrobin: Mitochondrial Respiration Inhibition
These newer fungicides target the mitochondrial electron transport chain, a fundamental process for energy production in most living organisms.
-
Azoxystrobin and Pyraclostrobin (QoIs): Inhibit Complex III (cytochrome bc1 complex).
-
Boscalid (SDHI): Inhibits Complex II (succinate dehydrogenase).
Inhibition of these complexes disrupts ATP synthesis, leading to cellular energy depletion and the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components.
Conclusion
This comparative guide highlights the distinct environmental profiles of this compound and a selection of newer fungicides. While newer fungicides are often more targeted in their mode of action and applied at lower rates, this does not inherently make them environmentally benign.
-
This compound presents concerns due to its potential for reproductive toxicity and its hazard to aquatic life. Its persistence in soil is generally lower than some newer fungicides.
-
Strobilurins (Azoxystrobin and Pyraclostrobin) are highly effective but can be very toxic to aquatic organisms. Their disruption of the mitochondrial electron transport chain is a non-selective mechanism that can impact a wide range of non-target species.
-
Boscalid (SDHI) exhibits high persistence in soil, which can lead to long-term exposure for soil-dwelling organisms and potential impacts on soil microbial communities.[19] Its aquatic toxicity varies depending on the organism.
-
Epoxiconazole (Triazole) , like this compound, can act as an endocrine disruptor. It is also highly toxic to algae.
The choice of a fungicide should not be based solely on its efficacy against target pathogens but must also involve a thorough assessment of its environmental fate and ecotoxicological profile. For researchers and professionals in drug development, this guide underscores the importance of designing fungicides with not only novel modes of action but also improved environmental safety profiles. Future research should focus on developing fungicides that are highly specific to fungal targets, readily biodegradable, and have minimal impact on non-target organisms and ecosystem functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Environment fate of the pyraclostrobin for long-term dietary risk assessment in multiple crops [tcsae.org]
- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 4. oecd.org [oecd.org]
- 5. bricksite.com [bricksite.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]
- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 11. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites, azoxystrobin free acid and 2-hydroxybenzonitrile, in greenhouse-grown lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. esjpesticides.org.eg [esjpesticides.org.eg]
- 14. nyxxb.cn [nyxxb.cn]
- 15. oecd.org [oecd.org]
- 16. eurofins.com.au [eurofins.com.au]
- 17. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 18. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 19. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 20. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 21. shop.fera.co.uk [shop.fera.co.uk]
- 22. biotecnologiebt.it [biotecnologiebt.it]
- 23. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 26. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 27. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 28. m.youtube.com [m.youtube.com]
- 29. oecd.org [oecd.org]
- 30. oecd.org [oecd.org]
In Vivo Validation of Tridemorph's Antifungal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal agent Tridemorph, focusing on its mechanism of action and its efficacy relative to other common antifungal drugs. Due to its primary application in agriculture and rapid metabolism in animal hosts, in vivo data for this compound in systemic infections is limited. Therefore, this guide presents in vitro comparative data and an illustrative in vivo protocol for a related morpholine (B109124) antifungal to provide a framework for experimental design.
Introduction to this compound
This compound is a systemic morpholine fungicide introduced in the 1960s. It is widely used in agriculture to control a variety of fungal diseases in crops. Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. Specifically, this compound targets two key enzymes in this pathway: sterol-Δ14-reductase and Δ8→Δ7-isomerase. This disruption of ergosterol production leads to altered membrane permeability and ultimately, inhibition of fungal growth.
Comparative In Vitro Efficacy
Minimum Inhibitory Concentration (MIC) is a key in vitro measure of an antifungal agent's effectiveness. The following tables summarize the MIC values of this compound and other common antifungal agents against various fungal pathogens, compiled from multiple studies. Lower MIC values indicate higher potency.
Table 1: Comparative MIC90 Values (µg/mL) Against Aspergillus Species
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger | Aspergillus terreus |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Itraconazole | 0.5 | 0.5 | 0.5 | 0.25 |
| Voriconazole | 0.5 | 0.5 | 0.5 | 0.25 |
| Posaconazole | ≤0.06 | 0.12 | 0.25 | 0.12 |
| Amphotericin B | 1 | 1 | 1 | 1 |
| Caspofungin | 0.25 | 1 | 0.12 | 1 |
Table 2: Comparative MIC90 Values (µg/mL) Against Candida Species
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Fluconazole | 2 | 32 | 4 | 4 |
| Itraconazole | 0.25 | 1 | 0.5 | 0.25 |
| Voriconazole | 0.06 | 0.5 | 0.06 | 0.06 |
| Amphotericin B | 1 | 1 | 1 | 1 |
| Caspofungin | 0.12 | 0.06 | 0.5 | 0.25 |
Mechanism of Action: Ergosterol Biosynthesis Inhibition
This compound exerts its antifungal effect by interfering with the ergosterol biosynthesis pathway in fungi. This pathway is essential for the formation of functional cell membranes. The diagram below illustrates the key steps in this pathway and the specific points of inhibition by this compound and other antifungal classes.
Validating Tridemorph as a Selective Inhibitor of Fungal Sterol Isomerase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Tridemorph as a selective inhibitor of fungal sterol Δ8→Δ7 isomerase (also known as C8-C7 sterol isomerase, encoded by the ERG2 gene), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. Through a detailed comparison with other morpholine (B109124) fungicides and an examination of its selectivity for the fungal enzyme over its mammalian homolog, this document serves as a valuable resource for researchers investigating novel antifungal targets and drug candidates.
Introduction to Fungal Sterol Isomerase Inhibition
Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] The ergosterol biosynthesis pathway, therefore, presents a key target for antifungal drug development. This compound, a morpholine fungicide, exerts its antifungal activity by primarily inhibiting the sterol Δ8→Δ7 isomerase, an enzyme that catalyzes the conversion of fecosterol (B45770) to episterol.[2][3] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic Δ8-sterol intermediates, ultimately disrupting fungal growth.[4]
Comparative Analysis of Inhibitor Potency
The efficacy of this compound and its analogs can be quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The data presented below, derived from studies on Saccharomyces cerevisiae and human cell lines, highlights the potent and selective nature of this compound.
| Inhibitor | Fungal Target | Ki (nM)[5] | Mammalian Target | IC50 (µM) | Primary Mammalian Off-Target |
| This compound | Sterol Δ8→Δ7 Isomerase (ERG2) | 0.09 | Sterol Δ8→Δ7 Isomerase (EBP) | 0.015 - 54[1] | Sterol Δ8→Δ7 Isomerase (EBP) |
| Fenpropimorph | Sterol Δ8→Δ7 Isomerase (ERG2) | 0.05 | Overall Cholesterol Biosynthesis | 0.5[6] | Lanosterol (B1674476) Demethylase[6] |
Key Observations:
-
This compound and Fenpropimorph exhibit potent, sub-nanomolar inhibition of the fungal sterol isomerase.[5]
-
While this compound can inhibit the human homolog of its target enzyme (Emopamil Binding Protein - EBP), the reported Ki value for the fungal enzyme is significantly lower, indicating a strong selectivity for the fungal target.
-
Fenpropimorph, while also a potent inhibitor of the fungal isomerase, demonstrates off-target effects on mammalian cholesterol biosynthesis, primarily targeting lanosterol demethylase at sub-micromolar concentrations.[6] This suggests a different selectivity profile compared to this compound.
Mechanism of Action and Ergosterol Biosynthesis Pathway
This compound's inhibition of sterol Δ8→Δ7 isomerase is a critical step in disrupting the ergosterol biosynthesis pathway. The following diagram illustrates the pathway and the specific point of inhibition.
Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibition of ERG2 by this compound.
Experimental Protocols
To facilitate further research and validation of this compound and other potential inhibitors, detailed experimental protocols are provided below.
Experimental Workflow
The following diagram outlines the general workflow for validating a fungal sterol isomerase inhibitor.
Caption: Workflow for validating a fungal sterol isomerase inhibitor.
Protocol 1: Cell-Free Fungal Sterol Δ8→Δ7 Isomerase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of compounds against fungal sterol Δ8→Δ7 isomerase using a yeast microsomal fraction.
1. Preparation of Yeast Microsomes (Source of ERG2 enzyme)
-
Yeast Strain: Saccharomyces cerevisiae wild-type strain (e.g., S288c).
-
Culture: Grow yeast in YPD medium at 30°C with vigorous shaking to mid-log phase (OD600 ≈ 0.8-1.0).
-
Harvesting: Centrifuge cells at 5,000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet with ice-cold sterile water and then with lysis buffer (20 mM HEPES pH 7.4, 100 mM KOAc, 2 mM MgCl₂, 1 mM DTT, and a protease inhibitor cocktail).
-
Lysis: Resuspend the pellet in lysis buffer and lyse the cells by vortexing with glass beads (e.g., 10 cycles of 1-minute vortex followed by 1-minute on ice).
-
Microsome Isolation:
-
Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C to remove cell debris.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in storage buffer (lysis buffer with 10% glycerol) and determine the protein concentration (e.g., using a Bradford assay). Store at -80°C.
-
2. Sterol Isomerase Inhibition Assay
-
Substrate: Zymosterol or Fecosterol. Prepare a stock solution in a suitable solvent (e.g., ethanol).
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Assay Setup (in a microfuge tube):
-
100 µg of yeast microsomal protein.
-
Varying concentrations of this compound (or other inhibitors) dissolved in DMSO (final DMSO concentration should be ≤ 1%).
-
Pre-incubate the microsomes and inhibitor for 10 minutes at 37°C.
-
Initiate the reaction by adding the sterol substrate (final concentration, e.g., 50 µM).
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sterol Extraction:
-
Stop the reaction by adding 1 ml of 10% KOH in methanol (B129727).
-
Saponify the lipids by heating at 80°C for 1 hour.
-
Extract the non-saponifiable lipids (sterols) with n-hexane.
-
Evaporate the hexane (B92381) under a stream of nitrogen.
-
-
Analysis:
-
Derivatize the sterols to trimethylsilyl (B98337) (TMS) ethers using a silylating agent (e.g., BSTFA with 1% TMCS).
-
Analyze the sterol composition by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the substrate (e.g., zymosterol) and the product (e.g., cholesta-7,24-dien-3β-ol) to determine the percentage of inhibition.
-
Calculate IC50 values from the dose-response curve.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
-
Fungal Strain: e.g., Candida albicans, Aspergillus fumigatus.
-
Inoculum Preparation:
-
Yeasts: Grow the yeast in YPD broth overnight at 30°C. Adjust the cell density to 1-5 x 10^3 cells/mL in RPMI-1640 medium.
-
Molds: Grow the mold on PDA plates until sporulation. Harvest conidia and adjust the concentration to 0.4-5 x 10^4 conidia/mL in RPMI-1640 medium.
-
-
Assay Plate Setup (96-well plate):
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the microtiter plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug at which there is no visible growth.
Protocol 3: Fungal Sterol Profile Analysis by GC-MS
This protocol analyzes the changes in the sterol composition of fungal cells after treatment with an inhibitor.
-
Fungal Culture and Treatment:
-
Grow the fungus in a suitable liquid medium to mid-log phase.
-
Treat the culture with a sub-lethal concentration of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 4-8 hours).
-
Harvest the cells by centrifugation.
-
-
Sterol Extraction and Saponification:
-
Wash the cell pellet with sterile water.
-
Add 1 ml of 10% KOH in methanol and saponify at 80°C for 1 hour.
-
-
Extraction and Derivatization:
-
Extract the non-saponifiable lipids with n-hexane.
-
Evaporate the hexane and derivatize the sterols to TMS ethers.
-
-
GC-MS Analysis:
-
Analyze the derivatized sterol sample using a GC-MS system.
-
Identify and quantify the different sterols by comparing their retention times and mass spectra to known standards and library data.
-
Look for the accumulation of Δ8-sterols (e.g., fecosterol) and a decrease in ergosterol in this compound-treated samples.
-
Conclusion
The data and protocols presented in this guide validate this compound as a potent and selective inhibitor of fungal sterol Δ8→Δ7 isomerase. Its high affinity for the fungal enzyme compared to its mammalian homolog underscores its potential as a specific antifungal agent. The provided experimental methodologies offer a robust framework for the continued investigation and development of novel inhibitors targeting the fungal ergosterol biosynthesis pathway. This comparative approach is essential for identifying drug candidates with improved efficacy and reduced off-target effects, ultimately contributing to the development of new and effective antifungal therapies.
References
Tridemorph: A Comparative Analysis of Field Trial Performance in Disease Management
For researchers and professionals in drug development and agricultural science, a precise understanding of a fungicide's field performance relative to its competitors is paramount. This guide provides a comparative analysis of Tridemorph, a systemic fungicide, based on side-by-side field trial data. The focus is on its efficacy in controlling two economically significant fungal diseases: Black Sigatoka in bananas and powdery mildew in various crops.
Black Sigatoka in Bananas: Comparative Efficacy Trials
Black Sigatoka, caused by Mycosphaerella fijiensis, is a devastating leaf spot disease in bananas, leading to significant yield losses. Field trials have evaluated this compound's performance against other systemic fungicides, notably a combination of Azoxystrobin and Tebuconazole.
Experimental Protocols for Black Sigatoka Trials
A representative field trial was conducted to evaluate the efficacy of different fungicide treatments. The experimental design was a randomized complete block with four replicates. The treatments included different doses of an Azoxystrobin and Tebuconazole mixture and a standard treatment with this compound. Disease severity was assessed by evaluating the percentage of diseased leaves (PDL), the youngest leaf with symptoms (YLS), and the weighted average of infection (WAI). Fungicide efficacy was calculated based on the reduction in disease severity compared to an untreated control.
Quantitative Data Summary: this compound vs. Azoxystrobin + Tebuconazole
The following table summarizes the key performance indicators from a field trial comparing this compound with a mixture of Azoxystrobin and Tebuconazole for the control of Black Sigatoka.
| Treatment | Application Rate (ml/ha) | Percentage of Diseased Leaves (PDL) | Fungicide Efficacy (%) |
| This compound | 500 | 12.87 | 94.8 |
| Azoxystrobin + Tebuconazole | 500 | 19.27 | 91.04 |
| Azoxystrobin + Tebuconazole | 400 | 32.54 | - |
Data sourced from a comparative study on Black Sigatoka control in bananas.
The results indicate that this compound, at an application rate of 500 ml/ha, demonstrated a higher efficacy in controlling Black Sigatoka compared to the Azoxystrobin + Tebuconazole mixture at the same rate, as evidenced by a lower percentage of diseased leaves and a higher overall fungicide efficacy.
Further studies have also shown that fungicide mixtures including this compound are effective in managing Black Sigatoka. For instance, a mixture of fenpropimorph (B1672530) and pyrimethanil (B132214) showed the lowest disease severity, followed by mixtures containing epoxiconazole (B1671545) + this compound and difenoconazole (B1670550) + this compound.[1]
Powdery Mildew Control: Comparative Efficacy in Various Crops
Powdery mildew is a widespread fungal disease affecting a variety of crops, including cereals and legumes. This compound has been a longstanding solution for its control.
Experimental Protocols for Powdery Mildew Trials
Field experiments to evaluate fungicides for powdery mildew control typically involve susceptible crop varieties sown in replicated plots. Treatments, including this compound and competitor products, are applied at specific growth stages or upon the first appearance of disease symptoms. Disease severity is assessed at regular intervals, and yield parameters are measured at harvest.
Quantitative Data Summary: this compound in Cereals and Legumes
A field experiment on blackgram evaluated the efficacy of this compound against other fungicides for the control of powdery mildew. The results showed that all tested fungicides were effective in controlling the disease.[2]
| Treatment | Application Rate | Mean Powdery Mildew Incidence (%) |
| Taqat 75 WP (Captan 70% + Hexaconazole 5%) | 750 g/ha | 1.48 |
| Karathane 48 EC | - | - |
| This compound 75 EC | 500 ml/ha | - |
| Untreated Control | - | 54.01 |
Data from a field evaluation of fungicides against powdery mildew in blackgram. Specific data for Karathane and this compound incidence were not provided in the abstract.[2]
While specific quantitative data for this compound's standalone performance in this particular trial is not detailed in the available text, it was found to be effective.[2] Another study on spring barley demonstrated that a single spray of this compound for powdery mildew control resulted in a mean yield increase of 540 kg/ha (12.1%) compared to unsprayed crops.[3]
In a study on barley, a spray program involving a mixture of propiconazole (B1679638) and this compound, or an alternation of the two, provided better mildew control and higher grain yields compared to a strategy using only the triazole fungicide propiconazole. The mixture was also noted for not reducing the sensitivity of the mildew pathogen to the fungicide.
Mode of Action
The comparative efficacy of fungicides is intrinsically linked to their mode of action.
References
A Comparative Analysis of the Cost-Effectiveness of Tridemorph Treatments in Agriculture
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tridemorph's Performance Against Alternative Fungicides Supported by Experimental Data.
This compound, a systemic fungicide from the morpholine (B109124) chemical group, has been a tool in the management of fungal diseases in various crops for decades.[1] Its primary application is in the control of powdery mildew (Erysiphe graminis) in cereals and Mycosphaerella leaf spot diseases in bananas.[2][3] This guide provides a comparative analysis of the cost-effectiveness of this compound treatments against other widely used fungicide classes, namely azoles (e.g., Tebuconazole) and strobilurins (e.g., Azoxystrobin). The analysis is based on available experimental data on treatment efficacy, impact on crop yield, and economic returns.
Comparative Efficacy and Economic Viability
The economic viability of a fungicide treatment is a critical factor for sustainable agriculture. It is determined by the balance between the cost of application and the resulting increase in crop yield and quality.
Control of Wheat Powdery Mildew
While direct head-to-head economic comparisons of this compound with newer generation fungicides for wheat powdery mildew are limited in recent literature, extensive research has been conducted on the cost-effectiveness of azole and strobilurin treatments. This data provides a benchmark against which the performance of this compound can be assessed.
A study on the management of wheat powdery mildew evaluated ten different fungicide treatments and found that two foliar sprays of tebuconazole (B1682727) resulted in the highest disease control (84.84% reduction in disease intensity).[4] In the same study, two sprays of azoxystrobin (B1666510) led to the maximum grain yield of 50.5 quintals per hectare, a 24.06% increase over the unsprayed control, with a net profit of Rs. 10,117 and a cost-benefit ratio of 1:2.30.[4] Another treatment involving a mixture of tebuconazole and trifloxystrobin (B1683241) yielded a net profit of Rs. 12,313 and a cost-benefit ratio of 1:2.75.[4]
These figures highlight the economic benefits of using effective fungicides. For this compound to be considered cost-effective in this context, its application cost would need to be sufficiently low to offset a potentially lower efficacy compared to these leading treatments, or it would need to demonstrate a comparable yield increase at a competitive price point. The decision to use a particular fungicide is often guided by an economic threshold, which is the level of pest infestation at which the cost of control is equal to the value of the crop loss that will be prevented.[5][6]
Table 1: Economic Viability of Fungicide Treatments for Wheat Powdery Mildew
| Fungicide Treatment | Mean Disease Intensity Reduction (%) | Mean Grain Yield (q/ha) | Increase in Yield over Control (q/ha) | Net Profit (Rs./ha) | Cost:Benefit Ratio | Reference |
| Tebuconazole (2 sprays @ 0.1%) | 84.84 | 47.94 | 9.59 | 12,969 | 1:3.36 | [4] |
| Propiconazole (2 sprays @ 0.1%) | 78.33 | - | - | - | - | [4] |
| Azoxystrobin (2 sprays @ 0.1%) | - | 50.5 | 12.15 | 10,117 | 1:2.30 | [4] |
| Tebuconazole + Trifloxystrobin (2 sprays @ 0.05%) | - | 48.41 | 10.06 | 12,313 | 1:2.75 | [4] |
| Difenoconazole (2 sprays @ 0.1%) | - | 47.98 | 9.63 | 10,596 | 1:2.33 | [4] |
| Hexaconazole + Captan (2 sprays @ 0.1%) | - | 45.28 | 8.73 | 12,866 | 1:4.27 | [4] |
| Untreated Control | 0 | 38.35 | 0 | 0 | - | [4] |
Note: Data for this compound was not available in the cited study.
Control of Black Sigatoka in Banana
A direct comparative study was conducted in Mexico to evaluate the efficacy of this compound against a formulation of Azoxystrobin and Tebuconazole (Azo-Teb) for the control of Black Sigatoka (Mycosphaerella fijiensis) in bananas.[3]
The results indicated that after the third application, Azo-Teb at a dose of 500 mL/ha provided an efficacy of 91.04%, which was comparable to the 94.8% efficacy achieved with this compound at the same dose.[3] In terms of disease progression, the weighted average of infection (PPI) was 0.29% for Azo-Teb and 0.17% for this compound, with no significant difference between the two treatments.[3] The percentage of diseased leaves was lower with this compound (12.87%) compared to Azo-Teb at 500 mL/ha (19.27%).[3]
While this study did not include a detailed economic analysis, the comparable efficacy of this compound to a modern, widely used fungicide mixture suggests its potential for cost-effective disease management in bananas. The ultimate cost-effectiveness would depend on the relative prices of this compound and the Azo-Teb formulation. In regions where this compound is available at a lower cost, it could present a more economical option for banana growers. It has been reported that in the absence of treatment, yield losses from Mycosphaerella fijiensis can exceed 50%.[7]
Table 2: Efficacy of Fungicide Treatments against Black Sigatoka in Banana
| Fungicide Treatment | Dose (mL/ha) | Percentage of Diseased Leaves (%) | Weighted Average of Infection (PPI) (%) | Efficacy (%) | Reference |
| Azoxystrobin + Tebuconazole | 350 | - | - | - | [3] |
| Azoxystrobin + Tebuconazole | 400 | 32.54 | - | - | [3] |
| Azoxystrobin + Tebuconazole | 500 | 19.27 | 0.29 | 91.04 | [3] |
| This compound | 500 | 12.87 | 0.17 | 94.8 | [3] |
Experimental Protocols
Wheat Powdery Mildew Efficacy Trial
The following methodology is a synthesized representation of typical fungicide efficacy trials for wheat powdery mildew, based on the reviewed literature.[4][8]
-
Experimental Design: Randomized block design with four replicates.
-
Plot Size: Minimum of 10 m² per plot.
-
Variety: A susceptible wheat variety is used to ensure adequate disease pressure.
-
Treatments: Various fungicide treatments at recommended doses are applied. An untreated control plot is included for comparison.
-
Application: Fungicides are typically applied as foliar sprays at specific growth stages, often at the first sign of disease and with a second application 15-20 days later. Spray volume is calibrated to ensure thorough coverage (e.g., 500 L/ha).
-
Data Collection:
-
Disease Severity: Assessed periodically using a standard scoring scale (e.g., 0-9 scale) to calculate the Percent Disease Index (PDI).
-
Yield and Yield Components: Grain yield, 1000-grain weight, and other relevant parameters are recorded at harvest.
-
-
Economic Analysis:
-
Cost of Cultivation: Includes costs of fungicide, labor for application, and other standard cultivation practices.
-
Gross Returns: Calculated based on the grain yield and the prevailing market price.
-
Net Returns: Calculated by subtracting the cost of cultivation from the gross returns.
-
Cost-Benefit Ratio: Calculated by dividing the net returns by the cost of the fungicide treatment.
-
Banana Black Sigatoka Efficacy Trial
The methodology for the comparative study of this compound and Azo-Teb in bananas is summarized below.[3]
-
Experimental Design: Randomized complete block design with four treatments and four replicates.
-
Crop: Banana cv. 'Dwarf Giant' (AAA).
-
Treatments:
-
Azoxystrobin + Tebuconazole at 350, 400, and 500 mL/ha.
-
This compound at 500 mL/ha.
-
-
Data Collection:
-
Damage on the Youngest Diseased Leaf (DYDL): To assess the initial appearance of symptoms.
-
Percentage of Diseased Leaves (PDL): To quantify the extent of infection.
-
Weighted Average of Infection (PPI): A composite index to measure disease severity.
-
Fungicide Efficacy: Calculated based on the reduction in disease parameters compared to a control (though not explicitly detailed in the summary).
-
-
Evaluation Timing: Data was collected after each of the three fungicide applications.
Signaling Pathways and Mechanisms of Action
Understanding the mode of action of different fungicides is crucial for effective disease management and for devising strategies to mitigate the development of fungicide resistance.
This compound: Inhibition of Sterol Biosynthesis
This compound belongs to the morpholine class of fungicides and acts as a sterol biosynthesis inhibitor (SBI).[2][9] It specifically targets two enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase .[9] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death.[10]
Azole Fungicides: Inhibition of Ergosterol Biosynthesis
Azole fungicides, such as tebuconazole, are also SBIs. They specifically inhibit the enzyme lanosterol 14α-demethylase , which is a crucial step in the conversion of lanosterol to ergosterol.[11][12] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, disrupting the fungal cell membrane.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. pjsir.org [pjsir.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for Wheat Fungicide Decisions | CALS [cals.cornell.edu]
- 6. ipcm.wisc.edu [ipcm.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
Safety Operating Guide
Proper Disposal of Tridemorph: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of Tridemorph, a moderately hazardous fungicide, is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of this compound, adhering to regulatory frameworks and prioritizing personnel and environmental protection.
This compound is classified as a hazardous substance, harmful if swallowed, inhaled, or in contact with skin, and is an irritant to the eyes and skin.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, all waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[4]
-
Hand Protection: Chemical impermeable gloves.[4]
-
Protective Clothing: Fire/flame resistant and impervious clothing.[4]
-
Respiratory Protection: A full-face respirator if exposure limits are exceeded or if irritation is experienced.[4]
Work should be conducted in a well-ventilated area.[4] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[4]
In all cases of exposure, seek immediate medical attention.[4]
Step-by-Step Disposal Procedures
The disposal of this compound and its containers is regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[5][6][7] The following steps provide a general framework for compliant disposal. However, it is imperative to consult your local solid waste agency or hazardous waste representative for specific requirements in your area.[7][8]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated labware, and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste in clearly labeled, suitable, and closed containers.[4]
-
-
Spill Management:
-
In the event of a spill, immediately contain the spillage to prevent it from entering drains or water courses.[1]
-
Clean up spills using inert absorbent materials such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[4]
-
-
Disposal of Unused this compound:
-
Do not dispose of this compound down the drain or in the regular trash.[1][4][7]
-
The preferred method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Contact a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
-
Container Disposal:
-
Empty containers may still present a chemical hazard.[1]
-
Whenever possible, return the container to the supplier for reuse or recycling.[1]
-
If reuse is not possible, triple rinse the container. To do this, fill the container ¼ full with water, securely close the lid, shake, and then empty the contents into a designated collection vessel for later disposal as hazardous waste. Repeat this process two more times.[9]
-
After triple rinsing, puncture the container to prevent reuse and dispose of it in an authorized landfill or as directed by your local waste authority.[1]
-
Regulatory and Compliance Information
| Regulatory Body/Act | Jurisdiction | Key Requirements for this compound Disposal |
| EPA (FIFRA) | Federal (USA) | Governs the sale, distribution, and use of pesticides. Disposal instructions on the product label must be followed.[5][8] |
| EPA (RCRA) | Federal (USA) | Regulates the management of hazardous waste from the point of generation to final disposal.[5][6] |
| State & Local Agencies | State/Local (USA) | May have stricter regulations than federal laws. Always check with your local solid waste or environmental protection agency.[7][8] Many states offer "Clean Sweep" programs for pesticide disposal.[5] |
Note: No specific quantitative data for disposal, such as concentration limits, were found in the provided search results.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols and waste disposal procedures. Regulations may vary by location.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (24602-86-6, 81412-43-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. epa.gov [epa.gov]
- 6. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. TERC - Pesticides [tercenter.org]
- 8. FE764 (Circular 1139)/FE764: The Florida Handbook of Solid and Hazardous Waste Regulation: Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) [edis.ifas.ufl.edu]
- 9. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
